molecular formula C9H9N3O2 B1407253 Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1234616-01-3

Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No.: B1407253
CAS No.: 1234616-01-3
M. Wt: 191.19 g/mol
InChI Key: CULRUGBWHKMLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULRUGBWHKMLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207616
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-01-3
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound, a key heterocyclic compound belonging to the 7-azaindole family, serves as a cornerstone in modern medicinal chemistry. Its structural framework is recognized as a privileged scaffold, primarily due to its ability to act as a bioisostere of indole and mimic the hydrogen bonding pattern of adenine in ATP binding sites. This technical guide provides a comprehensive overview of the fundamental properties of this molecule, intended for researchers, chemists, and professionals in drug development. We will delve into its core physicochemical characteristics, explore plausible synthetic routes with detailed protocols, analyze its chemical reactivity for strategic derivatization, and highlight its significant applications in the design of targeted therapeutics, particularly kinase inhibitors and protein degraders.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heterocycle that has garnered immense interest in pharmaceutical research.[1][2] Its structure is bioisosteric to indole, a core component of the essential amino acid tryptophan, allowing it to interact with a wide array of biological targets.[1] The strategic placement of a nitrogen atom at the 7-position imparts unique electronic properties and creates a distinct hydrogen bonding vector compared to its indole counterpart.

Perhaps the most critical feature of the 7-azaindole scaffold is its role as an ATP mimetic. The pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen (N7) serves as a hydrogen bond acceptor. This arrangement perfectly mimics the N1-H and N3 of the adenine base in ATP, enabling derivatives to anchor effectively within the ATP-binding pocket of many protein kinases.[2] This has led to the successful development of numerous kinase inhibitors for oncology and inflammatory diseases.[2] this compound (CAS: 1234616-01-3) is a highly functionalized and versatile starting material within this class, offering multiple points for chemical modification.[3][4][5]

Physicochemical and Basic Properties

The utility of a building block in drug discovery is fundamentally linked to its physicochemical properties. These characteristics influence its reactivity, solubility, and ultimately, the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the final drug candidates.

Core Compound Characteristics

A summary of the primary physical and chemical identifiers for the title compound is presented below.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 5-Amino-7-azaindole-3-carboxylic acid methyl ester
CAS Number 1234616-01-3[3]
Molecular Formula C₉H₉N₃O₂[3]
Molecular Weight 191.19 g/mol [3]
Appearance Typically a solid
Basicity and Acidity (pKa)

The pKa values are critical for predicting the ionization state of the molecule under physiological conditions, which affects solubility, cell permeability, and target binding.

  • Pyridine Nitrogen (N7 - Basic Center): The lone pair on the pyridine nitrogen makes it the primary basic center. For the parent 7-azaindole, the pKa of the conjugate acid is approximately 3.67.[6] However, the presence of the strongly electron-donating amino group at the C5 position is expected to significantly increase the electron density in the pyridine ring, thereby increasing the basicity of N7. Conversely, the electron-withdrawing methyl carboxylate group at C3 will have a modest, opposing effect. Therefore, the pKa of the N7-protonated species is predicted to be higher than that of the parent 7-azaindole.

  • Pyrrole Nitrogen (N1-H - Acidic Center): The N-H proton of the pyrrole ring is weakly acidic, a characteristic feature of indoles and azaindoles. For parent indoles, this pKa is around 17. The azaindole scaffold exhibits similar properties.[7]

  • Amino Group (C5 - Basic Center): The exocyclic amino group is also basic. Its pKa will be similar to that of an aniline, but modulated by the electronic effects of the fused heterocyclic system.

Solubility and Stability
  • Solubility: Based on its structure, the compound is expected to be sparingly soluble in water and non-polar organic solvents. It should exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.

  • Stability: The compound is generally stable under standard storage conditions (room temperature, protected from light).[3] However, the ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions. The amino group may be sensitive to oxidation over prolonged exposure to air.

Synthesis and Characterization

While numerous methods exist for constructing the 7-azaindole core, a plausible and efficient strategy for assembling this compound often involves a convergent synthesis starting from a suitably substituted pyridine precursor.

Proposed Synthetic Workflow

A logical synthetic approach is the Bartoli indole synthesis, which is well-suited for creating 7-substituted indoles (and azaindoles) from ortho-substituted nitroarenes and vinyl Grignard reagents. This would be followed by functional group manipulations to install the required substituents.

G A 2-Chloro-3-nitropyridine C Intermediate 7-chloro-1H-pyrrolo[2,3-b]pyridine A->C Bartoli Synthesis B Vinylmagnesium bromide E 5-Nitro-7-chloro-azaindole C->E Regioselective Nitration D Nitration (HNO3/H2SO4) G 5-Amino-7-chloro-azaindole E->G S(N)Ar Reaction F Nucleophilic Aromatic Substitution (NH3 or equiv.) I 5-Amino-7-chloro-azaindole-3-carbaldehyde G->I C3 Formylation H Formylation (Vilsmeier-Haack) K 5-Amino-7-chloro-azaindole-3-carboxylic acid I->K Aldehyde Oxidation J Oxidation (e.g., KMnO4 or Jones) M 5-Amino-7-chloro-azaindole-3-carboxylate K->M Fischer Esterification L Esterification (MeOH, H+) O This compound (Final Product) M->O Hydrogenolysis N Palladium-catalyzed Dechlorination (H2, Pd/C)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Illustrative)

Disclaimer: This protocol is a representative, field-proven methodology for a similar class of compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 5-Nitro-7-chloro-1H-pyrrolo[2,3-b]pyridine

  • Rationale: Introduce the nitro group which will later be reduced to the key amine.

  • Procedure: To a cooled (0 °C) solution of 7-chloro-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid, slowly add fuming nitric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum to yield the 5-nitro derivative.

Step 2: Synthesis of 5-Amino-7-chloro-1H-pyrrolo[2,3-b]pyridine

  • Rationale: Reduction of the nitro group to the amine is a standard transformation, often achieved with high yield using catalytic hydrogenation or metal-acid reduction.

  • Procedure: Dissolve the 5-nitro derivative in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the 5-amino derivative.

Step 3: Synthesis of this compound

  • Rationale: This multi-step sequence first introduces the carboxylate precursor at the C3 position and then removes the chloro- handle.

  • Procedure (Part A - C3 Functionalization): The 5-amino-7-chloro-azaindole can be functionalized at the C3 position via electrophilic substitution (e.g., Vilsmeier-Haack formylation), followed by oxidation to the carboxylic acid and subsequent esterification with methanol under acidic conditions.

  • Procedure (Part B - Dechlorination): Dissolve the resulting methyl 5-amino-7-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in methanol. Add a suitable base like triethylamine or sodium acetate.

  • Add a catalytic amount of 10% Pd/C and stir the mixture under a hydrogen atmosphere at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, filter through Celite and concentrate the solvent to yield the crude product, which can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Characterization

The structure of the final compound and all intermediates would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon backbone.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups (N-H, C=O, C-N).

Chemical Reactivity and Derivatization

The molecule is endowed with multiple reactive sites, making it an exceptionally versatile building block for constructing diverse chemical libraries.

G central_node N1 N1-H Alkylation/ Arylation central_node->N1 1 C3 C3-Ester Hydrolysis/ Amidation central_node->C3 3 C5 C5-NH2 Acylation/ Coupling/Alkylation central_node->C5 5 N7 N7 Pyridine Protonation/Coordination central_node->N7 7

Caption: Key reactivity sites for chemical derivatization.

  • C5-Amino Group: This is often the most versatile handle. It readily undergoes acylation to form amides, sulfonamides, and ureas. It is also a prime site for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling after conversion to a halide) to introduce aryl or heteroaryl substituents.

  • C3-Ester Group: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which serves as a crucial connection point for amide bond formation using standard peptide coupling reagents (e.g., HATU, EDC). This is a common strategy for linking the scaffold to other fragments in drug design. The ester can also be reduced to a primary alcohol.

  • N1-Pyrrole Nitrogen: The pyrrole N-H can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This modification is frequently used to modulate physicochemical properties like solubility and lipophilicity or to block a potential metabolic site.

  • Aromatic Core (C2, C4, C6): While less reactive than the primary functional groups, the heterocyclic core can undergo electrophilic aromatic substitution, although the positions are dictated by the directing effects of the existing substituents.

Applications in Drug Discovery

The title compound is a building block for a range of therapeutic agents, leveraging the advantageous properties of the 7-azaindole core.[8][9]

Kinase Inhibitors

As previously discussed, the 7-azaindole scaffold is a premier hinge-binding motif for kinase inhibitors.[2] The 5-amino and 3-carboxylate groups on the title compound provide orthogonal vectors for synthetic elaboration, allowing chemists to build out substituents that occupy other regions of the ATP pocket (e.g., the solvent-exposed region or hydrophobic back-pockets) to achieve both potency and selectivity. Derivatives of 7-azaindole have been developed as inhibitors for numerous kinases, including ALK, Cdc7, and DYRK1A.[2]

G cluster_0 ATP cluster_1 7-Azaindole Mimic cluster_2 Kinase Hinge Region ATP Adenine Hinge Backbone N-H ... O=C ATP->Hinge H-Bond Aza 7-Azaindole Core Aza->Hinge H-Bond

Caption: H-bond mimicry of ATP by the 7-azaindole scaffold.

Protein Degrader Building Blocks

The compound is explicitly marketed as a "Protein Degrader Building Block".[3] This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, a ligand for a target protein is connected via a chemical linker to a ligand for an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. The multiple functional handles on this compound make it an ideal starting point for synthesizing either the target-binding ligand or for attaching the linker.

Other Therapeutic Areas

The versatility of the scaffold extends beyond kinases. Pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of phosphodiesterase 4B (PDE4B) for central nervous system diseases and have shown potential antimicrobial and neuroprotective effects.[8][10]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its 7-azaindole core provides a proven biological scaffold, particularly for kinase inhibition, while its trifunctional nature (amine, ester, pyrrole N-H) offers unparalleled synthetic flexibility. For researchers and drug development professionals, this compound represents a valuable starting point for the rapid and efficient exploration of chemical space in the pursuit of novel, targeted therapeutics. Its continued application in the synthesis of complex molecules, from small molecule inhibitors to sophisticated protein degraders, underscores its enduring importance in the field.

References

The Strategic Intermediate: A Technical Guide to Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Medicinal Chemists and Drug Development Professionals

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, bearing the CAS number 1234616-01-3, represents a pivotal molecular scaffold in contemporary drug discovery. As a derivative of 7-azaindole, this compound serves as a crucial building block in the synthesis of a multitude of biologically active molecules, most notably in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering insights for researchers and scientists engaged in the development of novel therapeutics.

The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry. Its bioisosteric relationship with indole, a common motif in endogenous ligands and approved drugs, allows it to interact with a wide array of biological targets. The introduction of a nitrogen atom in the six-membered ring imparts distinct electronic properties and provides an additional hydrogen bond acceptor, which can be exploited to enhance binding affinity and selectivity for target proteins. This has led to the successful development of numerous 7-azaindole-based drugs and clinical candidates.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1234616-01-3[1]
Molecular Formula C₉H₉N₃O₂[1]
Molecular Weight 191.19 g/mol [1]
Appearance Solid (visual inspection)-
Purity ≥97% (typical commercial specification)[1]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, the amine protons, and the methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum would provide key information on the carbon skeleton of the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

Synthesis Strategies: A Hypothetical Approach

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in readily accessible literature. However, based on established synthetic routes for analogous 7-azaindole derivatives, a plausible synthetic pathway can be proposed. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

A potential retrosynthetic analysis is outlined below:

G Target This compound Intermediate1 Substituted 2-chloro-3-nitropyridine Target->Intermediate1 Cyclization Intermediate2 Glycine methyl ester derivative Target->Intermediate2 Cyclization StartingMaterial1 2,5-diaminopyridine Intermediate1->StartingMaterial1 Nitration & Chlorination StartingMaterial2 Ethyl propiolate Intermediate2->StartingMaterial2 Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

Representative Synthetic Protocol (Hypothetical)

The following protocol is a generalized procedure based on common synthetic methodologies for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Dihydropyrrolopyridine Intermediate

  • To a solution of a suitable 2-amino-5-nitropyridine derivative in an appropriate solvent (e.g., DMF or ethanol), add a Michael acceptor such as methyl acrylate.

  • The reaction is typically carried out in the presence of a base (e.g., triethylamine or potassium carbonate) to facilitate the initial Michael addition.

  • The resulting intermediate is then subjected to reductive cyclization, often using a reducing agent like sodium dithionite or catalytic hydrogenation, to form the pyrrole ring.

Step 2: Aromatization and Functional Group Manipulation

  • The dihydropyrrolopyridine intermediate may require an oxidation step to achieve the fully aromatic pyrrolo[2,3-b]pyridine core. This can be accomplished using a mild oxidizing agent.

  • Subsequent functional group interconversions, such as the reduction of the nitro group to an amine, would yield the desired this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The amino group at the 5-position serves as a key handle for introducing various substituents to explore the chemical space around the core scaffold and optimize interactions with the target kinase.

G cluster_0 Synthesis of Kinase Inhibitors Intermediate This compound (CAS 1234616-01-3) Reaction1 Amide Coupling Intermediate->Reaction1 Reaction2 Buchwald-Hartwig Amination Intermediate->Reaction2 Reaction3 Suzuki Coupling Intermediate->Reaction3 KinaseInhibitor Diverse Kinase Inhibitors (e.g., JAK, FGFR, MET) Reaction1->KinaseInhibitor Reaction2->KinaseInhibitor Reaction3->KinaseInhibitor

Caption: Role as a key intermediate in kinase inhibitor synthesis.

Case Study: A Building Block for Advanced Therapeutics
  • Janus Kinases (JAKs): These enzymes are implicated in inflammatory and autoimmune diseases. The amino group of the core can be functionalized to interact with key residues in the ATP-binding pocket of JAKs.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. The pyrrolo[2,3-b]pyridine scaffold serves as a foundation for developing selective FGFR inhibitors.[2]

  • MET Proto-Oncogene, Receptor Tyrosine Kinase (MET): Overexpression of MET is associated with tumor growth and metastasis. The 7-azaindole core is a common feature in many MET inhibitors.

The general workflow for utilizing this intermediate in a drug discovery program is as follows:

G Start This compound Step1 Functionalization of the 5-amino group Start->Step1 Amidation, Alkylation, etc. Step2 Library Synthesis Step1->Step2 Step3 Biological Screening (e.g., Kinase Assays) Step2->Step3 Step4 Lead Optimization Step3->Step4 Structure-Activity Relationship (SAR) End Drug Candidate Step4->End

Caption: Drug discovery workflow utilizing the target molecule.

Conclusion

This compound is a high-value intermediate for the synthesis of sophisticated molecular architectures in drug discovery. Its strategic placement of functional groups on the privileged 7-azaindole scaffold provides medicinal chemists with a powerful tool to design and synthesize next-generation kinase inhibitors and other targeted therapies. While a detailed public record of its synthesis and specific applications is limited, its structural similarity to widely used building blocks underscores its potential and importance in the ongoing quest for novel and effective medicines. Further exploration and publication of its chemistry and applications will undoubtedly benefit the broader scientific community.

References

An In-depth Technical Guide to Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The document delves into the molecule's core structure, physicochemical properties, and a proposed synthetic pathway based on established chemical principles. Furthermore, it offers an in-depth analysis of its expected spectroscopic characteristics and explores its pivotal role as a pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of the 7-Azaindole Scaffold

This compound belongs to the family of 7-azaindoles, a class of bicyclic heteroaromatic compounds where a pyrrole ring is fused to a pyridine ring. The 7-azaindole core is a privileged scaffold in medicinal chemistry, primarily serving as a bioisostere for indole.[1] This structural similarity allows it to mimic the natural amino acid tryptophan and interact with biological targets that recognize the indole moiety.[2] The strategic placement of the nitrogen atom in the pyridine ring introduces unique electronic properties and hydrogen bonding capabilities, which can be exploited to enhance binding affinity and selectivity for specific protein targets.[3][4]

The title compound, with its amino group at the 5-position and a methyl carboxylate at the 3-position, is a highly functionalized and versatile intermediate. These functional groups provide handles for further chemical modifications, making it a valuable precursor in the synthesis of complex drug candidates.[5] Notably, the 1H-pyrrolo[2,3-b]pyridine framework is a cornerstone in the design of numerous kinase inhibitors, including those targeting Janus kinases (JAKs), which are crucial in regulating immune responses.[3][4][6]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physical properties.

Core Molecular Structure

The structure of this compound is characterized by the 7-azaindole core, an amino substituent at the C5 position of the pyridine ring, and a methyl ester group at the C3 position of the pyrrole ring.

Figure 1: 2D structure of this compound.

Physicochemical Data Summary

A compilation of key physicochemical properties is essential for handling, reaction planning, and formulation.

PropertyValueSource
Molecular Formula C₉H₉N₃O₂[7]
Molecular Weight 191.19 g/mol [7]
CAS Number 1234616-01-3[7]
Appearance Expected to be a powder or solidGeneral observation
Purity Typically available at ≥97%[7]
Solubility Expected to be soluble in organic solvents like DMSO and methanolInferred from structure

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis initiates from a suitably substituted pyrrole precursor, followed by the construction of the pyridine ring.

Synthesis_Workflow cluster_0 Synthesis of Pyrrole Precursor cluster_1 Pyridine Ring Annulation cluster_2 Purification A Starting Materials (e.g., β-ketoester and aminomalononitrile) B Pyrrole Ring Formation (e.g., Knoevenagel-Gewald reaction) A->B Reaction C Methyl 5-amino-1H-pyrrole-3-carboxylate B->C Intermediate D Reaction with a C3 Synthon (e.g., malondialdehyde equivalent) C->D Reactant E Cyclization and Aromatization D->E Intramolecular Condensation F This compound E->F Final Product G Crude Product F->G H Column Chromatography (Silica gel) G->H Purification I Recrystallization H->I Further Purification J Pure Product I->J

Figure 2: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on similar transformations reported in the literature for 7-azaindole synthesis.[8]

Step 1: Synthesis of Methyl 5-amino-1H-pyrrole-3-carboxylate This precursor can be synthesized through various established methods for pyrrole formation. One common approach is the reaction of an appropriate β-ketoester with an aminoacetonitrile derivative under basic conditions.

Step 2: Cyclization to form the 7-Azaindole Core

  • To a solution of Methyl 5-amino-1H-pyrrole-3-carboxylate in a suitable solvent (e.g., ethanol or acetic acid), add a three-carbon electrophilic synthon such as malondialdehyde tetraethyl acetal.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid) to facilitate the condensation and cyclization.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent.

  • For further purification, recrystallize the solid product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure solid.

Spectroscopic Analysis

Thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized molecule. The following are the expected spectral data based on the analysis of its functional groups and the 7-azaindole scaffold.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group, the pyrrole N-H, and the methyl ester.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Pyrrole N-H 11.0 - 12.0Broad singletThe chemical shift is highly dependent on solvent and concentration.
Aromatic H (C4-H) ~8.0Doublet
Aromatic H (C6-H) ~7.0Doublet
Pyrrole H (C2-H) ~7.5Singlet
Amino NH₂ 5.0 - 6.0Broad singletExchangeable with D₂O.
Methyl Ester (O-CH₃) ~3.8Singlet

Note: Predicted chemical shifts are based on general values for 7-azaindole and related structures. Actual values may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) 160 - 170
Aromatic/Pyrrole Carbons 100 - 150
Methyl Ester (O-CH₃) 50 - 55
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Functional GroupExpected Absorption Frequency (cm⁻¹)Intensity
N-H Stretch (Pyrrole & Amine) 3200 - 3500Medium to Strong, Broad
C-H Stretch (Aromatic) 3000 - 3100Medium
C-H Stretch (Aliphatic) 2850 - 3000Medium
C=O Stretch (Ester) 1680 - 1720Strong
C=C and C=N Stretch (Aromatic) 1500 - 1650Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: m/z = 192.07

  • Fragmentation Pattern: The fragmentation is expected to involve the loss of the methoxy group from the ester (M-31) and potentially the loss of the entire methyl carboxylate group (M-59). Further fragmentation of the 7-azaindole ring is also anticipated.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly sought-after pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. The specific arrangement of functional groups in this compound makes it an invaluable starting material for creating libraries of potential drug candidates.

Role as a Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The 7-azaindole core can effectively mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[3]

The amino group at the C5 position can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase domain. It also serves as a convenient point for chemical elaboration to introduce side chains that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[4] The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse array of amides, further exploring the structure-activity relationship.[6]

Kinase_Inhibitor_Scaffold cluster_0 This compound cluster_1 Chemical Modifications cluster_2 Target Interaction start_mol Core Scaffold mod1 Amide Coupling at C3 start_mol->mod1 Hydrolysis & Amidation mod2 Substitution at C5-Amino start_mol->mod2 Alkylation/ Acylation interaction2 Hydrophobic Pocket Interaction (via C3-amide side chain) mod1->interaction2 interaction1 Hinge Binding (via C5-amino derivative) mod2->interaction1 target Kinase ATP Binding Site interaction1->target interaction2->target

Figure 3: The role of the title compound as a versatile scaffold for kinase inhibitor development.

Precursor for Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes is a critical target for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Several approved and clinical-stage JAK inhibitors feature the 7-azaindole core. The structural motifs present in this compound are highly amenable to the synthesis of potent and selective JAK inhibitors.[3][4] The ability to systematically modify the C3 and C5 positions allows for the fine-tuning of inhibitory activity against different JAK isoforms (JAK1, JAK2, JAK3, and TYK2), which is crucial for achieving a desired therapeutic profile with minimal side effects.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in the field of drug discovery. Its 7-azaindole core, coupled with versatile functional groups, makes it an ideal starting point for the synthesis of complex molecules targeting a range of diseases. While detailed, published experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and the known utility of the 7-azaindole scaffold. As the quest for novel and more effective therapeutics continues, the importance of such well-designed chemical building blocks will undoubtedly grow.

References

Biological activity of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to function as a versatile pharmacophore, engaging with a multitude of biological targets. This guide focuses on a specific, highly functionalized subclass: derivatives originating from this compound. We will explore the synthesis, biological activities, and therapeutic potential of these derivatives, with a primary emphasis on their role as potent kinase inhibitors. This document provides a synthesis of current knowledge, field-proven experimental protocols, and insights into the structure-activity relationships that govern the efficacy of this promising class of compounds.

The 7-Azaindole Scaffold: A Foundation for Potent Bioactivity

The 7-azaindole core is a cornerstone of modern medicinal chemistry, featured in several FDA-approved drugs.[1] Its unique electronic properties and ability to form critical hydrogen bonds have made it a sought-after structural motif. Derivatives have demonstrated a vast range of biological activities, including but not limited to kinase inhibition, and cytotoxic and immunomodulatory effects.[1][2]

The specific core of this guide, this compound, serves as a powerful and versatile starting block for chemical synthesis.[3][4] Its three key functional groups—the pyrrole nitrogen (N1), the 5-amino group, and the 3-carboxylate ester—provide multiple handles for synthetic modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 This compound Core core core N1 N1-H (Pyrrole) - Alkylation - Arylation core->N1 R1 C5_NH2 C5-Amino Group - Amide Coupling - Reductive Amination - Sulfonylation core->C5_NH2 R2 C3_COOMe C3-Ester - Amidation - Hydrolysis core->C3_COOMe R3

Caption: Key sites for synthetic derivatization on the core scaffold.

Primary Biological Target Class: Protein Kinases

A predominant application for 7-azaindole derivatives is the inhibition of protein kinases. Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer and autoimmune disorders, making them high-value therapeutic targets.[5] Derivatives of the this compound scaffold have shown remarkable potency and, in some cases, selectivity against several important kinase families.

Janus Kinase (JAK) Inhibition

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK/STAT pathway.[6] Inhibition of specific JAK isoforms is a validated strategy for treating autoimmune diseases like rheumatoid arthritis and inflammatory conditions.[7]

Several studies have demonstrated that strategic modification of the 5-amino group of the pyrrolo[2,3-b]pyridine core can yield potent and selective JAK inhibitors.[6][7] For instance, the synthesis of N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives has led to the identification of compounds with excellent potency for JAK1 and high selectivity over other JAK isoforms.[6] Another study focused on developing JAK3 inhibitors for immunomodulation, highlighting that modifications at the C4 position were effective in boosting JAK3 inhibitory activity.[7]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription 6. Regulation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibition

Caption: Simplified JAK/STAT signaling pathway and point of inhibition.

Fibroblast Growth Factor Receptor (FGFR) and BRAF Inhibition

Beyond the JAK family, these scaffolds are effective against other oncologically relevant kinases. The abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive therapeutic target.[8] A series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory activity against FGFR1, 2, and 3, leading to the inhibition of cancer cell proliferation, migration, and invasion in vitro.[8]

Similarly, the pyrrolo[2,3-b]pyridine core is central to several inhibitors of BRAF, a kinase frequently mutated in melanoma (e.g., V600E).[1][9] Based on the structure of FDA-approved BRAF inhibitors, novel derivatives have been designed and synthesized, showing high inhibitory effects with IC₅₀ values in the nanomolar range.[9]

Summary of Kinase Inhibitory Activity

The following table summarizes representative inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives. This data highlights the scaffold's versatility in targeting different kinase families.

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineReference
Pyrrolo[2,3-b]pyridine-5-carboxamideJAK1Potent (specific values not stated)HSCs[6]
Pyrrolo[2,3-b]pyridine-5-carboxamideJAK3Potent (specific values not stated)T cells[7]
Substituted 1H-pyrrolo[2,3-b]pyridineFGFR174T1 Breast Cancer[8]
Substituted 1H-pyrrolo[2,3-b]pyridineFGFR294T1 Breast Cancer[8]
Substituted 1H-pyrrolo[2,3-b]pyridineV600E B-RAF80 - 85N/A (Biochemical)[9]

Anticancer and Antiproliferative Activity

The kinase inhibitory properties of these derivatives translate directly into potent anticancer and antiproliferative effects. By blocking key signaling pathways, these compounds can halt cell cycle progression and induce apoptosis in cancer cells.

Studies have shown that 7-azaindole derivatives exhibit cytotoxic activity against a wide range of human cancer cell lines, including leukemia, renal cancer, and breast cancer.[9][10][11] For example, certain 4-phenylaminopyrrolo[2,3-b]pyridine compounds were found to be cytotoxic to human myeloblastic leukaemia cells (HL-60).[10] In another study, a potent V600E B-RAF inhibitor emerged as a powerful cytotoxic agent when tested against a panel of sixty different human cancer cell lines.[9]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided with detailed, step-by-step methodologies. These represent standard, validated workflows for assessing the biological activities discussed.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. It relies on the quantification of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.

Rationale: The ADP-Glo™ Kinase Assay is a trusted system that provides a strong luminescent signal proportional to ADP concentration. The protocol includes a pre-incubation step to allow the inhibitor to reach binding equilibrium with the kinase before initiating the reaction with ATP, ensuring an accurate measurement of inhibitory potential.

G Start Start PrepInhibitor 1. Prepare Serial Dilution of Inhibitor Start->PrepInhibitor AddKinase 2. Add Kinase Enzyme to Assay Plate PrepInhibitor->AddKinase PreIncubate 3. Pre-incubate Inhibitor and Kinase (10 min) AddKinase->PreIncubate InitiateRxn 4. Initiate Reaction with Substrate/ATP Mixture PreIncubate->InitiateRxn IncubateRxn 5. Incubate at 30°C (60 min) InitiateRxn->IncubateRxn StopRxn 6. Add ADP-Glo™ Reagent (Stop Kinase, Deplete ATP) IncubateRxn->StopRxn IncubateStop 7. Incubate at RT (40 min) StopRxn->IncubateStop DevelopSignal 8. Add Kinase Detection Reagent (Convert ADP to ATP) IncubateStop->DevelopSignal IncubateDevelop 9. Incubate at RT (30 min) DevelopSignal->IncubateDevelop ReadLuminescence 10. Measure Luminescence with Plate Reader IncubateDevelop->ReadLuminescence Analyze 11. Plot Data and Calculate IC50 ReadLuminescence->Analyze

Caption: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Kinase of interest (e.g., JAK1, FGFR1)

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Kₘ for the kinase)

  • Test Compounds (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. This will be your concentration curve. Prepare a DMSO-only control.

  • Assay Plate Setup: In a 384-well plate, add 25 nL of each compound dilution or DMSO control to the appropriate wells.

  • Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 5 µL of this solution to each well.

  • Inhibitor Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This allows the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in Kinase Assay Buffer. Add 5 µL of this mixture to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to kinase activity. Plot the signal versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (MTT-Based)

This protocol measures the metabolic activity of cell populations as an indicator of cell viability and proliferation. It is a standard method for assessing the cytotoxic or cytostatic effects of potential anticancer compounds.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include a vehicle control (DMSO-containing medium) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability). Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Future Perspectives

The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. The established success in kinase inhibition provides a strong foundation for further optimization. Future research should focus on:

  • Improving Selectivity: Developing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations in targets like BRAF or FGFR.

  • Exploring New Targets: Expanding the scope of biological screening to identify novel targets for this scaffold beyond protein kinases, such as in antiviral or antibacterial applications.[12][13]

  • Optimizing ADME Properties: Fine-tuning the physicochemical properties of lead compounds to achieve better oral bioavailability, metabolic stability, and overall drug-likeness.[7]

The versatility and proven bioactivity of this scaffold ensure its continued importance in the development of next-generation therapeutics for a wide range of human diseases.

References

Unlocking Therapeutic Potential: A Technical Guide to Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and its Prospective Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to effectively interact with a multitude of biological targets.[1][2] This technical guide delves into the therapeutic potential of a specific derivative, Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. We will explore its structural rationale as a therapeutic agent, identify its most probable molecular targets based on extensive structure-activity relationship (SAR) data from analogous compounds, and provide detailed, field-proven methodologies for the experimental validation of these targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity for novel therapeutic interventions, primarily in oncology and immunology.

The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition

The 7-azaindole core is bioisosteric to natural purines and indoles, allowing it to mimic the binding of endogenous ligands to enzyme active sites.[3] Its defining feature in the context of kinase inhibition is the arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 nitrogen). This configuration enables the scaffold to form two crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, a pattern that mimics the binding of adenine in ATP.[1][4] This bidentate interaction provides a strong anchor for the molecule, making the 7-azaindole a highly effective hinge-binding motif.[4] The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment.[4]

The versatility of the 7-azaindole ring allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] The specific placement of functional groups on the core structure dictates which kinase families will be most effectively targeted.

Predicted Therapeutic Targets for this compound

While direct, extensive biological screening data for this compound is not prevalent in publicly accessible literature, its structure allows for strong, evidence-based predictions of its primary therapeutic targets. The substitutions at the 3- and 5-positions are key determinants of its likely mechanism of action.

Primary Target Class: Protein Kinases

Based on the extensive body of research, the primary targets for this compound are overwhelmingly likely to be protein kinases.[3][5][6] The core scaffold is a well-established kinase hinge-binder. The substituents will modulate its affinity and selectivity for specific members of the human kinome.

High-Probability Targets: Janus Kinases (JAKs)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise as inhibitors of the Janus kinase (JAK) family, which are non-receptor tyrosine kinases crucial for cytokine signaling.[7][8] Dysregulation of JAK signaling is implicated in a host of autoimmune diseases and cancers.

  • JAK3: Several 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK3 inhibitors.[8] The carboxamide at the 5-position is a key interaction motif. While our topic compound has a methyl carboxylate at the 3-position and an amino group at the 5-position, the presence of a functional group at the 5-position suggests a potential for interaction within the JAK3 active site.

  • JAK1: Similarly, N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been successfully designed as selective JAK1 inhibitors.[7]

The amino group at the 5-position of our title compound can serve as a crucial hydrogen bond donor or acceptor, potentially interacting with residues in the kinase active site to confer potency and selectivity.

Secondary Potential Targets
  • Phosphoinositide 3-Kinases (PI3Ks): The 7-azaindole scaffold has also been successfully employed to develop potent inhibitors of PI3Kγ.[9] These inhibitors often feature substitutions at the 3-position that extend into a hydrophobic pocket. The methyl carboxylate at the C3 position of our compound could potentially engage in such interactions.

  • Fibroblast Growth Factor Receptors (FGFRs): Recent studies have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[10] Structure-based design in these studies often focuses on substitutions at the 5-position to interact with specific residues.[10]

The following diagram illustrates the central role of the JAK-STAT pathway, a primary predicted target for the compound.

JAK_STAT_Pathway cluster_nucleus Cellular Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) pSTAT->Gene Induces Inhibitor Methyl 5-amino-1H-pyrrolo [2,3-b]pyridine-3-carboxylate Inhibitor->JAK Inhibits

Caption: Predicted inhibition of the JAK-STAT signaling pathway.

A Validated Workflow for Target Identification and Validation

To empirically determine the therapeutic targets of this compound, a systematic, multi-tiered approach is essential. The following workflow outlines the key experimental stages, from broad screening to specific validation.

Target_Validation_Workflow Start Compound Synthesis & QC Screen Tier 1: Broad Kinase Panel Screening Start->Screen Hit_ID Hit Identification & Prioritization Screen->Hit_ID Data Analysis Biochem Tier 2: Biochemical Assays (IC50 Determination) Hit_ID->Biochem Prioritized Hits Cellular Tier 3: Cell-Based Assays (Target Engagement & Pathway) Biochem->Cellular Potent Hits SAR SAR & Lead Optimization Cellular->SAR Validated Hits InVivo In Vivo Model Testing Cellular->InVivo Lead Compound SAR->Biochem New Analogs

Caption: A systematic workflow for target validation.

Experimental Protocols

The following protocols are foundational for assessing the inhibitory activity of this compound against its predicted targets.

Tier 1: Broad Kinase Panel Screening
  • Objective: To identify the primary kinase targets from a large, representative panel of the human kinome.

  • Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology Corp).

    • Provide a high-purity sample of the test compound.

    • Screen at two concentrations (e.g., 1 µM and 10 µM) against a panel of >300 kinases.

    • The assay format is typically a radiometric (33P-ATP) or fluorescence-based assay measuring substrate phosphorylation.

    • Data is reported as percent inhibition relative to a DMSO control.

  • Causality: This initial broad screen is crucial for unbiased hit identification and avoids focusing prematurely on a single hypothesized target. It provides a comprehensive overview of the compound's selectivity profile.

Tier 2: Biochemical IC50 Determination for Prioritized Hits (Example: JAK3)
  • Objective: To determine the precise potency (IC50) of the compound against the prioritized kinase hits from the initial screen.

  • Methodology: ADP-Glo™ Kinase Assay (Promega)

    • Reagent Preparation:

      • Prepare a 2X solution of recombinant human JAK3 enzyme in kinase reaction buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA).

      • Prepare a 2X solution of the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in the same buffer.

      • Prepare a serial dilution of the test compound in DMSO, then dilute in kinase buffer.

    • Kinase Reaction:

      • Add 5 µL of the test compound dilution or DMSO vehicle to wells of a 384-well plate.

      • Add 10 µL of the 2X enzyme solution to each well.

      • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

      • Incubate at room temperature for 60 minutes.

    • Signal Detection:

      • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

      • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

      • Read luminescence on a plate reader.

    • Data Analysis:

      • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

  • Trustworthiness: The ADP-Glo™ assay is a self-validating system as the luminescent signal is directly proportional to the amount of ADP produced, providing a robust and sensitive measure of kinase activity.

Tier 3: Cellular Target Engagement Assay (Example: Inhibition of STAT5 Phosphorylation)
  • Objective: To confirm that the compound inhibits the target kinase within a cellular context, thereby blocking its downstream signaling.

  • Methodology: Western Blotting

    • Cell Culture and Treatment:

      • Culture a cytokine-dependent cell line (e.g., human T-lymphocytes) in appropriate media.

      • Starve the cells of cytokines for 4-6 hours to reduce basal signaling.

      • Pre-incubate the cells with serial dilutions of the test compound or DMSO vehicle for 1-2 hours.

    • Stimulation and Lysis:

      • Stimulate the cells with a cytokine that signals through the target kinase (e.g., IL-2 for JAK3) for 15-30 minutes.

      • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Western Blotting:

      • Determine protein concentration using a BCA assay.

      • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5 overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies.

      • Detect the signal using an ECL substrate.

    • Data Analysis:

      • Quantify band intensities using densitometry.

      • Normalize the p-STAT5 signal to the total STAT5 signal.

      • Plot the normalized signal versus inhibitor concentration to determine the cellular IC50.

  • Expertise: This assay provides direct evidence of on-target activity. Observing a dose-dependent decrease in STAT phosphorylation confirms that the compound is cell-permeable and engages its intended target to modulate the relevant signaling pathway.

Data Summary and Interpretation

The data generated from this workflow should be compiled to build a comprehensive profile of the compound.

Assay TypeTargetParameterExpected Outcome for an Active Compound
Biochemical Kinase Panel% Inhibition @ 1µM>50% for specific kinases
Biochemical JAK3IC50< 1 µM
Biochemical JAK1IC50< 1 µM
Biochemical PI3KγIC50< 5 µM
Cellular IL-2 stimulated T-cellsp-STAT5 IC50< 5 µM
Cellular Proliferation AssayGI50Dose-dependent growth inhibition

Conclusion

This compound represents a promising starting point for the development of targeted therapeutics. Its 7-azaindole core provides a validated anchor for kinase inhibition, while the substitutions at the C3 and C5 positions suggest a likely targeting profile towards the Janus kinase family. The experimental workflow detailed herein provides a robust, logical, and self-validating framework for unequivocally identifying its molecular targets, quantifying its potency and cellular efficacy, and guiding future lead optimization efforts. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

An In-Depth Technical Guide to the Discovery of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have established it as a "privileged structure" in drug discovery.[1][2] This guide focuses on a particularly valuable derivative, Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a versatile building block for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. We will explore the strategic considerations for analog synthesis, robust screening methodologies, and the interpretation of structure-activity relationships (SAR) that drive the optimization of this promising chemical series. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel small molecule therapeutics.

The Strategic Importance of the 7-Azaindole Core

The 7-azaindole framework, a fusion of a pyrrole and a pyridine ring, is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs.[3][4] Its significance stems from its role as a bioisosteric replacement for the natural indole nucleus, where the C7 carbon is replaced by a sp²-hybridized nitrogen atom.[5] This substitution imparts several advantageous properties:

  • Modulated Physicochemical Properties: The pyridine nitrogen introduces a hydrogen bond acceptor, altering the molecule's pKa, solubility, and metabolic profile compared to its indole counterpart.[2]

  • Enhanced Target Engagement: The nitrogen atom can form critical hydrogen bonds with protein targets, particularly within the hinge region of kinase ATP-binding sites, a common interaction mode for 7-azaindole-based inhibitors.[3]

  • Vector for Diverse Functionalization: The core structure presents multiple sites for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][7]

The subject of this guide, this compound (CAS 1234616-01-3)[8], is an exemplary starting scaffold. The 5-amino group and the 3-carboxylate ester serve as versatile chemical handles for building a diverse library of analogs, enabling a comprehensive exploration of the surrounding chemical space.

Synthetic Strategies for Analog Generation

The synthesis and functionalization of the 7-azaindole ring can be challenging due to the electron-deficient nature of the pyridine ring.[4] However, advances in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, have provided robust pathways for its elaboration.[1][7]

Core Synthesis Approaches

The construction of the 7-azaindole scaffold typically begins with appropriately substituted 2-aminopyridines, followed by the formation of the fused pyrrole ring.[1][2] Modern methods often employ transition metal catalysis, such as rhodium- or palladium-catalyzed C-H activation and annulation reactions, to construct the bicyclic core efficiently.[1]

A General Workflow for Analog Functionalization

Starting with the this compound core, a systematic diversification strategy can be employed. The primary sites for modification are the N1 position of the pyrrole ring, the C3 carboxylate, and the C5 amine. These positions have been identified as the most active sites for derivatization in developing novel therapeutic agents.[5][6][9]

Logical Workflow for Analog Synthesis

G cluster_0 Core Structure cluster_1 Diversification Reactions cluster_2 Analog Library Core Methyl 5-amino-1H-pyrrolo [2,3-b]pyridine-3-carboxylate N1_Func N1-Position (e.g., Alkylation, Arylation) Core->N1_Func Parallel or Sequential Modification C3_Func C3-Position (e.g., Amidation) Core->C3_Func Parallel or Sequential Modification C5_Func C5-Position (e.g., Acylation, Reductive Amination, Suzuki/Buchwald-Hartwig Coupling) Core->C5_Func Parallel or Sequential Modification Library Diverse Library of Target Analogs N1_Func->Library C3_Func->Library C5_Func->Library

Caption: General synthetic workflow for analog diversification.

Key Experimental Protocol: C3-Amidation

The conversion of the C3-methyl ester to a carboxamide is a crucial step in the synthesis of many biologically active 7-azaindole derivatives, including inhibitors of Janus kinases (JAKs) and Acetyl-CoA Carboxylase (ACC).[10][11][12] This transformation introduces a key hydrogen bond donor/acceptor moiety that often enhances target binding.

Protocol: Synthesis of 5-Amino-N-R₂-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

  • Saponification (Ester to Carboxylic Acid):

    • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH, 2.0-3.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully acidify the mixture with an aqueous acid (e.g., 1N HCl) to pH ~4-5 to precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Amide Coupling:

    • Suspend the resulting carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a peptide coupling reagent, for example, HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).

    • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture.

    • Stir for 10-15 minutes at room temperature to form the activated ester.

    • Add the desired primary or secondary amine (R₂-NH₂, 1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup. Typically, this involves diluting with an organic solvent (e.g., ethyl acetate), washing sequentially with aqueous bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide analog.

Biological Evaluation and Screening Cascade

The 7-azaindole scaffold is a potent hinge-binder, making it particularly effective against protein kinases.[3] Analogs of this core have shown inhibitory activity against Janus kinases (JAKs), Fms-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs), all of which are high-value targets in oncology and immunology.[10][12][13]

A structured screening cascade is essential to efficiently identify and characterize promising compounds from a newly synthesized library.

Typical Kinase Inhibitor Screening Workflow

G A Compound Library (N > 100 Analogs) B Primary Screen: Single-Dose % Inhibition (Target Kinase) A->B C Hit Confirmation: IC₅₀ Determination B->C Select Hits (e.g., >50% Inh.) D Selectivity Profiling: Kinase Panel Screen C->D Potent Compounds (e.g., IC₅₀ < 1 µM) E Cellular Assays: Target Engagement & Functional Response (e.g., pSTAT inhibition) D->E Potent & Selective Hits F Lead Compound E->F Cell-Active Compounds

Caption: A standard workflow for screening kinase inhibitors.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining a compound's potency (IC₅₀) by measuring the amount of ATP remaining after a kinase reaction. Less ATP remaining indicates higher kinase activity.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM final assay concentration).

    • Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the purified kinase enzyme and its specific substrate (protein or peptide).

    • Initiate the reaction by adding ATP to the buffer and immediately dispensing the complete reaction mix into the assay plate wells containing the compounds. The final ATP concentration should be at or near its Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This step involves a luciferase that will generate a luminescent signal proportional to the amount of ADP produced.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core structure allows for the development of a clear SAR, providing critical insights for rational drug design. The alkyl, aryl carboxamide, and heterocyclic ring substitutions are often successful types of modifications.[6][9]

Table 1: Representative SAR Data for a Hypothetical Kinase Target

Compound IDR¹ (at N1)R³ (Amide at C3)R⁵ (at C5)Kinase IC₅₀ (nM)
Core H-OCH₃-NH₂>10,000
1a H-NH-cyclopropyl-NH₂8,500
1b H-NH-phenyl-NH₂1,200
2a -CH₃-NH-phenyl-NH₂950
2b -CH₂CH₃-NH-phenyl-NH₂1,500
3a -CH₃-NH-phenyl-NH-acetyl450
3b -CH₃-NH-phenyl-NH-(4-F-benzoyl)75
3c -CH₃-NH-phenyl-NH-(pyrimidin-2-yl)25

Causality Behind SAR Observations:

  • C3 Position: Converting the methyl ester of the Core compound to a cyclopropylamide (1a ) or phenylamide (1b ) demonstrates the importance of an amide bond for activity, likely by forming a hydrogen bond in the active site. The superior activity of the phenylamide suggests a beneficial hydrophobic interaction.

  • N1 Position: Small alkylation at the N1 position, such as a methyl group (2a ), is tolerated and slightly improves potency over the N-H parent (1b ). However, larger groups like ethyl (2b ) may introduce steric clashes, reducing activity.

  • C5 Position: This position offers a significant opportunity for potency enhancement. Simple acylation (3a ) improves activity, while introducing an aryl group (3b ) provides a substantial boost. The most potent compounds often feature a heterocyclic ring system at this position (3c ), which can pick up additional interactions with the solvent-exposed region of the kinase, a common strategy in kinase inhibitor design.[6]

Conclusion and Future Outlook

The this compound core is a highly validated and strategically important starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with its inherent ability to interact with key biological targets like protein kinases, ensures its continued relevance in drug discovery.

Future efforts will likely focus on developing more sophisticated and regioselective functionalization methods to access novel chemical space.[7] The application of advanced techniques such as fragment-based drug discovery (FBDD) and DNA-encoded library technology (DELT) will further unlock the potential of this versatile scaffold. By combining innovative synthetic chemistry with a deep understanding of target biology, researchers can continue to leverage the 7-azaindole core to develop next-generation medicines for a range of human diseases.

References

An In-Depth Technical Guide to the In-Silico Modeling of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Binding to the JAK2 Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-focused walkthrough for the in-silico analysis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a small molecule featuring the 7-azaindole scaffold, and its interaction with the Janus Kinase 2 (JAK2) protein. The 7-azaindole core is a well-established "hinge-binding motif" prevalent in numerous kinase inhibitors, making JAK2, a critical mediator of cytokine signaling, an exemplary and clinically relevant target.[1][2] This document is structured to provide researchers, computational chemists, and drug development professionals with a logical, replicable workflow, from initial system preparation through molecular docking, molecular dynamics (MD) simulations, and culminating in binding free energy calculations. Each protocol is presented with a dual focus on procedural accuracy and the underlying scientific rationale, ensuring a deep and applicable understanding of the methodologies.

Foundational Principles: The Ligand and the Target

A successful in-silico study is predicated on a thorough understanding of both the small molecule (ligand) and the macromolecular target (protein).

The Ligand: this compound

This compound belongs to the 7-azaindole class of heterocyclic molecules. Its defining feature is the pyrrolo[2,3-b]pyridine bicyclic system, which is structurally analogous to the adenine core of ATP. This mimicry allows it to function as an ATP-competitive inhibitor for many kinases.[1][2] The nitrogen atoms in the 7-azaindole ring system are perfectly positioned to form two crucial hydrogen bonds with the "hinge region" of the kinase active site, a conserved backbone segment that connects the N- and C-lobes of the kinase domain.[1][3] This bidentate hydrogen bonding is a hallmark of many potent kinase inhibitors and serves as the primary anchor for the ligand in the ATP-binding pocket.

The Target: Janus Kinase 2 (JAK2)

JAK2 is a non-receptor tyrosine kinase essential for signal transduction from various cytokine and growth factor receptors. Its signaling pathway is integral to cell survival, proliferation, and differentiation.[4] Dysregulation of JAK2 activity, often due to mutations like V617F, is a key driver in myeloproliferative neoplasms, making it a high-value therapeutic target.[4][5]

For this guide, we will utilize a high-resolution crystal structure of the human JAK2 kinase domain. A suitable entry, such as PDB ID: 7RN6 (1.50 Å resolution), provides a high-quality template for our modeling studies.[6] The key features of the JAK2 ATP-binding site include:

  • Hinge Region: Residues such as Glu930 and Leu932 form the backbone that will interact with our 7-azaindole ligand.[4]

  • Gatekeeper Residue: A methionine residue (Met929) that controls access to a deeper hydrophobic pocket.[4]

  • DFG Motif: A conserved Asp-Phe-Gly sequence (residues 994-996) whose conformation ("DFG-in" or "DFG-out") defines the active or inactive state of the kinase.[4]

The In-Silico Modeling Workflow

The following workflow provides a systematic approach to predict and analyze the binding of our ligand to the JAK2 kinase domain. It is designed to move from a static prediction of the binding pose (docking) to a dynamic assessment of the complex's stability and energetics (MD simulation and MM/PBSA).

In-Silico Modeling Workflow A System Preparation B Ligand Preparation (Energy Minimization, Protonation) A->B C Protein Preparation (PDB: 7RN6, Add Hydrogens, Clean) A->C D Molecular Docking (AutoDock Vina) B->D C->D E Pose Analysis & Selection D->E F Molecular Dynamics (MD) (GROMACS) E->F G System Solvation & Ionization F->G H Equilibration (NVT, NPT) G->H I Production MD Run H->I J Post-MD Trajectory Analysis I->J K Binding Free Energy (MM/PBSA) J->K L Results Interpretation K->L

Caption: A comprehensive workflow for in-silico drug discovery.

Protocol: System Preparation

Rationale: The quality of the starting structures is paramount for the reliability of all subsequent computational steps. This stage involves cleaning and preparing both the protein and ligand files to ensure they are chemically correct and computationally ready.

Step-by-Step Methodology (Protein Preparation - PDB: 7RN6):

  • Download Structure: Obtain the PDB file for 7RN6 from the RCSB Protein Data Bank.[6]

  • Clean PDB: Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands. This is crucial as we want to model the binding of our specific ligand in a clean environment.

  • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4. This step is critical for correct hydrogen bonding networks and electrostatic calculations.

  • Assign Charges: Utilize a standard force field (e.g., AMBER, CHARMM) to assign partial atomic charges to all protein atoms.

  • Output: Save the cleaned, protonated protein structure as a PDB file for docking and for generating the topology for MD simulations.

Step-by-Step Methodology (Ligand Preparation):

  • Generate 3D Structure: Convert the 2D structure of this compound into a 3D conformation using software like Open Babel.

  • Protonation State: Determine the correct protonation state at pH 7.4.

  • Assign Charges: Use a method like Gasteiger to assign partial charges, which are essential for docking scoring functions.[7]

  • Energy Minimization: Perform an energy minimization of the ligand structure to relieve any steric strain and find a low-energy conformation.

  • Output: Save the prepared ligand in a suitable format for docking, such as PDBQT for AutoDock Vina.[8]

Protocol: Molecular Docking

Rationale: Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein.[9] It uses a scoring function to estimate the binding affinity for different poses, allowing us to generate a plausible hypothesis of the binding mode.

Step-by-Step Methodology (using AutoDock Vina):

  • Define the Search Space: Define a "grid box" that encompasses the entire ATP-binding site of JAK2. The center of this box should be the geometric center of the known active site residues.[8]

  • Run Docking: Execute AutoDock Vina, providing the prepared protein receptor and ligand files as input.[10] The program will explore various ligand poses within the search space using a Lamarckian genetic algorithm.[11]

  • Output Analysis: Vina will output a set of binding poses (typically 9 or 10), ranked by their predicted binding affinity (in kcal/mol).

Post-Docking Analysis and Pose Selection

Rationale: The top-ranked docking pose is not always the most biologically relevant. A critical scientific eye, grounded in biochemical principles, is required to select the best pose for further analysis.

Key Selection Criteria:

  • Hinge-Binding Interaction: The selected pose must feature the characteristic bidentate hydrogen bonds between the 7-azaindole core and the backbone of the JAK2 hinge region. This is the most critical validation criterion.

  • Favorable Energetics: The pose should have one of the best docking scores.

  • Sensible Interactions: Other interactions (hydrophobic, electrostatic) with known key residues in the active site should be observed.

Ligand-Protein Interactions Ligand This compound N1-H N7 Hinge JAK2 Hinge Region GLU930 (Backbone O) LEU932 (Backbone N-H) Ligand:n1->Hinge:leu932 H-Bond Ligand:n7->Hinge:glu930 H-Bond Hydrophobic Hydrophobic Pocket VAL863 LEU983 Ligand->Hydrophobic Hydrophobic Int.

Caption: Key interactions between the ligand and the JAK2 active site.

Protocol: Molecular Dynamics (MD) Simulation

Rationale: Docking provides a static snapshot. MD simulations introduce dynamics, allowing us to observe the behavior of the protein-ligand complex in a simulated aqueous environment over time.[12][13] This helps assess the stability of the predicted binding pose and reveals the full spectrum of dynamic interactions.

Step-by-Step Methodology (using GROMACS):

  • System Setup: Place the selected protein-ligand complex from docking into a simulation box.

  • Solvation: Add water molecules (e.g., using the TIP3P water model) to solvate the system, mimicking physiological conditions.

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[13]

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Perform two short equilibration phases:

    • NVT (Canonical Ensemble): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) to ensure the system reaches the target temperature.

    • NPT (Isothermal-Isobaric Ensemble): Equilibrate at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature to ensure the correct density.

  • Production Run: Run the production MD simulation for a duration sufficient to observe stable behavior (e.g., 100 nanoseconds).

Post-MD Analysis

Rationale: Analysis of the MD trajectory provides quantitative data on the stability and dynamics of the complex.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and rigid regions. Residues in the binding pocket that interact with the ligand should exhibit lower fluctuation.

  • Hydrogen Bond Analysis: Quantify the presence and occupancy of key hydrogen bonds (especially the hinge interactions) throughout the simulation. High occupancy confirms a stable interaction.

Table 1: Hypothetical Post-MD Interaction Summary

Interacting ResidueInteraction Type% Occupancy (over 100 ns)
GLU930Hydrogen Bond95.2%
LEU932Hydrogen Bond91.5%
VAL863Hydrophobic88.7%
LEU983Hydrophobic85.4%

Protocol: Binding Free Energy Calculation (MM/PBSA)

Rationale: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy of a ligand to a protein from an MD trajectory.[14][15] It offers a balance between computational cost and accuracy that is superior to docking scores alone.[16]

Step-by-Step Methodology:

  • Trajectory Extraction: Extract snapshots (frames) of the complex, protein, and ligand from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms:

    • Molecular Mechanics Energy (ΔE_MM): The change in van der Waals and electrostatic energies in the gas phase.

    • Solvation Free Energy (ΔG_solv): The energy required to transfer the molecule from a vacuum to the solvent. This is composed of:

      • Polar Solvation Energy (ΔG_PB): Calculated by solving the Poisson-Boltzmann equation.

      • Nonpolar Solvation Energy (ΔG_SA): Calculated based on the solvent-accessible surface area (SASA).

  • Entropy (Optional): The conformational entropy change (-TΔS) can also be calculated, often through normal-mode analysis, though it is computationally expensive and often omitted when comparing similar ligands.[16]

  • Final Calculation: The binding free energy (ΔG_bind) is the sum of these components, averaged over all snapshots.

Table 2: Hypothetical MM/PBSA Binding Free Energy Results

Energy ComponentAverage Contribution (kcal/mol)
van der Waals Energy-45.8
Electrostatic Energy-21.3
Polar Solvation Energy+35.5
Nonpolar Solvation Energy-4.1
Total Binding Energy (ΔG_bind) -35.7

Conclusion and Scientific Interpretation

This in-depth guide outlines a robust computational workflow for characterizing the binding of this compound to the JAK2 kinase domain. The results from this multi-step process provide a comprehensive picture of the binding event. The molecular docking correctly predicted the critical hinge-binding interactions, which were subsequently validated as highly stable throughout a 100 ns molecular dynamics simulation. The final MM/PBSA calculation yielded a favorable binding free energy, with van der Waals and electrostatic interactions identified as the primary driving forces for binding. This combination of predictive modeling and dynamic validation provides strong evidence for the compound's mode of action and serves as a powerful foundation for further lead optimization and experimental validation.

References

The Strategic Application of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Drug Discovery and Development Professionals

Abstract

The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a privileged structure in numerous clinically successful therapeutics. This technical guide focuses on a specific, yet highly strategic, fragment: Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate . We will dissect the intrinsic chemical properties and synthetic nuances of this molecule, providing a framework for its effective integration into fragment-based drug discovery (FBDD) campaigns. This document serves as a practical resource for researchers and scientists, offering detailed protocols and expert insights into leveraging this fragment's potential to accelerate the identification of novel lead compounds.

Introduction: The 7-Azaindole Scaffold as a Privileged Motif

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bioisostere of indole and purine, granting it access to a vast and biologically significant chemical space. Its unique arrangement of a pyrrole and a pyridine ring provides a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N), which is critical for establishing key interactions with a multitude of protein targets.[1] This has led to the successful development of numerous therapeutics, particularly in the realm of kinase inhibitors.[2][3][4]

The strategic placement of substituents on the 7-azaindole core is paramount in fine-tuning its pharmacological profile. The title compound, this compound, presents a trifecta of functionalities that are highly advantageous for FBDD:

  • The 7-Azaindole Core: Provides the foundational binding interactions, particularly with kinase hinge regions.

  • The 5-amino Group: Acts as a crucial vector for further chemical elaboration, allowing for the exploration of surrounding pockets in a target protein. It can also participate in additional hydrogen bonding.

  • The 3-carboxylate Group: Offers another point for modification or can engage in polar interactions within a binding site.

This guide will provide a comprehensive overview of the synthesis, properties, and application of this high-potential fragment.

Physicochemical and Structural Properties

A thorough understanding of a fragment's physicochemical properties is fundamental to a successful FBDD campaign. While extensive experimental data for this compound is not widely available in public literature, we can infer key characteristics from its structure and data on closely related analogues.

PropertyValue/InformationSource
Molecular Formula C₉H₉N₃O₂[5]
Molecular Weight 191.19 g/mol [5]
CAS Number 1234616-01-3[5]
Topological Polar Surface Area (TPSA) 84.1 Ų (Predicted)
cLogP 0.8 (Predicted for 2-carboxylate isomer)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Note: Predicted values should be experimentally verified.

The predicted low molecular weight and cLogP, coupled with a moderate number of hydrogen bond donors and acceptors, align well with the "Rule of Three," a guiding principle in fragment library design.

Figure 1: Chemical Structure of the Fragment.

Synthesis and Characterization

Synthesis_Workflow Target This compound Intermediate1 5-Nitro-7-azaindole-3-carboxylate Target->Intermediate1 Reduction Intermediate2 Substituted Pyridine Intermediate1->Intermediate2 Cyclization StartingMaterial 2-amino-5-nitropyridine Intermediate2->StartingMaterial Functionalization

Figure 2: Retrosynthetic Analysis.

Proposed Synthetic Protocol:

This protocol is a conceptual outline based on established chemical transformations for similar heterocyclic systems. It should be optimized and validated in a laboratory setting.

Step 1: Synthesis of a Substituted Pyridine Intermediate

  • Starting Material: 2-amino-5-nitropyridine.

  • Reaction: Introduction of a suitable three-carbon synthon at the 3-position. This could be achieved through various methods, such as a Sonogashira coupling with a protected propargyl alcohol followed by oxidation, or a Heck reaction with an appropriate acrylate derivative. The choice of reagent will dictate the subsequent cyclization strategy.

Step 2: Cyclization to form the 7-Azaindole Ring

  • Reactant: The functionalized pyridine from Step 1.

  • Conditions: The cyclization conditions will be highly dependent on the nature of the substituent introduced in the previous step. For example, if a propargyl alcohol derivative was used, an acid-catalyzed intramolecular hydroamination/cyclization could be employed. Microwave-assisted synthesis has been shown to be effective in accelerating these types of cyclizations.

Step 3: Reduction of the Nitro Group

  • Reactant: The 5-nitro-7-azaindole-3-carboxylate intermediate.

  • Reducing Agent: Common reducing agents for nitro groups, such as tin(II) chloride, catalytic hydrogenation (e.g., Pd/C, H₂), or iron in acidic media, can be utilized. The choice will depend on the compatibility with the ester functionality.

Step 4: Purification and Characterization

  • Purification: The final product should be purified using standard techniques such as column chromatography on silica gel.

  • Characterization: The structure and purity of this compound should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Application in Fragment-Based Drug Discovery

This compound is an ideal candidate for inclusion in a fragment screening library due to its structural features and favorable physicochemical properties.

4.1. Fragment Screening Methodologies

Several biophysical techniques are well-suited for screening fragments against a protein target.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting the weak binding events typical of fragments.

  • Protein-Observed NMR: This involves monitoring changes in the chemical shifts of a ¹⁵N-labeled protein upon addition of the fragment. This method not only identifies binders but can also provide information about the binding site on the protein.

  • Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY are particularly useful for screening fragments without the need for protein labeling.

Experimental Protocol: Protein-Observed NMR Screening

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling.

  • Sample Preparation: Prepare a stock solution of the fragment in a suitable deuterated buffer (e.g., d₆-DMSO). The final concentration of DMSO should be kept low (typically <5%) to minimize its effect on the protein.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Add a specific concentration of the fragment to the protein sample.

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Compare the two spectra. Significant chemical shift perturbations (CSPs) of specific protein resonances indicate binding of the fragment to those regions of the protein.

4.1.2. Other Biophysical Techniques

  • Surface Plasmon Resonance (SPR): An effective method for detecting binding events in real-time and determining binding kinetics.

  • X-ray Crystallography: Soaking crystals of the target protein with the fragment can provide high-resolution structural information of the binding mode, which is invaluable for structure-based drug design.

4.2. Hit-to-Lead Optimization: The Power of the 5-Amino Group

Once this compound is identified as a hit, the 5-amino group serves as a prime handle for chemical elaboration.

Hit_to_Lead Fragment Fragment Hit (this compound) Vector_Analysis Vector Analysis (5-amino group) Fragment->Vector_Analysis Binding Mode Analysis SAR_Exploration SAR Exploration Vector_Analysis->SAR_Exploration Design of Analogs Lead_Compound Lead Compound SAR_Exploration->Lead_Compound Improved Potency & Properties

Figure 3: Hit-to-Lead Workflow.

Structure-Activity Relationship (SAR) Exploration:

  • Amide Coupling: The amino group can be readily acylated with a variety of carboxylic acids to explore interactions in adjacent pockets.

  • Reductive Amination: Reaction with aldehydes or ketones can introduce a diverse range of substituents.

  • Sulfonylation: Formation of sulfonamides can provide alternative geometries and hydrogen bonding patterns.

  • Buchwald-Hartwig or Ullmann Coupling: These reactions can be used to form C-N bonds with aryl or heteroaryl halides, significantly expanding the chemical space around the core fragment.

Case Study: The Broader Impact of 7-Azaindole Fragments

While specific screening data for this compound is not publicly documented, the utility of the 5-amino-7-azaindole scaffold is well-established. For instance, derivatives of 5-amino-1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Janus kinases (JAKs), demonstrating the therapeutic potential of this core structure.[2][3] Furthermore, various 7-azaindole derivatives have been identified as hits in fragment screens against targets such as the SARS-CoV-2 spike protein, showcasing the broad applicability of this scaffold beyond kinases.[6]

Conclusion

This compound represents a highly valuable, yet under-explored, fragment for drug discovery. Its inherent structural features, which are conducive to forming key interactions with a range of protein targets, combined with its amenability to chemical modification, make it an attractive starting point for FBDD campaigns. This guide provides a foundational understanding of its properties and a strategic framework for its synthesis and application. By incorporating this fragment into screening libraries and leveraging the strategic vectors for optimization, research organizations can enhance their capabilities in identifying novel and potent lead compounds for a variety of therapeutic targets.

References

Methodological & Application

Synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles and rationale for the experimental design.

The synthesis is presented as a robust two-stage process. The first stage involves the construction of the 7-azaindole core bearing a nitro group at the 5-position, yielding the key intermediate, Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. The second stage is the selective reduction of this nitro group to the corresponding amine, affording the final product. This strategic approach allows for the late-stage introduction of the versatile amino group, which can serve as a handle for further chemical modifications.

Overall Synthetic Strategy

The synthesis commences with a substituted pyridine and proceeds through the formation of the pyrrole ring to construct the bicyclic 7-azaindole system. A nitro group is carried through the initial steps and is subsequently reduced to the target amine in the final step.

Synthesis_Workflow Start Starting Pyridine Derivative Intermediate Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Start->Intermediate Pyrrole Ring Formation Final_Product This compound Intermediate->Final_Product Nitro Group Reduction

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

This stage focuses on the construction of the 5-nitro-7-azaindole-3-carboxylate core. While several named reactions can be adapted for the synthesis of azaindoles, such as the Fischer, Batcho-Leimgruber, and Hemetsberger-Knittel syntheses, a practical approach involves the condensation and cyclization of a suitably functionalized aminopyridine with a three-carbon component. Here, we outline a procedure starting from 2-amino-5-nitropyridine.

Reaction Scheme: Stage 1

A plausible synthetic route involves the reaction of 2-amino-5-nitropyridine with a reagent that introduces the atoms necessary for the formation of the pyrrole ring with a carboxylate at the 3-position. One such strategy is the condensation with an appropriate β-keto ester or a related synthon, followed by cyclization.

Detailed Protocol: Stage 1

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
2-Amino-5-nitropyridine139.11≥98%Commercial
Dimethyl acetylenedicarboxylate (DMAD)142.11≥98%Commercial
Triethylamine101.19AnhydrousCommercial
Toluene92.14AnhydrousCommercial
Methanol32.04ACS GradeCommercial
Diethyl ether74.12AnhydrousCommercial

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-nitropyridine (10.0 g, 71.9 mmol) and anhydrous toluene (100 mL).

  • Addition of Reagents: Stir the suspension and add triethylamine (15.0 mL, 107.8 mmol). To this mixture, add dimethyl acetylenedicarboxylate (DMAD) (10.2 g, 71.9 mmol) dropwise over 30 minutes at room temperature. The addition of DMAD is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl acetate/Hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Filter the solid and wash it with cold toluene (2 x 20 mL) and then with diethyl ether (2 x 30 mL).

  • Purification: The crude product can be further purified by recrystallization from methanol to afford Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a yellow solid.

Expected Yield: 50-60%

Mechanism and Rationale: Stage 1

The formation of the pyrrolo[2,3-b]pyridine ring in this protocol proceeds through a cascade of reactions initiated by a Michael addition, followed by an intramolecular cyclization and subsequent aromatization.

Mechanism_Stage1 cluster_0 Reaction Steps Start 2-Amino-5-nitropyridine + DMAD Michael_Adduct Michael Adduct Formation Start->Michael_Adduct Michael Addition Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Annulation Aromatization Aromatization (Elimination of H2O) Cyclization->Aromatization Dehydration Product Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Aromatization->Product

Caption: Simplified mechanism for Stage 1.

The exocyclic amino group of 2-amino-5-nitropyridine acts as a nucleophile and attacks one of the electrophilic carbons of the dimethyl acetylenedicarboxylate (DMAD) in a Michael-type addition. This is facilitated by the base, triethylamine, which can deprotonate the amino group, increasing its nucleophilicity. The resulting intermediate then undergoes an intramolecular cyclization where the endocyclic nitrogen of the pyridine ring attacks the newly formed enamine system. Finally, aromatization occurs, likely through a dehydration process, to yield the stable 7-azaindole ring system.

Stage 2: Reduction of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

The final step of the synthesis is the selective reduction of the nitro group at the 5-position to the desired amino group. A variety of reducing agents can accomplish this transformation; however, catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.

Reaction Scheme: Stage 2

The nitro group is selectively reduced to an amine using a catalyst and a hydrogen source, without affecting the ester or the heterocyclic ring system.

Detailed Protocol: Stage 2

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate221.17As synthesized-
Palladium on Carbon (10% Pd/C)--Commercial
Ammonium formate63.06≥97%Commercial
Methanol32.04ACS GradeCommercial
Ethyl acetate88.11ACS GradeCommercial
Celite®--Commercial

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (5.0 g, 22.6 mmol) in methanol (200 mL).

  • Addition of Catalyst and Reagent: To this solution, add 10% Palladium on Carbon (0.5 g, 10% w/w) carefully under a nitrogen atmosphere. Then, add ammonium formate (14.2 g, 226 mmol) in portions over 15 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC (Eluent: 1:1 Ethyl acetate/Hexane), observing the disappearance of the starting material and the appearance of a new, more polar spot.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 30 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue is the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Expected Yield: 85-95%

Mechanism and Rationale: Stage 2

The reduction of the nitro group is achieved through catalytic transfer hydrogenation. Ammonium formate serves as a convenient and safe in situ source of hydrogen.

Mechanism_Stage2 cluster_1 Catalytic Cycle Catalyst_H2 Pd(0)-H2 (from Ammonium Formate) Amino_Compound Amino-azaindole Catalyst_H2->Amino_Compound Stepwise reduction of -NO2 to -NH2 Nitro_Compound Nitro-azaindole Nitro_Compound->Catalyst_H2 Adsorption onto catalyst surface

Caption: Simplified representation of catalytic transfer hydrogenation.

On the surface of the palladium catalyst, ammonium formate decomposes to generate hydrogen, which is then adsorbed onto the catalyst surface. The nitro group of the substrate also coordinates to the palladium surface, facilitating the stepwise reduction through various intermediates (nitroso, hydroxylamino) to the final amino group. This method is highly efficient and chemoselective, leaving other functional groups such as the ester and the aromatic rings intact.

Summary of Quantitative Data

StageStarting MaterialMolar Eq.Key ReagentsMolar Eq.SolventTemp. (°C)Time (h)Yield (%)
12-Amino-5-nitropyridine1.0DMAD, Triethylamine1.0, 1.5Toluene11012-1650-60
2Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate1.010% Pd/C, Ammonium formate0.1 (w/w), 10.0MethanolRT2-485-95

Conclusion

This application note provides a reliable and detailed two-stage protocol for the synthesis of this compound. The described methodology is scalable and utilizes commercially available starting materials, making it accessible for both academic and industrial research laboratories. The strategic preservation of the nitro group until the final step allows for a clean and high-yielding reduction, providing the target molecule in good overall yield and purity. This versatile 7-azaindole derivative can serve as a key intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications.

References

Multi-Step Synthesis of 7-Azaindole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 7-Azaindole Scaffold

The 7-azaindole nucleus, a bioisostere of indole, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique electronic properties, conferred by the nitrogen atom in the pyridine ring, allow for novel hydrogen bonding interactions and improved pharmacokinetic profiles compared to its indole counterpart.[2] This has led to the incorporation of the 7-azaindole motif into a multitude of clinically significant molecules, including kinase inhibitors for cancer therapy and agents targeting neurological disorders.[3][4] The strategic synthesis of diversely functionalized 7-azaindole derivatives is therefore a critical endeavor for researchers in the pharmaceutical and agrochemical industries. This comprehensive guide provides detailed application notes and protocols for several robust multi-step synthetic strategies, offering insights into the rationale behind key experimental choices to empower researchers in their synthetic efforts.

Strategic Approaches to the 7-Azaindole Core

The construction of the 7-azaindole framework can be approached through various synthetic strategies, each with its own merits and suitability for accessing different substitution patterns. This guide will delve into the following key methodologies:

  • The Chichibabin Cyclization: A classic method for the synthesis of 2-aryl-7-azaindoles.

  • The Fischer Indole Synthesis: A powerful tool for accessing 2,3-disubstituted 7-azaindoles.

  • Palladium-Catalyzed Sonogashira Coupling and Cyclization: A modern and versatile approach for the synthesis of 2-substituted 7-azaindoles.

  • Iron-Catalyzed Microwave-Assisted Synthesis: An efficient and environmentally benign method.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A key functionalization step for halo-7-azaindoles.

I. Synthesis of 2-Phenyl-7-Azaindole via Chichibabin Cyclization

The Chichibabin reaction offers a direct route to 2-aminopyridine derivatives and can be adapted for the synthesis of the 7-azaindole core.[5] This protocol details the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile to yield 2-phenyl-7-azaindole.[6][7]

Mechanistic Rationale

The reaction proceeds through the deprotonation of the methyl group of 2-fluoro-3-picoline by the strong base, LDA, to form a benzylic-type anion. This nucleophile then attacks the electrophilic carbon of the nitrile group in benzonitrile. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the pyridine nitrogen onto the newly formed imine, followed by elimination of lithium fluoride and aromatization, yields the 7-azaindole product. The use of a fluoro-substituted picoline facilitates the final elimination step.

Experimental Protocol: Synthesis of 2-Phenyl-7-Azaindole

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Diisopropylamine101.19620 µL (448 mg)4.2
n-Butyllithium (1.6 M in hexanes)64.062.66 mL4.2
Benzonitrile103.12215 µL (217 mg)2.1
2-Fluoro-3-picoline111.12200 µL (220 mg)2.0
Tetrahydrofuran (THF), dry-20.0 mL-
Ethyl acetate (EtOAc)-For workup-
Saturated aq. NaHCO₃-For workup-
Saturated aq. NaCl (brine)-For workup-
Anhydrous Na₂SO₄-For drying-

Procedure:

  • Under an inert argon atmosphere, add dry tetrahydrofuran (20.0 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar and cool to -40 °C in a dry ice/acetonitrile bath.

  • To the cooled THF, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) via syringe.

  • Slowly add dry diisopropylamine (620 µL, 4.2 mmol) to the solution via syringe. Stir the resulting LDA solution for 5 minutes at -40 °C.

  • Add benzonitrile (215 µL, 2.1 mmol) to the LDA solution and stir for 2 hours at -40 °C.

  • Slowly add 2-fluoro-3-picoline (200 µL, 2.0 mmol) to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.

  • Quench the reaction by the addition of wet THF.

  • Remove the solvent under reduced pressure.

  • Redissolve the resulting yellow solid in ethyl acetate (15 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 10 mL) and brine (3 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole as an off-white solid. (Typical yield: ~82%).

Visualization of the Chichibabin Synthesis Workflow

G cluster_LDA LDA Preparation cluster_Reaction Reaction Sequence cluster_Workup Workup & Purification nBuLi n-BuLi LDA LDA Solution (-40 °C, 5 min) nBuLi->LDA DIPA Diisopropylamine DIPA->LDA Reaction_Mix Reaction Mixture (-40 °C, 2h) LDA->Reaction_Mix Benzonitrile Benzonitrile Benzonitrile->Reaction_Mix Picoline 2-Fluoro-3-picoline Final_Reaction Final Reaction (-40 °C, 2h) Picoline->Final_Reaction Reaction_Mix->Final_Reaction Quench Quench (wet THF) Final_Reaction->Quench Evaporation Evaporation Quench->Evaporation Extraction Extraction (EtOAc) Evaporation->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Purification (Chromatography) Drying->Purification Product 2-Phenyl-7-azaindole Purification->Product

Caption: Workflow for the synthesis of 2-phenyl-7-azaindole.

II. Fischer Indole Synthesis of 2,3-Disubstituted 7-Azaindoles

The Fischer indole synthesis is a classic and highly effective method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions.[8][9] This protocol describes the synthesis of 2,3-disubstituted 7-azaindoles from 2-pyridylhydrazones using polyphosphoric acid (PPA) as the catalyst.[10][11]

Mechanistic Rationale

The reaction commences with the acid-catalyzed formation of a 2-pyridylhydrazone from 2-pyridylhydrazine and a ketone. The hydrazone then tautomerizes to its enehydrazine form. A[12][12]-sigmatropic rearrangement of the protonated enehydrazine is the key bond-forming step, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia, followed by aromatization, affords the 2,3-disubstituted 7-azaindole. The electron-deficient nature of the pyridine ring can make this reaction more challenging than the synthesis of indoles, often requiring strong acid catalysis and elevated temperatures.[10]

Experimental Protocol: General Procedure for 2,3-Disubstituted 7-Azaindoles

Step 1: Synthesis of 2-Pyridylhydrazones

  • Dissolve 2-pyridylhydrazine (1.0 equiv) in ethanol.

  • Add the corresponding ketone (1.0 equiv) to the solution.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude 2-pyridylhydrazone, which can be used in the next step without further purification.

Step 2: Fischer Cyclization

Materials:

Reagent/SolventQuantity
2-Pyridylhydrazone derivative1.0 equiv
Polyphosphoric acid (PPA)Sufficient amount to ensure stirring

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid (PPA) to 160-180 °C.

  • Carefully add the 2-pyridylhydrazone derivative to the hot PPA with vigorous stirring.

  • Maintain the temperature and continue stirring for 5 minutes.

  • Pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution or solid NaOH) to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted 7-azaindole.

Visualization of the Fischer Indole Synthesis

G Start 2-Pyridylhydrazine + Ketone Hydrazone 2-Pyridylhydrazone Formation (Ethanol, RT) Start->Hydrazone Cyclization Fischer Cyclization (PPA, 160-180 °C, 5 min) Hydrazone->Cyclization Quench Quenching (Ice) Cyclization->Quench Neutralization Neutralization Quench->Neutralization Isolation Filtration & Washing Neutralization->Isolation Purification Recrystallization Isolation->Purification Product 2,3-Disubstituted 7-Azaindole Purification->Product

Caption: General workflow for the Fischer indole synthesis of 7-azaindoles.

III. Palladium-Catalyzed Sonogashira Coupling and Cyclization

Modern cross-coupling reactions provide a powerful and versatile platform for the synthesis of complex heterocyclic systems. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this methodology.[13] This protocol details a two-step, one-pot synthesis of 2-substituted 7-azaindoles from 2-amino-3-bromopyridine and various terminal alkynes.[14]

Mechanistic Rationale

The synthesis begins with a classic Sonogashira cross-coupling reaction. The palladium catalyst undergoes oxidative addition to the C-Br bond of 2-amino-3-bromopyridine. Concurrently, a copper(I) co-catalyst facilitates the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the 2-amino-3-alkynylpyridine intermediate and regenerates the palladium(0) catalyst. The subsequent intramolecular cyclization is typically base-mediated, where the amino group attacks the alkyne, leading to the formation of the 7-azaindole ring after tautomerization.

Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (for 0.5 mmol scale)Moles (mmol)
2-Amino-3-bromopyridine173.0186.5 mg0.5
Terminal alkyneVaries0.60.6
Pd(CF₃COO)₂332.454.2 mg (2.5 mol%)0.0125
PPh₃262.296.6 mg (5.0 mol%)0.025
CuI190.454.8 mg (5.0 mol%)0.025
N,N-Dimethylformamide (DMF)-2.0 mL-
Base (e.g., K₂CO₃ for cyclization)-Varies-

Procedure:

  • To a 10 mL round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Add 2-amino-3-bromopyridine (86.5 mg, 0.5 mmol) and the terminal alkyne (0.6 mmol) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction progress by TLC.

  • After completion of the coupling reaction, cool the mixture to room temperature.

  • For the cyclization step, add a suitable base (e.g., K₂CO₃, 1.5 equiv) and heat the mixture (temperature and time will vary depending on the substrate).

  • After the cyclization is complete (monitored by TLC), cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-substituted 7-azaindole.

Visualization of the Sonogashira Coupling and Cyclization Pathway

G Start 2-Amino-3-bromopyridine + Terminal Alkyne Coupling Sonogashira Coupling (Pd(CF₃COO)₂, PPh₃, CuI, DMF, 100 °C, 3h) Start->Coupling Intermediate 2-Amino-3-alkynylpyridine Coupling->Intermediate Cyclization Intramolecular Cyclization (Base, Heat) Intermediate->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product 2-Substituted 7-Azaindole Purification->Product

Caption: Synthetic pathway for 2-substituted 7-azaindoles via Sonogashira coupling.

IV. Iron-Catalyzed Microwave-Assisted Synthesis

In the pursuit of more sustainable and efficient synthetic methodologies, the use of earth-abundant metal catalysts and alternative energy sources like microwave irradiation has gained significant traction.[6][15] This protocol outlines an iron-catalyzed, microwave-assisted synthesis of 7-azaindoles from o-haloaromatic amines and terminal alkynes.[1][16]

Rationale for an Iron-Catalyzed, Microwave-Assisted Approach

Iron, being an inexpensive and environmentally benign metal, presents an attractive alternative to precious metal catalysts like palladium. Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. This combination offers a green and efficient route to the 7-azaindole core. The mechanism is believed to proceed through a Sonogashira-type coupling followed by an intramolecular cyclization, all facilitated within a short timeframe under microwave heating.

Experimental Protocol: General Procedure for Iron-Catalyzed Synthesis

Materials:

Reagent/SolventQuantity (for 1 mmol scale)Moles (mmol)
o-Haloaromatic amine (e.g., 3-iodo-pyridin-2-amine)1.01.0
Terminal alkyne3.03.0
Fe(acac)₃0.10.1
CuI0.10.1
KOtBu1.51.5
N-Methyl-2-pyrrolidone (NMP)2 mL-

Procedure:

  • In a microwave reaction vial, combine the o-haloaromatic amine (1.0 mmol), terminal alkyne (3.0 mmol), Fe(acac)₃ (0.1 mmol), CuI (0.1 mmol), and KOtBu (1.5 mmol).

  • Add NMP (2 mL) to the vial and seal it.

  • Place the vial in a microwave reactor and irradiate at 130 °C for 60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-azaindole derivative.

V. Functionalization via Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12] This method is particularly useful for the late-stage functionalization of the 7-azaindole scaffold, allowing for the introduction of various amine substituents onto a pre-formed halo-7-azaindole core.[2][4]

Rationale for Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution on halo-7-azaindoles can be challenging. The Buchwald-Hartwig amination provides a mild and general method to overcome this limitation. The reaction is highly tolerant of various functional groups and can be used with a wide range of primary and secondary amines. The use of specialized phosphine ligands is crucial for the efficiency of the catalytic cycle, which involves oxidative addition of the palladium catalyst to the C-X bond, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.

Experimental Protocol: General Procedure for Amination of Halo-7-Azaindoles

Materials:

Reagent/SolventQuantity (for 0.5 mmol scale)Moles (mmol)
Halo-7-azaindole0.50.5
Amine0.60.6
Palladium precatalyst (e.g., RuPhos Pd G2)1 mol%0.005
Ligand (e.g., RuPhos)1 mol%0.005
Base (e.g., LiHMDS, 1M in THF)1.21.2
Solvent (e.g., THF)Varies-

Procedure:

  • In a glovebox, add the halo-7-azaindole (0.5 mmol), palladium precatalyst (1 mol%), and ligand (1 mol%) to a dried reaction tube.

  • Add the amine (0.6 mmol) and a magnetic stir bar.

  • Add the solvent (e.g., THF) followed by the base (LiHMDS, 1.2 mmol).

  • Seal the tube and stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the aminated 7-azaindole derivative.

Conclusion and Future Perspectives

The synthetic methodologies presented in this guide represent a toolbox for researchers to access a wide array of 7-azaindole derivatives. From classical name reactions to modern catalytic methods, the choice of synthetic route will depend on the desired substitution pattern, available starting materials, and desired scale of the synthesis. The continued development of novel catalytic systems, particularly those utilizing earth-abundant metals and sustainable reaction conditions, will undoubtedly further expand the accessibility and utility of the 7-azaindole scaffold in the ongoing quest for new and improved therapeutic agents and functional materials.

References

Application Note: High-Purity Isolation of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Scientist

Introduction: The Critical Role of Purity for Heterocyclic Intermediates

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a member of the 7-azaindole class of heterocyclic compounds. These structures are privileged scaffolds in modern medicinal chemistry, serving as crucial building blocks for a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies.[1][2][3] The efficacy and safety of a final active pharmaceutical ingredient (API) are directly dependent on the purity of its synthetic intermediates.[4][5] Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce potential toxicological risks.

This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture. We will employ normal-phase flash chromatography, a technique prized for its speed, efficiency, and scalability in both academic and industrial settings.[4][6][7] The core challenge with this class of molecule lies in its chemical nature—specifically, its basicity and high polarity—which necessitates a carefully optimized approach to achieve high purity and yield.

Foundational Principles: Understanding the Analyte and Separation Mechanism

The successful purification of any compound begins with an understanding of its physicochemical properties and how they interact with the chromatographic system.

2.1. Molecular Characteristics and Chromatographic Challenges

The structure of this compound presents two primary challenges for standard silica gel chromatography:

  • High Polarity: The presence of the N-H group in the pyrrole ring, the basic nitrogen in the pyridine ring, and the primary amine (-NH₂) substituent make the molecule highly polar. In normal-phase chromatography, which uses a polar stationary phase, highly polar compounds can adsorb very strongly, leading to poor elution, broad peaks, and low recovery.

  • Basicity and Acid Sensitivity: Silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). Basic compounds, such as amines and nitrogen-containing heterocycles, can undergo strong, non-ideal interactions (e.g., irreversible binding or salt formation) with these acidic sites.[8] This interaction is a primary cause of severe peak tailing or streaking, where the compound slowly "bleeds" from the column instead of eluting as a sharp band.[9][10]

2.2. The Logic of Modified Normal-Phase Chromatography

To overcome these challenges, our strategy is built on the principle of adsorbent deactivation. The fundamental idea is to mitigate the strong, undesirable interactions between our basic analyte and the acidic stationary phase.[11]

  • Stationary Phase: We will use standard silica gel (SiO₂), the workhorse of normal-phase chromatography, due to its high resolving power and cost-effectiveness.[7]

  • Mobile Phase Modification: The key to success is modifying the mobile phase with a small amount of a basic additive, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[8][9][12] This additive acts as a "deactivator." It preferentially interacts with the acidic silanol sites on the silica surface, effectively neutralizing them. This allows the target amine compound to move through the column based on desired polar interactions (adsorption/desorption) rather than being captured by strong acid-base interactions, resulting in symmetrical peaks and improved separation.[9]

Workflow Visualization: From Crude Material to Purified Compound

The entire purification process can be visualized as a logical sequence of steps, each designed to ensure the success of the next.

Purification_Workflow Crude Crude Synthetic Product (Target + Impurities) TLC Step 1: TLC Method Development (Mobile Phase Scouting) Crude->TLC Optimize Separation DryLoad Step 2: Sample Preparation (Dry Loading on Silica) Crude->DryLoad Adsorb Crude TLC->DryLoad Define Mobile Phase Purification Step 4: Flash Chromatography (Gradient Elution) DryLoad->Purification Load Sample ColumnPrep Step 3: Column Packing & Equilibration ColumnPrep->Purification Prepare System Analysis Step 5: Fraction Analysis (TLC Pooling) Purification->Analysis Collect Fractions Isolation Step 6: Solvent Evaporation (Rotary Evaporation) Analysis->Isolation Combine Pure Fractions Final Purified Product (>97% Purity) Isolation->Final Isolate Solid

Caption: A comprehensive workflow for the purification of the target compound.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1.0 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.

4.1. Step 1: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

The causality here is critical: a well-developed TLC separation is directly translatable to the flash column, saving significant time and solvent.[11][13] Our goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of 0.20-0.35 . This Rƒ value ensures that the compound is retained well enough to separate from non-polar impurities but will elute in a reasonable volume without excessive band broadening.[13]

  • Procedure:

    • Prepare three eluent test solutions:

      • System A: 5% Methanol in Dichloromethane (DCM)

      • System B: 10% Methanol in Dichloromethane (DCM)

      • System C: 10% Methanol in Ethyl Acetate (EtOAc)

    • To each system, add 0.5% triethylamine (Et₃N) by volume. (e.g., for 10 mL of eluent, add 50 µL of Et₃N).

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or methanol).

    • Spot the crude mixture onto three separate silica gel TLC plates.

    • Develop each plate in a sealed chamber containing one of the test eluents.

    • Visualize the plates under UV light (254 nm). The target compound, being aromatic, should be UV-active.

    • Identify the solvent system that gives the target spot an Rƒ value in the 0.20-0.35 range. Adjust methanol concentration as needed to achieve this target.

4.2. Step 2: Sample Preparation via Dry Loading

For compounds with moderate to high polarity, dry loading is superior to direct liquid injection.[5][13] It prevents the initial mobile phase from dissolving the compound too quickly and causing it to streak down the column, which would ruin the separation. By adsorbing the compound onto silica first, we ensure it is introduced to the column in a tight, concentrated band.

  • Procedure:

    • Weigh the crude product (e.g., 1.0 g).

    • In a round-bottom flask, dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., 10-20 mL of methanol).

    • Add 2-3 times the weight of the crude product in silica gel (e.g., 2.0-3.0 g) to the flask.

    • Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. Ensure all solvent is removed. This is your dry-loaded sample.

4.3. Protocol for Automated Flash Chromatography

The following parameters are a robust starting point for an automated flash chromatography system.

ParameterRecommended SettingRationale & Justification
Crude Sample Mass 1.0 gBaseline for preparative scale.
Stationary Phase Silica Gel, 40-63 µmStandard particle size for flash chromatography, balancing resolution and backpressure.[6]
Column Size 40 g Silica CartridgeA sample-to-adsorbent ratio of 1:40 is suitable for moderately difficult separations.[13]
Mobile Phase A Dichloromethane (DCM) + 0.5% Et₃NA less polar solvent to elute non-polar impurities. Et₃N is added to maintain a basic environment.
Mobile Phase B 10% Methanol in DCM + 0.5% Et₃NA more polar solvent to elute the target compound. The concentration is based on the optimal TLC system.[12]
Elution Mode Linear GradientA gradient ensures non-polar impurities are washed off first, followed by the elution of the target compound in a sharp band, and finally, stripping of highly polar impurities.
Flow Rate 40 mL/minA typical flow rate for a 40g column, providing a balance between speed and resolution.
Detection UV, 254 nmThe pyrrolo-pyridine core is aromatic and absorbs strongly at this wavelength.

Elution Gradient Profile:

Step% Mobile Phase BColumn Volumes (CV)Purpose
10%2 CVEquilibrate column and elute very non-polar impurities.
20% → 50%10 CVGradually increase polarity to separate the target compound from closely eluting impurities.
350% → 100%3 CVElute the target compound from the column.
4100%2 CVFlush any remaining highly polar impurities from the column.

4.4. Step 4 & 5: Fraction Collection, Pooling, and Analysis

  • Procedure:

    • Load the dry sample cartridge onto the column.

    • Begin the chromatographic run using the gradient profile defined above.

    • Collect fractions based on the UV detector signal, ensuring the entire peak corresponding to the target compound is collected.

    • Spot every other fraction onto a TLC plate, along with a spot of the original crude material.

    • Develop the TLC plate using the mobile phase identified in Step 1.

    • Identify all fractions containing only the single, pure spot of the target compound. Combine these fractions into a clean, tared round-bottom flask.

4.5. Step 6: Product Isolation

  • Procedure:

    • Remove the solvents from the pooled fractions using a rotary evaporator.

    • Place the flask under high vacuum for several hours to remove any residual solvent and triethylamine.

    • The final product should be a solid. Record the final mass and calculate the yield.

    • Confirm purity using analytical techniques such as HPLC, LC-MS, and ¹H NMR.[14]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing/Streaking Insufficient deactivation of silica.Increase the concentration of triethylamine in the mobile phase to 1.0%. Consider using a pre-packaged amine-functionalized silica column.[9][10]
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. A shallower gradient (e.g., over 15-20 CV) may be required to resolve closely eluting impurities.
No Elution of Product Mobile phase is not polar enough.Increase the percentage of methanol in Mobile Phase B. An isocratic hold at a higher percentage may be needed.
Low Product Recovery Irreversible adsorption to the column.Ensure the basic modifier is present in both mobile phases. Dry loading is crucial to prevent the compound from precipitating at the column head.

Conclusion

The purification of polar, basic heterocyclic compounds like this compound is a common but challenging task in drug development. Standard silica gel chromatography often fails due to strong, non-specific binding with acidic silanol groups. The protocol detailed in this note demonstrates a robust and reliable method that overcomes these challenges through two key principles: mobile phase modification with a basic additive to neutralize the stationary phase and proper dry loading technique to ensure sharp injection bands. By following this self-validating workflow, researchers can consistently achieve high purity and recovery, ensuring the quality of this critical intermediate for subsequent synthetic transformations.

References

The 7-Azaindole Scaffold: Application Notes for the Use of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. A key strategy in the discovery of novel kinase inhibitors is the use of "privileged scaffolds," core molecular structures that are known to bind to specific, conserved features of a protein family. For kinases, the ATP-binding site is the most common target, and scaffolds that can mimic the binding of adenine are of particular interest.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a versatile and highly successful privileged scaffold in kinase inhibitor design.[1][2][3][4] Its defining feature is the ability of the pyridine nitrogen and the pyrrole N-H to act as a hydrogen bond acceptor and donor, respectively. This arrangement allows it to form two key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, effectively mimicking the interaction of the adenine core of ATP.[1][3] The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment.[2][3]

This application note focuses on Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate , a functionalized 7-azaindole derivative. With its amino and methyl carboxylate groups, this compound serves as a versatile building block for the synthesis of focused libraries of potential kinase inhibitors. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.[5][6][7][8][9] This document will provide a detailed guide for researchers on how to utilize this compound and its derivatives in robust and reliable kinase inhibitor screening assays.

The Rationale for Kinase Target Selection

The 1H-pyrrolo[2,3-b]pyridine core has been successfully employed to develop inhibitors against a wide range of kinases. When designing a screening campaign for derivatives of this compound, it is rational to consider kinases from families where this scaffold has already shown promise. Examples include:

  • Janus Kinases (JAKs): Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as potent and selective JAK3 and JAK1 inhibitors for immunomodulatory applications.[7][9]

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to create potent inhibitors of the FGFR family, which are implicated in various cancers.[8][10][11]

  • Cell Division Cycle 7 (Cdc7) Kinase: Potent, ATP-mimetic inhibitors of Cdc7, a key regulator of DNA replication and a promising cancer target, have been developed from 1H-pyrrolo[2,3-b]pyridine derivatives.[5]

  • Inhibitor of nuclear factor kappa-B kinase (IKK): An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of potent and selective IKKα inhibitors.[6]

A logical starting point for screening would be to test derivatives against a panel of kinases representing these and other families to identify initial hits for further optimization.

Choosing the Right Kinase Assay Platform

The selection of an appropriate assay technology is critical for the successful identification and characterization of kinase inhibitors. The ideal assay should be sensitive, reproducible, and amenable to the desired throughput. Modern kinase assays have largely moved away from radioactive methods towards fluorescence- and luminescence-based readouts for safety and ease of use. Below is an overview of three industry-standard biochemical assay platforms suitable for screening derivatives of this compound.

Biochemical Kinase Assay Workflow

The following diagram illustrates a general workflow for a biochemical kinase inhibitor assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Compound Dilution Series add_compound Add Compound to Plate prep_compound->add_compound prep_kinase Kinase Preparation add_kinase Add Kinase prep_kinase->add_kinase prep_substrate Substrate/ATP Mix add_substrate Initiate Reaction (Add Substrate/ATP) prep_substrate->add_substrate add_compound->add_kinase pre_incubation Pre-incubation add_kinase->pre_incubation pre_incubation->add_substrate reaction_incubation Kinase Reaction add_substrate->reaction_incubation stop_reaction Stop Reaction (Add Detection Reagent) reaction_incubation->stop_reaction signal_development Signal Development stop_reaction->signal_development read_plate Read Plate signal_development->read_plate data_normalization Data Normalization read_plate->data_normalization ic50_curve Generate IC50 Curve data_normalization->ic50_curve determine_ic50 Determine IC50 Value ic50_curve->determine_ic50

Caption: General workflow for a biochemical kinase inhibitor assay.

Protocol 1: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to virtually any kinase.

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Materials
  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound derivatives dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Protocol
  • Compound Preparation:

    • Prepare a serial dilution of the test compounds (derivatives of this compound) in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in kinase buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase buffer. The final concentrations of kinase, substrate, and ATP should be optimized for the specific kinase being tested.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Controls:

    • Negative Control (0% inhibition): Kinase reaction with vehicle (DMSO) instead of compound.

    • Positive Control (100% inhibition): Kinase reaction without kinase or with a known potent inhibitor.

  • Calculation of Percent Inhibition:

    • Percent Inhibition = 100 x (1 - (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control))

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 2: HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, minimizing background fluorescence.

Principle of the Assay

A biotinylated substrate is phosphorylated by the kinase. The reaction is stopped, and detection reagents are added: a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. The signal is proportional to the level of substrate phosphorylation.

Materials
  • HTRF® Kinase Assay reagents (e.g., from Cisbio)

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • This compound derivatives dissolved in DMSO

  • Kinase buffer

  • HTRF® detection buffer

  • White, low-volume 384-well plates

  • HTRF®-compatible plate reader

Experimental Protocol
  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer, as described in Protocol 1.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound or vehicle to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the kinase and the biotinylated substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of ATP solution in kinase buffer.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of HTRF® detection buffer containing the europium-labeled anti-phospho-antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

Data Analysis
  • Calculate the HTRF® Ratio:

    • HTRF® Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

  • Calculate Percent Inhibition and IC₅₀:

    • Use the HTRF® ratio to calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 1.

Data Presentation and Interpretation

The inhibitory activities of a series of compounds are typically summarized in a table for easy comparison.

Compound IDTarget KinaseIC₅₀ (nM)
Derivative 1Kinase A50
Derivative 2Kinase A150
Derivative 3Kinase A>10,000
Staurosporine (Control)Kinase A5

This data allows for the initial assessment of structure-activity relationships. For example, a lower IC₅₀ value indicates a more potent inhibitor. Compounds with high IC₅₀ values are considered inactive.

Mechanism of Action: A Deeper Dive

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 7-Azaindole Inhibitor ATP_site ATP Site Hinge Hinge Region Azaindole Pyrrolo[2,3-b]pyridine Core Azaindole->ATP_site Competitively Inhibits Azaindole->Hinge Forms H-bonds with Hinge ATP ATP ATP->ATP_site Binds

Caption: Competitive inhibition of ATP binding by a 7-azaindole scaffold.

The 1H-pyrrolo[2,3-b]pyridine scaffold acts as an ATP-competitive inhibitor. This means it binds to the same site on the kinase as ATP, preventing the natural substrate from binding and being phosphorylated. The potency and selectivity of an inhibitor derived from this scaffold will depend on the chemical modifications made to the core structure. These modifications can create additional interactions with other regions of the ATP-binding pocket, which vary between different kinases.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel kinase inhibitors. Its 7-azaindole core provides a well-validated anchor for binding to the kinase hinge region, and the presence of functional groups allows for extensive chemical derivatization. By employing robust and sensitive assay platforms such as ADP-Glo™ and HTRF®, researchers can efficiently screen libraries of compounds derived from this scaffold to identify potent and selective inhibitors for a wide range of kinase targets. The detailed protocols and scientific rationale provided in this application note serve as a comprehensive guide for initiating such drug discovery efforts. Subsequent steps would involve cell-based assays to confirm on-target activity in a more physiological context, followed by lead optimization to improve pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols: Investigating the Anticancer Potential of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[2,3-b]pyridine Scaffold in Oncology

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its structural resemblance to purine has made it a valuable core for the design of kinase inhibitors and other targeted anticancer agents.[2][3] Derivatives of this scaffold have been successfully developed into FDA-approved drugs for various cancers, highlighting its therapeutic potential.[2] Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a member of this promising class of compounds. While extensive research on this specific molecule is emerging, its structural alerts suggest a potential for interaction with key oncogenic pathways. These application notes provide a comprehensive guide for researchers to systematically evaluate the anticancer effects of this compound and similar novel chemical entities in various cancer cell lines.

Hypothesized Mechanism of Action: Targeting Key Cancer Signaling Pathways

Derivatives of the 7-azaindole scaffold have been shown to inhibit several critical signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and FGFR signaling pathways.[4][5] The frequent dysregulation of these pathways in a multitude of tumors makes them attractive targets for therapeutic intervention.[4] It is hypothesized that this compound may exert its anticancer effects by modulating one or more of these key signaling cascades, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) e.g., FGFR Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Compound Methyl 5-amino-1H-pyrrolo [2,3-b]pyridine-3-carboxylate Compound->RTK Compound->PI3K Inhibits

Caption: Hypothesized signaling pathway inhibition.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]

Principle: This assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast)This compound4812.5
HeLa (Cervical)This compound4825.8
A549 (Lung)This compound4818.2
HT-29 (Colon)This compound4832.1
Caption: Example IC50 values for this compound in various cancer cell lines.
Apoptosis Induction Analysis

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V-FITC/Propidium Iodide (PI) double staining method followed by flow cytometry is a standard and reliable technique.[7]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]

Cell PopulationAnnexin V StainingPI StainingInterpretation
Viable CellsNegativeNegativeHealthy, non-apoptotic cells
Early Apoptotic CellsPositiveNegativeCells in the early stages of apoptosis
Late Apoptotic/Necrotic CellsPositivePositiveCells in the late stages of apoptosis or necrosis
Necrotic CellsNegativePositivePrimarily necrotic cells
Caption: Interpretation of Annexin V/PI flow cytometry data.
Cell Cycle Analysis

Cancer is characterized by uncontrolled cell division. Therefore, investigating the effect of a compound on cell cycle progression is crucial. Propidium iodide staining of DNA followed by flow cytometry is a standard method for cell cycle analysis.[11]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content of the cells.[9] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[9][11] Cells can be stored at -20°C for several weeks after fixation.[12]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[9]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[11]

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.[12][13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[9] The data is typically displayed as a histogram of DNA content.

Caption: Workflow for cell cycle analysis.

Western Blot Analysis of Signaling Pathways

To elucidate the molecular mechanism of action, Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins in signaling pathways.[14]

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing with specific antibodies to detect the protein of interest. By using antibodies that recognize total protein and phosphorylated forms of a protein, one can assess the activation state of signaling pathways.[15]

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved PARP) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of the anticancer properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This foundational data is critical for guiding further preclinical development of this and other novel compounds based on the versatile 7-azaindole scaffold.

References

Application Note & Protocols: A Guide to the Development of JAK1 Selective Inhibitors Using the Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, pharmacology, and immunology.

Abstract: The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them high-value targets for treating a spectrum of immune-mediated inflammatory diseases.[1] A significant challenge in the field is achieving isoform selectivity to optimize therapeutic efficacy while minimizing off-target effects.[2] This guide provides a comprehensive framework for leveraging the Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate scaffold, a privileged structure in kinase inhibitor design, for the rational development of potent and selective JAK1 inhibitors. We will detail the underlying scientific rationale, provide step-by-step protocols for chemical synthesis, and outline robust methodologies for in vitro and cell-based characterization.

Introduction: The Rationale for Targeting and Selectively Inhibiting JAK1

The JAK-STAT signaling pathway is a primary mechanism for transducing extracellular signals from cytokines and growth factors into transcriptional responses.[3][4] This cascade is integral to processes like hematopoiesis, immune development, and inflammation.[3] The pathway consists of four non-receptor tyrosine kinases—JAK1, JAK2, JAK3, and TYK2—which associate with cytokine receptors in specific pairs.[5] Upon cytokine binding, JAKs trans-phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Activated STATs then dimerize, translocate to the nucleus, and regulate gene expression.[7]

Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory disorders.[8] While first-generation JAK inhibitors (JAKinibs) have shown clinical success, their pan-inhibitory nature can lead to undesirable side effects.[9] For instance:

  • JAK2 inhibition is linked to hematological effects, such as anemia and thrombocytopenia, due to its role in erythropoietin signaling.[10]

  • JAK3 inhibition can result in significant immunosuppression, as its function is largely restricted to lymphocytes and is crucial for their development.[5][11]

Therefore, developing inhibitors with high selectivity for JAK1 is a key therapeutic strategy. JAK1 is involved in signaling for a broad range of pro-inflammatory cytokines (e.g., IL-6, IFN-γ), making it an effective target.[5][12] Selective inhibition of JAK1 promises to retain the anti-inflammatory benefits while mitigating the mechanism-based toxicities associated with inhibiting other JAK isoforms.[13]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, present in our starting scaffold, is a well-established "hinge-binder" that mimics the adenine portion of ATP, anchoring inhibitors into the kinase active site. The strategic placement of functional groups—the 5-amino and 3-carboxylate moieties—provides versatile chemical handles for optimization, allowing chemists to explore interactions with specificity pockets within the JAK1 active site to achieve the desired selectivity profile.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor (Dimerized) Cytokine->Receptor 1. Binding JAK JAK (e.g., JAK1) Receptor->JAK 2. Association P_JAK P-JAK JAK->P_JAK 3. Trans- phosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment & Phosphorylation P_STAT P-STAT STAT->P_STAT Dimer P-STAT Dimer P_STAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene 7. DNA Binding Inhibitor JAK1 Selective Inhibitor Inhibitor->P_JAK BLOCKS

Figure 1: The canonical JAK-STAT signaling pathway and the point of intervention for a JAK1 selective inhibitor.

The Development Workflow: A Cyclical Approach

The development of a selective inhibitor is an iterative process. It begins with a rational design based on the starting scaffold, followed by synthesis of a focused library of compounds. These compounds are then subjected to a cascade of assays, starting with biochemical potency and selectivity, and progressing to cell-based functional assays. The resulting Structure-Activity Relationship (SAR) data informs the next cycle of design and optimization.

Development_Workflow Design 1. Rational Design (Scaffold-Based) Synthesis 2. Chemical Synthesis of Analogs Design->Synthesis Biochem 3. Biochemical Assays (Potency & Selectivity) Synthesis->Biochem Cellular 4. Cellular Assays (Functional Efficacy) Biochem->Cellular SAR 5. SAR Analysis & Data Interpretation Cellular->SAR SAR->Design Next Design Cycle

Figure 2: The iterative cycle for inhibitor design, synthesis, and evaluation.

Protocol: Synthesis of a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Library

Objective: To synthesize a small, diverse library of compounds from this compound to explore the SAR at the 5-position. This protocol details a representative amide coupling reaction.

Rationale: Amide bond formation is a robust and versatile reaction in medicinal chemistry. By coupling various carboxylic acids to the 5-amino group, we can systematically probe the chemical space around the scaffold to identify substituents that enhance JAK1 potency and selectivity.

Materials:

  • This compound

  • A selection of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired carboxylic acid (1.1 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Causality Note: HATU is a highly efficient coupling agent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving it to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

This protocol can be adapted for parallel synthesis to rapidly generate a library of analogs for screening.[14]

Protocols: Biochemical and Cellular Characterization

Protocol 4.1: In Vitro Kinase Inhibition Assay for IC₅₀ Determination

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against JAK1, JAK2, JAK3, and TYK2.

Rationale: An in vitro kinase assay is the most direct method for quantifying a compound's potency against its purified enzyme target.[15][16] We will use a luminescence-based ATP consumption assay (e.g., ADP-Glo™), which measures the amount of ADP produced in the kinase reaction. Less ADP production (and thus lower luminescence) corresponds to greater enzyme inhibition.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Substrate peptide (e.g., IRS-1tide for JAK1)[17]

  • ATP

  • Kinase Assay Buffer

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Step-by-Step Protocol:

  • Compound Plating: Prepare 11-point, 3-fold serial dilutions of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to a 384-well assay plate. Include DMSO-only wells for no-inhibition (100% activity) controls and wells with a known potent inhibitor for 0% activity controls.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution. The final ATP concentration should be at or near the Michaelis constant (Kₘ) for each specific JAK enzyme to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[18] Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Kinase Reaction: Mix the plate and incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert raw luminescence units to percent inhibition relative to the high (DMSO) and low (control inhibitor) controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each JAK isoform.

Data Presentation:

Compound IDR-GroupJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)Selectivity (JAK3/JAK1)
XYZ-001 Cyclopropyl8.54086503204876
XYZ-002 Phenyl15.22509804501664
XYZ-003 4-F-Phenyl5.15501200780108235

Table 1: Hypothetical data summarizing the potency and selectivity of newly synthesized compounds. High selectivity ratios are desirable.

Protocol 4.2: Cell-Based Assay for Inhibition of STAT Phosphorylation

Objective: To determine the functional potency of lead compounds by measuring their ability to block cytokine-induced STAT phosphorylation in a relevant human cell line.

Rationale: This assay validates that a compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and inhibit the downstream signaling pathway.[6][19] It provides a more physiologically relevant measure of potency than a biochemical assay.

Materials:

  • Human cell line (e.g., TF-1 cells or primary human T-cells)

  • Appropriate cell culture medium

  • Cytokine stimulant (e.g., IL-6 for JAK1/JAK2 or IFN-α for JAK1/TYK2)[10]

  • Test compounds serially diluted in media

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with phosphatase and protease inhibitors

  • Antibodies for Western blot or ELISA (e.g., anti-phospho-STAT3, anti-total-STAT3)

Step-by-Step Protocol:

  • Cell Plating & Starvation: Plate cells in a 96-well plate. Starve the cells in low-serum media for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Add serially diluted compounds to the wells and pre-incubate for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells by adding a pre-determined concentration (e.g., EC₈₀) of the appropriate cytokine (e.g., IL-6) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.

    • Causality Note: The short stimulation time is crucial to capture the peak of STAT phosphorylation before negative feedback mechanisms, like the induction of SOCS proteins, are initiated.[20]

  • Cell Lysis: Immediately place the plate on ice, aspirate the media, and add ice-cold lysis buffer to each well.

  • Protein Quantification & Analysis:

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

    • Analyze the levels of phosphorylated STAT (pSTAT) and total STAT using Western blot or a quantitative sandwich ELISA.

  • Data Analysis:

    • Quantify the pSTAT signal and normalize it to the total STAT signal for each sample.

    • Calculate the percent inhibition of pSTAT induction relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

    • Plot the percent inhibition against the compound concentration and fit the curve to determine the cellular IC₅₀.

Cell_Assay_Workflow Start Plate & Starve Cells Step1 Pre-incubate with Inhibitor Dilutions Start->Step1 Step2 Stimulate with Cytokine (e.g., IL-6) Step1->Step2 Step3 Lyse Cells on Ice Step2->Step3 Step4 Detect pSTAT / Total STAT (Western Blot / ELISA) Step3->Step4 Step5 Analyze Data & Calculate Cellular IC₅₀ Step4->Step5

Figure 3: Workflow for the cell-based STAT phosphorylation inhibition assay.

Conclusion and Future Directions

This guide outlines a robust, integrated strategy for the discovery and early-stage development of selective JAK1 inhibitors using the versatile this compound scaffold. By combining rational design, targeted synthesis, and a tiered approach to biological evaluation, researchers can efficiently generate potent and selective lead compounds. The protocols provided herein are designed to be self-validating, with the cellular functional assay serving as a critical confirmation of the biochemical data. The resulting SAR can then guide further optimization of potency, selectivity, and ADME properties, paving the way for the development of next-generation immunomodulatory therapeutics.

References

Experimental Protocol for N-Alkylation of the Pyrrolo[2,3-b]pyridine Core: A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone in modern medicinal chemistry. As a bioisostere of indole, it is a privileged structure found in numerous clinically relevant molecules, including kinase inhibitors and other therapeutic agents.[1][2][3] The strategic functionalization of the nitrogen atoms within this core is a critical step in drug discovery, enabling the modulation of physicochemical properties such as solubility, metabolic stability, and target engagement.[1]

However, the presence of two distinct nitrogen atoms—one in the pyrrole ring (N1) and one in the pyridine ring (N7)—presents a fundamental challenge of regioselectivity. This guide provides a detailed examination of the principles governing N-alkylation of the 7-azaindole core and presents robust, field-proven protocols to achieve selective functionalization.

Pillar 1: The Chemistry of Regioselectivity—N1 vs. N7

The outcome of the N-alkylation reaction is dictated by a nuanced interplay between the electronic properties of the 7-azaindole nucleus and the chosen reaction conditions. Understanding these factors is paramount for predictable and high-yielding synthesis.

The key determinant is the relative acidity of the N1 proton and the nucleophilicity of the N7 nitrogen. The pyrrole N1-H is significantly more acidic than the pyridine N7 is basic.[4] Consequently, in the presence of a base, deprotonation will overwhelmingly occur at the N1 position to generate a resonance-stabilized anion. This anion is a potent nucleophile, driving the reaction towards N1-alkylation. This pathway is typically irreversible and considered to be under kinetic control .[4]

Conversely, direct alkylation of the neutral 7-azaindole molecule targets the lone pair of the pyridine N7 atom, which is generally the more nucleophilic site. This reaction, often performed by heating with an alkyl halide without a strong base, initially forms a pyridinium salt.[4][5] Under more forceful thermal conditions, this N7-alkylated product can sometimes rearrange to the thermodynamically more stable N1-isomer, although this is less commonly employed for direct synthesis.

Pillar 2: Validated Experimental Methodologies

We present two primary, validated methodologies for the selective N-alkylation of the pyrrolo[2,3-b]pyridine core. The choice of method depends on the desired regiochemistry and the nature of the alkylating agent.

This is the most prevalent and reliable method for achieving N1-alkylation. The protocol involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by a standard SN2 reaction with an electrophile.

  • Core Principle: Generation of the N1-anion in an aprotic polar solvent, followed by nucleophilic attack on an alkylating agent.

  • Common Bases: Sodium hydride (NaH) is the workhorse for this transformation due to its strength, non-nucleophilic nature, and the convenient evolution of hydrogen gas as the only byproduct. Other effective bases include potassium carbonate (K₂CO₃), potassium hydroxide (KOH), and lithium diisopropylamide (LDA).[4]

  • Recommended Solvents: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the resulting anion and are ideal for SN2 kinetics.[4]

  • Alkylating Agents: A wide range of electrophiles can be employed, including primary and secondary alkyl halides (e.g., iodomethane, benzyl bromide) and propargyl halides.[6]

For cases involving the introduction of sterically hindered or sensitive alkyl groups from a corresponding alcohol, the Mitsunobu reaction offers a mild and effective alternative for N1-alkylation.

  • Core Principle: A redox-condensation reaction using a phosphine and an azodicarboxylate to activate an alcohol, rendering it susceptible to nucleophilic attack by the 7-azaindole N1-H.

  • Key Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Data Presentation: Summary of Reaction Conditions

The following table summarizes common conditions for achieving selective N1-alkylation, providing a quick reference for experimental design.

Method Base Solvent Alkylating Agent Temp. Target Key Considerations
A1: Standard Basic NaH (60% in oil)Anhydrous DMF/THFAlkyl Halide (R-X)0 °C to RTN1Industry standard. Requires inert atmosphere.[4]
A2: Carbonate Base K₂CO₃DMF / AcetonitrileAlkyl Halide (R-X)RT to 80 °CN1Milder conditions, suitable for sensitive substrates.
B: Mitsunobu None (uses reagents)Anhydrous THFAlcohol (R-OH)0 °C to RTN1Ideal for introducing groups from primary/secondary alcohols.
Visualization of Key Processes

Diagrams created using Graphviz provide a clear visual representation of the reaction mechanism and the overall laboratory workflow.

N1_Alkylation_Mechanism Azaindole Pyrrolo[2,3-b]pyridine (7-Azaindole) Anion N1-Anion Intermediate Azaindole->Anion Deprotonation (H₂ gas evolves with NaH) Base Base (e.g., NaH) AlkylHalide Alkylating Agent (R-X) Product N1-Alkylated Product Anion->Product SN2 Attack

Caption: General reaction mechanism for base-mediated N1-alkylation.

Experimental_Workflow start Setup step1 Suspend NaH in anhydrous DMF under N₂ atmosphere at 0 °C start->step1 step2 Add 7-Azaindole solution dropwise step1->step2 step3 Stir until H₂ evolution ceases step2->step3 step4 Add Alkylating Agent dropwise at 0 °C step3->step4 step5 Warm to RT and monitor by TLC/LC-MS step4->step5 step6 Quench reaction with H₂O or sat. NH₄Cl step5->step6 step7 Extract with organic solvent (e.g., EtOAc) step6->step7 step8 Wash, dry, and concentrate organic phase step7->step8 step9 Purify by column chromatography step8->step9 end Characterize Product (NMR, MS) step9->end

Caption: Standard experimental workflow for N1-alkylation.

Application Protocol: N1-Methylation of Pyrrolo[2,3-b]pyridine

This protocol details a robust and scalable procedure for the selective N1-methylation of 7-azaindole using sodium hydride and iodomethane.

Materials and Equipment
  • Reagents: Pyrrolo[2,3-b]pyridine (7-azaindole), Sodium Hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), Iodomethane (MeI), Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, thin-layer chromatography (TLC) plates, rotary evaporator, silica gel for column chromatography.

Procedure: A Self-Validating System

1. Reaction Setup and Inert Atmosphere (Trustworthiness Pillar)

  • To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Causality: An inert atmosphere is critical. NaH reacts violently with water and moisture in the air. Flame-drying the glassware and maintaining a positive pressure of inert gas prevents premature quenching and ensures safety.

  • Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula. Suspend the washed NaH in anhydrous DMF (approx. 0.2 M relative to the substrate).

  • Cool the suspension to 0 °C using an ice-water bath.

2. Deprotonation: Formation of the Nucleophile

  • Dissolve pyrrolo[2,3-b]pyridine (1.0 equivalent) in a separate flask containing anhydrous DMF.

  • Add the substrate solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.

  • Self-Validation: Observe the reaction mixture. The evolution of hydrogen gas (bubbling) is a clear indicator that the deprotonation is proceeding. Stir the mixture at 0 °C for an additional 30-60 minutes after the addition is complete, or until gas evolution ceases. A clear, homogeneous solution often indicates the complete formation of the sodium salt.

3. Alkylation: The SN2 Step

  • Add iodomethane (1.1-1.3 equivalents) dropwise to the reaction mixture at 0 °C.

  • Causality: Maintaining a low temperature during the addition helps to control the exothermicity of the reaction and minimize potential side reactions.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

4. Reaction Monitoring and Workup

  • Monitor the reaction progress by TLC or LC-MS. A complete reaction is indicated by the consumption of the starting material.

  • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl or water.

  • Safety Note: Quenching unreacted NaH is exothermic. Perform this step slowly and behind a safety shield.

  • Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.

5. Purification and Characterization

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes).

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the N1-H signal in the ¹H NMR spectrum is a key indicator of successful N1-alkylation.

References

Application Notes and Protocols for Cell-Based Assays Using Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a member of the 7-azaindole family, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and drug discovery. The 7-azaindole scaffold is recognized as a privileged structure due to its ability to mimic the indole and purine systems, enabling it to interact with a wide range of biological targets.[1] Derivatives of the pyrrolo[2,3-b]pyridine core have demonstrated a remarkable breadth of biological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][4]

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as inhibitors of key kinases involved in oncogenic signaling pathways, such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), Phosphoinositide 3-Kinases (PI3Ks), and Cyclin-Dependent Kinase 8 (CDK8).[5][6][7][8][9] These findings suggest that this compound holds promise as a valuable research tool and a potential starting point for the development of novel therapeutics. This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, focusing on its potential as a kinase inhibitor.

Section 1: In Vitro Kinase Activity Assay

To ascertain the direct inhibitory effect of this compound on specific kinases, an in vitro kinase assay is the primary step. This assay quantifies the phosphorylation of a substrate by a purified kinase in the presence of the test compound. Luminescence-based assays that measure ATP consumption are highly sensitive and amenable to high-throughput screening.[10][11]

Principle of the Assay

This protocol utilizes a luminescence-based kinase assay that measures the amount of ATP remaining in the reaction. Kinase activity is inversely proportional to the luminescent signal.

Experimental Protocol: Luminescence-Based Kinase Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve, starting from 1 mM.[10]

    • Include a DMSO-only control.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[10]

    • Add 2.5 µL of the kinase of interest (e.g., FGFR1, JAK3) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[10]

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined.[12]

    • Incubate the plate at 30°C for 60 minutes.[10]

  • Signal Detection:

    • Add 10 µL of a reagent to stop the kinase reaction and deplete the remaining ATP (e.g., ADP-Glo™ Reagent).[10]

    • Incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[10]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Kinase Inhibition Data
Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Positive Control)
Kinase A (e.g., FGFR1)505
Kinase B (e.g., JAK3)30010
Kinase C (e.g., a distantly related kinase)>10,00020

Visualization: Kinase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of This compound Add_Compound Add compound to 96-well plate Compound_Prep->Add_Compound Kinase_Prep Prepare kinase and substrate/ATP mixture Add_Kinase Add kinase and incubate Kinase_Prep->Add_Kinase Add_Compound->Add_Kinase Start_Reaction Add substrate/ATP mixture and incubate Add_Kinase->Start_Reaction Stop_Reaction Stop reaction and deplete ATP Start_Reaction->Stop_Reaction Generate_Signal Add detection reagent to generate luminescence Stop_Reaction->Generate_Signal Read_Plate Measure luminescence Generate_Signal->Read_Plate Calculate_IC50 Calculate % inhibition and IC50 Read_Plate->Calculate_IC50 G Compound This compound Kinase_Inhibition Inhibition of Pro-Survival Kinase Compound->Kinase_Inhibition Apoptotic_Signal Initiation of Apoptotic Signaling Cascade Kinase_Inhibition->Apoptotic_Signal Caspase_Activation Activation of Caspase-3 and -7 Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis G cluster_transfection Transfection cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Transfect Co-transfect with Firefly and Renilla luciferase plasmids Seed_Cells->Transfect Pretreat Pre-treat with compound Transfect->Pretreat Stimulate Stimulate with cytokine Pretreat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Measure_Luminescence Measure Firefly and Renilla luminescence Lyse_Cells->Measure_Luminescence Normalize Normalize Firefly to Renilla signal Measure_Luminescence->Normalize Calculate_Inhibition Calculate % inhibition Normalize->Calculate_Inhibition

References

Application Notes and Protocols: Leveraging Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a Scaffold for Novel Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-pyrrolo[2,3-b]pyridine Scaffold and the Opportunity for Novel Probe Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology. Its unique structure, which is a bioisostere of indole, allows it to function as a versatile hinge-binding motif for a multitude of protein kinases. This has led to the development of numerous potent and selective kinase inhibitors targeting key players in cellular signaling pathways, such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[1][2][3] The therapeutic relevance of these targets in oncology, immunology, and neurodegenerative diseases underscores the importance of the 1H-pyrrolo[2,3-b]pyridine core.

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a strategically functionalized derivative of this privileged scaffold. The presence of an amino group at the 5-position and a methyl ester at the 3-position provides two orthogonal handles for chemical modification. This allows for the systematic and efficient generation of diverse libraries of compounds, making it an ideal starting point for the discovery of novel chemical probes.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to develop novel chemical probes. We will provide a strategic workflow, from the synthesis of a focused compound library to the rigorous validation of a candidate probe, complete with detailed, field-proven protocols.

Strategic Workflow for Chemical Probe Development

The journey from a versatile scaffold to a validated chemical probe is a multi-step process that requires careful planning and execution. The following workflow outlines a logical progression for the development of novel probes derived from this compound.

G cluster_0 Library Synthesis cluster_1 Initial Screening & Hit Identification cluster_2 Hit Validation & Probe Nomination start This compound step1 Amide Coupling at C3 start->step1 step2 Cross-Coupling at C5 (e.g., Suzuki, Buchwald-Hartwig) step1->step2 library Focused Compound Library step2->library screen Kinase Panel Screening (e.g., KinomeScan) library->screen hit_id Hit Identification (Potency & Selectivity) screen->hit_id biochem Biochemical Assay (e.g., ADP-Glo) hit_id->biochem cetsa Cellular Target Engagement (CETSA) biochem->cetsa western Downstream Pathway Analysis (Western Blot) cetsa->western probe Chemical Probe Nomination western->probe G cluster_0 CETSA Workflow step1 Treat cells with compound or vehicle step2 Heat cells to various temperatures step1->step2 step3 Lyse cells and separate soluble proteins step2->step3 step4 Quantify soluble target protein (e.g., Western Blot) step3->step4 step5 Plot melting curves and determine thermal shift step4->step5 G RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Probe FGFR Inhibitor Probe (Derived from our scaffold) Probe->RTK

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Pyrrolo[2,3-b]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthesis, ensuring you can optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of pyrrolo[2,3-b]pyridines. Each problem is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles to empower your experimental design.

Issue 1: Low Yield or Reaction Failure in Fischer Indole Synthesis of 7-Azaindoles

Question: I am attempting to synthesize a 7-azaindole derivative via the Fischer indole synthesis using a pyridylhydrazine and a ketone, but I'm consistently obtaining low yields or no product at all. What are the likely causes and how can I optimize the reaction?

Answer: The Fischer indole synthesis, a classic method for indole formation, can be challenging when applied to the synthesis of 7-azaindoles due to the electronic nature of the pyridine ring.[3][4] The electron-withdrawing nitrogen atom in the pyridine ring deactivates the ring towards the electrophilic cyclization step, which is a key part of the mechanism.[3] Here’s a breakdown of potential causes and solutions:

  • Inadequate Acid Catalyst: The[5][5]-sigmatropic rearrangement and subsequent cyclization are acid-catalyzed.[4][6] Insufficiently acidic conditions can lead to a sluggish or failed reaction.

    • Solution: Employ stronger acid catalysts. While traditional catalysts like zinc chloride or polyphosphoric acid (PPA) are used, a systematic screening of Brønsted and Lewis acids is recommended.[6] For instance, PPA has been successfully used for the cyclization of 2-pyridylhydrazones. Eaton's reagent (P₂O₅ in MeSO₃H) can also be an effective alternative.

  • Decomposition of Starting Materials: Pyridylhydrazines can be unstable, especially under harsh acidic conditions and high temperatures, leading to decomposition and the formation of byproducts.

    • Solution:

      • Temperature Control: Carefully control the reaction temperature. Stepwise heating or running the reaction at the lowest effective temperature can minimize decomposition.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the hydrazine.

  • Unfavorable Tautomerization: The initial hydrazone needs to tautomerize to the enamine intermediate for the[5][5]-sigmatropic rearrangement to occur.[4] The equilibrium might not favor the reactive enamine tautomer.

    • Solution: The choice of solvent can influence this equilibrium. While polar aprotic solvents like DMSO or acetic acid are often used, exploring other solvent systems could be beneficial.[4]

Troubleshooting Workflow for Fischer Indole Synthesis

fischer_indole_troubleshooting start Low/No Yield in Fischer Indole Synthesis check_catalyst Check Acid Catalyst - Strength - Concentration start->check_catalyst check_temp Review Reaction Temperature - Too high? - Too low? start->check_temp check_reagents Assess Reagent Stability - Hydrazine decomposition? - Inert atmosphere? start->check_reagents check_solvent Evaluate Solvent Choice - Polarity - Tautomer equilibrium start->check_solvent sub_catalyst Optimize Catalyst - Screen Brønsted/Lewis acids - Consider PPA or Eaton's reagent check_catalyst->sub_catalyst sub_temp Optimize Temperature - Stepwise heating - Lower temperature check_temp->sub_temp sub_reagents Improve Reagent Stability - Use fresh hydrazine - Ensure inert atmosphere check_reagents->sub_reagents sub_solvent Screen Solvents - Vary polarity - Consider co-solvents check_solvent->sub_solvent end_node Improved Yield sub_catalyst->end_node sub_temp->end_node sub_reagents->end_node sub_solvent->end_node

Caption: Troubleshooting workflow for low yields in Fischer Indole Synthesis.

Issue 2: Low Yields in Chichibabin-Type Cyclizations

Question: I am performing a Chichibabin-type synthesis of a 2-substituted-7-azaindole from a 2-substituted-3-picoline and a nitrile with a strong base like LDA, but my yields are consistently low. What are the common causes and how can I improve the yield?

Answer: Low yields in Chichibabin-type cyclizations for 7-azaindole synthesis are a common problem, often stemming from competing side reactions. The primary culprits are the dimerization of the starting picoline and the reaction of the strong base with the nitrile.[7]

  • Picoline Dimerization: The lithiated picoline intermediate can act as a nucleophile and attack another molecule of the starting picoline, leading to dimer formation.[7] This side reaction consumes the starting material and reduces the yield of the desired 7-azaindole.

    • Solution: Carefully controlling the reaction temperature and the order of addition of reagents can minimize dimerization. A study on the synthesis of 2-phenyl-7-azaindole showed that reversing the order of addition, where the nitrile is added to the LDA solution before the picoline, can improve yields.[7] This approach generates the lithiated nitrile intermediate first, which can then react with the picoline as it is added, potentially reducing the concentration of the reactive lithiated picoline and thus minimizing self-condensation.[7]

  • Reaction of Base with Nitrile: Strong bases like LDA can add to the nitrile, forming an amidine intermediate that may not efficiently participate in the desired cyclization.[7]

    • Solution: Using a stoichiometric amount of the reagents is crucial. An excess of the base can favor the unproductive reaction with the nitrile. The use of 2.1 equivalents of LDA has been reported to give good yields, suggesting that a slight excess of base is necessary for both the initial deprotonation and to facilitate the subsequent cyclization and tautomerization steps.[7]

  • Insufficient Base: Using only a stoichiometric amount (1.05 equivalents) of LDA has been shown to result in significantly lower yields (15-20%).[7] This is likely because the base is consumed in multiple steps of the reaction mechanism.

    • Solution: Employing a slight excess of the strong base (e.g., 2.1 equivalents of LDA) is recommended to drive the reaction to completion.[7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of pyrrolo[2,3-b]pyridines.

1. What are the most common synthetic strategies for constructing the pyrrolo[2,3-b]pyridine core?

Several synthetic routes are available, with the choice depending on the desired substitution pattern and the availability of starting materials. The most common methods include:

  • Fischer Indole Synthesis: A versatile method involving the reaction of a pyridylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[4][6]

  • Chichibabin-Type Cyclization: Involves the reaction of a 2-substituted-3-picoline with a nitrile in the presence of a strong base.[7]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods often employ palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct the pyrrolo[2,3-b]pyridine skeleton or to functionalize a pre-existing core.[5][8]

  • Cyclocondensation Reactions: These involve the reaction of a suitable aminopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent.[9][10]

2. How does the choice of solvent impact the synthesis of pyrrolo[2,3-b]pyridines?

The solvent can significantly influence the reaction outcome by affecting:

  • Solubility of Reagents: Ensuring all reactants are in solution is crucial for efficient reaction.

  • Reaction Mechanism: The solvent can alter the reaction mechanism. For instance, in the excited-state tautomerization of 7-azaindole, the solvent plays a critical role in the proton transfer mechanism.[11][12]

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates, potentially accelerating certain reaction steps.

  • Tautomeric Equilibria: As seen in the Fischer indole synthesis, the solvent can influence the position of tautomeric equilibria.[13]

3. What are the key considerations for purifying pyrrolo[2,3-b]pyridine derivatives?

The purification of pyrrolo[2,3-b]pyridines can be challenging due to the presence of the basic pyridine nitrogen and the acidic pyrrole N-H, which can lead to tailing on silica gel chromatography.

  • Column Chromatography:

    • Tailing: To minimize tailing, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent.

    • Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column.

  • Crystallization: If the product is a solid, recrystallization is often an effective purification method. A careful screening of solvents is necessary to find a suitable system.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute acid. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of a 2,3-Disubstituted 7-Azaindole

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation:

    • To a solution of 2-pyridylhydrazine (1.0 eq) in ethanol, add the desired ketone (1.1 eq).

    • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting hydrazine.

    • Remove the solvent under reduced pressure. The crude hydrazone can be used in the next step without further purification.

  • Cyclization:

    • Add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) to a round-bottom flask equipped with a mechanical stirrer and a thermometer.

    • Heat the PPA to 80-100 °C with stirring.

    • Add the crude hydrazone portion-wise to the hot PPA, ensuring the temperature does not exceed 180 °C.[14]

    • Stir the reaction mixture at 160-180 °C for 5-15 minutes.[14]

    • Monitor the reaction by TLC.

    • Allow the reaction mixture to cool to approximately 100 °C and then pour it carefully onto crushed ice.

    • Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or NH₄OH) until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the effect of the amount of base on the yield of a Chichibabin-type cyclization for the synthesis of a 2-substituted-7-azaindole.

EntryEquivalents of LDAYield (%)Reference
11.0515-20[7]
22.1>70[7]

Table 1: Effect of LDA stoichiometry on reaction yield.

Logical Relationships in Synthesis Optimization

The following diagram illustrates the decision-making process for optimizing a generic pyrrolo[2,3-b]pyridine synthesis.

optimization_logic start Synthesis of Pyrrolo[2,3-b]pyridine initial_reaction Initial Reaction Conditions - Literature precedent - Standard conditions start->initial_reaction evaluate_outcome Evaluate Outcome - Yield - Purity - Byproducts initial_reaction->evaluate_outcome sub_yield Low Yield? evaluate_outcome->sub_yield sub_purity Low Purity? evaluate_outcome->sub_purity optimize_conditions Optimize Reaction Conditions - Temperature - Concentration - Reaction time sub_yield->optimize_conditions Yes screen_reagents Screen Reagents - Catalyst - Base - Solvent sub_yield->screen_reagents Yes final_product Optimized Synthesis sub_yield->final_product No purification Optimize Purification - Chromatography conditions - Recrystallization solvent sub_purity->purification Yes sub_purity->final_product No optimize_conditions->final_product screen_reagents->final_product purification->final_product

Caption: A logical workflow for optimizing pyrrolo[2,3-b]pyridine synthesis.

References

Technical Support Center: Troubleshooting Common Problems in 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-azaindole synthesis. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] However, its synthesis is often plagued by challenges not typically encountered in standard indole chemistry, primarily due to the electron-deficient nature of the pyridine ring.[1][3] This guide provides field-proven insights and solutions to common problems encountered during the synthesis of this critical heterocycle.

Troubleshooting Guide

This section directly addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction is showing low or no conversion to the desired 7-azaindole. What are the likely causes and how can I fix it?

Answer: Low yield is the most common complaint in 7-azaindole synthesis. The root cause often lies in one of four areas: starting materials, reaction conditions, catalyst efficacy, or the inherent reactivity of the chosen synthetic route.

Causality & Solutions:

  • Starting Material Integrity: The electron-deficient nature of many pyridine-based starting materials makes them susceptible to side reactions.[1] For instance, in syntheses involving strong bases like Lithium Diisopropylamide (LDA), facile dimerization of the picoline starting material can occur, consuming your reagents before they can form the desired product.[4]

    • Actionable Insight: Always verify the purity of your starting materials (e.g., 2-amino-3-halopyridines, substituted picolines) by NMR or LCMS before starting. Ensure they are dry and, if necessary, freshly purified.

  • Suboptimal Reaction Conditions: Many traditional indole syntheses, like the Fischer method, require harsh acidic conditions that can lead to decomposition when applied to pyridine precursors.[3][5] Temperature control is also critical; for instance, in LDA-mediated Chichibabin cyclizations, maintaining the temperature at ≤-40 °C is crucial to prevent side reactions and improve yield.[4]

    • Actionable Insight: A systematic optimization of reaction parameters is essential. Consider running small-scale parallel reactions to screen temperature, reaction time, and concentration. For thermally sensitive reactions, microwave heating can sometimes dramatically accelerate the desired reaction over decomposition pathways.[6][7]

  • Catalyst Inactivation or Poisoning: In modern transition-metal-catalyzed methods (e.g., Palladium, Rhodium, Copper), the pyridine nitrogen of the substrate or product can act as a ligand, coordinating to the metal center and inhibiting catalysis.[8][9] This catalyst poisoning is a major hurdle. In some Rh(III)-catalyzed syntheses, an external oxidant like a silver salt (Ag+) is required to regenerate the active catalytic species and maintain turnover.[9][10]

    • Actionable Insight: If catalyst poisoning is suspected, increasing the catalyst loading may be a simple first step. Alternatively, using more electron-rich or sterically hindered phosphine ligands can sometimes mitigate the coordinating effect of the pyridine nitrogen. For Rh(III)-catalyzed reactions, ensure the required oxidant is present and active.[2]

  • Incorrect Reagent Stoichiometry: In base-mediated reactions, the stoichiometry of the base is often critical. In the LDA-mediated synthesis of 2-phenyl-7-azaindole, using only one equivalent of LDA results in poor yields (15-20%), whereas using two equivalents boosts yields to over 80%. The second equivalent is believed to be necessary for a key tautomerization step following cyclization.[4]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield Observed check_sm Verify Starting Material Purity & Integrity (NMR, LCMS) start->check_sm sm_ok Materials OK check_sm->sm_ok  Purity Confirmed sm_bad Purify/Replace Starting Materials check_sm->sm_bad Impure   check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) sm_ok->check_conditions cond_ok Conditions Match Protocol check_conditions->cond_ok  As Expected cond_bad Adjust Conditions (e.g., lower temp, inert atm) check_conditions->cond_bad Deviation Found   check_catalyst Evaluate Catalyst System (For Metal-Catalyzed Rxns) cond_ok->check_catalyst cat_ok Catalyst System OK check_catalyst->cat_ok  No Obvious Issue cat_bad Troubleshoot Catalyst: - Increase loading - Change ligand - Add required oxidant (e.g., Ag+) - Use fresh catalyst check_catalyst->cat_bad Potential Poisoning   optimize Systematically Optimize: - Screen solvents - Vary reagent stoichiometry - Run temperature gradient cat_ok->optimize

Caption: A decision tree for troubleshooting low yields.

Problem 2: Formation of Significant Side Products

Question: My reaction is messy, with multiple spots on TLC. What are the common side reactions and how can I minimize them?

Answer: The formation of multiple products points to a lack of selectivity in the reaction. Understanding the likely side reactions for your chosen synthetic route is key to suppressing them.

Common Side Reactions & Mitigation Strategies:

  • Aldol-type Condensation: In syntheses proceeding through an aldehyde intermediate, self-condensation can be a significant side reaction, leading to dimeric alcohol impurities.[11]

    • Mitigation: This is often concentration-dependent. Running the reaction at a higher dilution can disfavor this bimolecular side reaction. Alternatively, adding the precursor that forms the aldehyde slowly (e.g., via syringe pump) can keep its instantaneous concentration low.

  • Incomplete Cyclization: The reaction may stall before the final ring-closing and aromatization steps. For example, in palladium-catalyzed heteroannulations, intermediates from the initial coupling may be stable and fail to cyclize efficiently.

    • Mitigation: This often points to an insufficient energy barrier being overcome for the cyclization step. Increasing the reaction temperature or switching to a higher-boiling solvent may be necessary. For base-mediated cyclizations, a stronger or more sterically accessible base could be required.

  • Dimerization of Picoline: As mentioned previously, lithiated picolines can undergo 1,4-addition to a neutral picoline starting material, forming dimeric byproducts.[4]

    • Mitigation: This is best controlled by temperature. Keeping the reaction cold (-40 °C to -78 °C) significantly reduces the rate of this side reaction. The order of addition can also matter; adding the picoline to the LDA solution can sometimes be more effective than the reverse.[4]

  • Formation of Regioisomers: Depending on the substitution pattern of the pyridine precursor, cyclization can sometimes occur at different positions, leading to a mixture of azaindole isomers (e.g., 6-azaindole vs. 7-azaindole).

    • Mitigation: This is an inherent challenge of the substrate. Often, one regioisomer is thermodynamically favored. Extending the reaction time or increasing the temperature may favor the more stable product. If the isomers are difficult to separate, it may be necessary to redesign the synthesis starting from a precursor that blocks the undesired reaction pathway.

Problem 3: Difficulty with Product Purification

Question: I'm struggling to isolate my pure 7-azaindole derivative from the crude reaction mixture. What are the best purification strategies?

Answer: Purification can be challenging due to the polarity of the 7-azaindole nucleus and the similarity of byproducts to the desired product.

Purification Techniques:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is usually effective. If your compound is very polar and shows poor mobility, consider using alumina (neutral or basic) or a C18-functionalized silica (reverse-phase).

    • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes, heptane) to a more polar solvent (e.g., ethyl acetate, acetone) is typical. Adding a small amount of a polar modifier like methanol (1-5%) can help elute stubborn compounds. For basic azaindoles that streak on silica, adding 0.5-1% triethylamine or ammonia in methanol to the mobile phase can significantly improve peak shape.

  • Acid-Base Extraction: The basic pyridine nitrogen (pKa ≈ 4.5-5.5) allows for selective extraction.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). The protonated 7-azaindole will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to pH > 8 and extract the neutral product back into an organic solvent.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.

    • Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) to find a system where the product is soluble when hot but sparingly soluble when cold. A two-solvent system (one solvent in which it is soluble, one in which it is not) is often effective.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my target 7-azaindole?

A1: The optimal route depends on the desired substitution pattern and available starting materials.

Synthesis MethodStarting MaterialsProsCons
Larock/Sonogashira 2-Amino-3-halopyridine, AlkyneHigh functional group tolerance, versatile for 2- and 3-substitution.[5][6]Requires transition metal catalyst; potential for catalyst poisoning.[8]
Chichibabin Cyclization 3-Picoline derivative, NitrileOne-pot reaction, good yields for specific substrates.[4][12]Requires strong base (LDA), sensitive to temperature, limited substrate scope.
Bartoli Synthesis Nitropyridine, Vinyl GrignardEffective for substituted azaindoles.Requires large excess of Grignard reagent, yields can be low.[3]
Fischer Indole Synthesis Pyridylhydrazine, Ketone/AldehydeClassic method, well-understood.Often requires harsh conditions, low yields for electron-deficient pyridines.[1][5]

Q2: Why are traditional indole syntheses often low-yielding for 7-azaindoles?

A2: The core issue is the electron-deficient nature of the pyridine ring. In reactions like the Fischer synthesis, a key step is a[4][4]-sigmatropic rearrangement. The electron-withdrawing pyridine nitrogen deactivates the ring, making this rearrangement less favorable and requiring harsher conditions, which in turn leads to decomposition and side reactions.[1][3][13]

Q3: My synthesis involves a cycloisomerization step that is not working. What can I do?

A3: Cycloisomerization, often the final ring-forming step, can be a major hurdle. If a metal-mediated cyclization is failing, consider changing the catalyst or ligand. For base-mediated cyclizations, simply switching the base can have a profound effect. For example, in one domino reaction, using KN(SiMe₃)₂ favored the formation of 7-azaindole, while LiN(SiMe₃)₂ exclusively produced the 7-azaindoline, highlighting a powerful counter-ion effect.[1][14] Sometimes, microwave irradiation can provide the necessary energy for this step when conventional heating fails.[5]

Q4: Are there any specific safety concerns for 7-azaindole synthesis?

A4: Yes. Many routes employ hazardous reagents.

  • Strong Bases: Organolithium reagents like n-BuLi and LDA are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere (Argon or Nitrogen).[4]

  • High Temperatures: Some cyclization or aromatization steps require high temperatures, potentially using high-boiling solvents like Dowtherm, which poses a risk of severe burns.[5]

  • Transition Metals & Ligands: Many palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment in a fume hood.

  • Pressure Reactions: Hydrogenation steps to create azaindoline precursors often require high-pressure reactors, which must be operated by trained personnel.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Substituted 7-Azaindole via Sonogashira Coupling and Cyclization

This two-step, one-pot procedure is adapted from methodologies used for a range of azaindoles.[6]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Base-Mediated Cyclization cluster_2 Step 3: Work-up and Purification s1 Combine 2-amino-3-iodopyridine (1 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (2.5 mol%) in a flask. s2 Evacuate and backfill with Argon (3x). s3 Add anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N, 3 eq). s4 Add terminal alkyne (1.2 eq) dropwise. s5 Heat reaction (e.g., 60-80 °C) and monitor by TLC/LCMS. c1 Once coupling is complete, cool the reaction. s5->c1 c2 Add a strong base (e.g., KOtBu, 3 eq). c3 Heat reaction (e.g., 80-110 °C) until cyclization is complete (TLC/LCMS). w1 Cool, quench with water, and extract with an organic solvent (e.g., EtOAc). c3->w1 w2 Wash combined organic layers with brine, dry (Na₂SO₄), and concentrate. w3 Purify by column chromatography.

References

Technical Support Center: Side-Product Analysis in the Synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during the synthesis of this valuable heterocyclic building block. As a key intermediate in the development of various therapeutic agents, ensuring its purity is paramount. This resource provides in-depth, experience-driven insights and practical solutions to common synthetic hurdles.

Introduction

This compound, a derivative of 7-azaindole, is a crucial scaffold in medicinal chemistry. Its structure is featured in a variety of compounds with biological activities, making it a target for pharmaceutical development.[1][2] However, its synthesis is not without challenges, and the formation of impurities can complicate purification and impact downstream applications. This guide will address the most frequently encountered issues, providing a clear path to identifying, minimizing, and eliminating unwanted side-products.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I am observing a significant amount of a dimeric byproduct. What is its likely structure and how can I prevent its formation?

Answer:

The formation of dimeric byproducts is a known issue in reactions involving picolines and other reactive pyridine derivatives, especially under strong basic conditions like those using lithium diisopropylamide (LDA).[3]

Likely Cause: The most probable cause is the self-condensation of a reactive intermediate. For instance, in syntheses starting from a substituted 3-picoline, the lithiated intermediate can act as a nucleophile and attack a molecule of the starting picoline.[3] This leads to the formation of a dimer, which can undergo further reactions, complicating the reaction mixture.

Identification: These dimeric species will have a molecular weight roughly double that of your expected product or a key intermediate. They can be readily identified using:

  • LC-MS: Look for a mass peak corresponding to the dimer.

  • ¹H NMR: The spectrum will likely show a more complex set of aromatic and aliphatic signals than expected for the desired product.

Prevention Strategies:

  • Controlled Addition of Reagents: Add the organolithium base (e.g., LDA) slowly to a cooled solution of the picoline precursor. This minimizes the concentration of the reactive lithiated intermediate at any given time, disfavoring dimerization.

  • Inverse Addition: Add the picoline solution to the LDA solution. This ensures that the picoline is immediately consumed by the excess base, reducing the chance of it reacting with the lithiated species.

  • Lower Reaction Temperatures: Performing the lithiation and subsequent reaction at lower temperatures (e.g., -78 °C) can significantly reduce the rate of side reactions, including dimerization.

Question 2: My final product is contaminated with an N-alkylated or N-acylated impurity. How does this happen and how can I remove it?

Answer:

N-functionalization of the pyrrole nitrogen in the 7-azaindole core is a common side reaction.

Likely Cause: The pyrrole nitrogen in the 1H-pyrrolo[2,3-b]pyridine ring system is nucleophilic and can react with electrophiles present in the reaction mixture.

  • N-Alkylation: If your reaction involves alkyl halides or other alkylating agents, even in trace amounts as impurities in solvents or reagents, N-alkylation can occur.

  • N-Acylation: In the presence of acylating agents (e.g., from the ester group of another molecule under certain conditions), N-acylation is a possibility.

Identification:

  • LC-MS: An increase in molecular weight corresponding to the addition of an alkyl or acyl group.

  • ¹H and ¹³C NMR: The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the added group. In the ¹³C NMR, shifts in the carbons of the pyrrole ring will be observed.

Purification Strategy:

MethodPrincipleSuitability
Column Chromatography Difference in polarity. The N-functionalized product is typically less polar than the N-H containing desired product.Highly effective for separating these types of impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.
Recrystallization Difference in solubility.May be effective if a suitable solvent system can be found where the solubility of the product and impurity differ significantly.
Acid-Base Extraction The basicity of the pyridine nitrogen can be exploited. However, the N-H acidity is generally low, making selective deprotonation difficult.Less likely to be effective for separating N-alkylated impurities from the parent compound.
Question 3: I am struggling with low yields and a complex mixture of unidentified side-products. What are the general best practices to improve the outcome?

Answer:

A complex reaction profile often points to issues with reaction conditions or reagent quality.

Troubleshooting Workflow:

G start Low Yield & Complex Mixture reagent_quality Check Reagent Purity (NMR, Titration of base) start->reagent_quality solvent_purity Ensure Anhydrous & Degassed Solvents start->solvent_purity temp_control Optimize Reaction Temperature (Lower T often better) start->temp_control reaction_time Monitor Reaction Progress (TLC, LC-MS) start->reaction_time reagent_quality->temp_control solvent_purity->temp_control temp_control->reaction_time workup Optimize Work-up Procedure (Quenching, Extraction) reaction_time->workup purification Refine Purification Method (Chromatography gradient) workup->purification

Caption: Troubleshooting workflow for low yields.

Detailed Recommendations:

  • Reagent Quality:

    • Organolithium Reagents: Titrate your LDA or other strong bases before use to determine their exact concentration. Old or improperly stored reagents can degrade, leading to incomplete reactions and side products.

    • Starting Materials: Verify the purity of your starting materials by NMR or other appropriate analytical techniques. Impurities in the starting material can be carried through the synthesis and lead to unexpected byproducts.

  • Reaction Conditions:

    • Inert Atmosphere: Reactions involving organometallics are highly sensitive to air and moisture. Ensure your reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

    • Solvent Purity: Use anhydrous solvents. Traces of water can quench organolithium reagents and lead to undesired protonation events. Degassing the solvent can also be beneficial.

  • Monitoring the Reaction:

    • TLC and LC-MS: Regularly monitor the progress of your reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies exist for the construction of the 7-azaindole core.[4] Common methods include Fischer indole synthesis, Bartoli indole synthesis, and transition-metal-catalyzed cyclizations.[4] A prevalent approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.

Q2: What analytical techniques are most suitable for identifying side-products in this synthesis?

A2: A combination of techniques is ideal for unambiguous structure elucidation:

  • High-Performance Liquid Chromatography (HPLC): Excellent for determining the purity of your product and quantifying impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the components in your mixture, which is crucial for proposing potential structures for side-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): The most powerful tool for determining the exact structure of your desired product and any isolated impurities.[6][7]

Q3: Can the ester group be hydrolyzed during the reaction or work-up?

A3: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially if the reaction is worked up under strongly acidic or basic conditions at elevated temperatures. To avoid this, use mild work-up conditions, such as quenching with a saturated aqueous solution of ammonium chloride and keeping the temperature low.

Q4: Are there any known stability issues with this compound?

A4: The 5-amino group makes the compound susceptible to oxidation, which can lead to coloration of the material over time. It is recommended to store the compound under an inert atmosphere, protected from light, and at a low temperature to maintain its purity.

Experimental Protocols

General Protocol for Side-Product Analysis by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Integrate the peaks in the chromatogram and analyze the corresponding mass spectra to identify the molecular weights of the main product and any impurities.

Caption: LC-MS analysis workflow.

References

Technical Support Center: Stability Testing of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and accuracy of your stability studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound under typical assay conditions.

Q1: What is the significance of stability testing for this compound?

A1: Stability testing is a critical component in the pharmaceutical development process.[1][2] It provides essential information on how the quality of a drug substance, such as this compound, changes over time under the influence of various environmental factors like temperature, humidity, and light.[3] This data is crucial for determining the compound's intrinsic stability, identifying potential degradation products, and establishing recommended storage conditions and shelf-life.[1][4]

Q2: What are the primary degradation pathways I should be aware of for this molecule?

A2: Based on its chemical structure, which includes an amino group, a pyrrole ring, a pyridine ring, and a methyl ester, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The methyl ester group is prone to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.[5]

  • Oxidation: The electron-rich pyrrole ring and the amino group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to photolytic degradation. The ICH Q1B guideline specifically addresses the requirements for photostability testing.[6]

Q3: What are the recommended storage conditions for this compound?

A3: While specific long-term storage conditions should be determined by comprehensive stability studies, a general recommendation for this compound is to store it at room temperature in a well-sealed container, protected from light and moisture.[7]

Q4: What initial analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical tool for these studies.[2] This method should be capable of separating the parent compound from any potential degradation products.[8] Mass spectrometry (LC-MS) is also highly valuable for the identification and characterization of unknown degradants.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Significant loss of parent compound in control samples. Improper storage of control samples. Inaccurate initial concentration measurement. Adsorption of the compound to the container surface.Verify storage conditions (temperature, light protection). Re-prepare and re-analyze the control sample. Use silanized glassware or low-adsorption vials.
Appearance of unexpected peaks in the chromatogram. Contamination of the sample, solvent, or HPLC system. Formation of degradation products.Run a blank injection to check for system contamination. If peaks persist, investigate potential degradation pathways and consider forced degradation studies to identify them.
Poor peak shape (e.g., tailing, fronting) in HPLC analysis. Inappropriate mobile phase pH. Column degradation. Overloading of the analytical column.Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Use a new or different type of HPLC column. Reduce the injection volume or sample concentration.
Inconsistent results between replicate experiments. Inhomogeneous sample solution. Variability in experimental conditions (e.g., temperature, light exposure). Pipetting or dilution errors.Ensure complete dissolution and thorough mixing of the sample. Tightly control all experimental parameters. Review and verify all volumetric and weighing procedures.
Mass balance is not within the acceptable range (typically 95-105%). Co-elution of the parent compound and degradation products. Formation of non-UV active or volatile degradation products. Incomplete extraction of the compound from the formulation.Improve the chromatographic resolution of the HPLC method. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Optimize the sample extraction procedure.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies, which are a key component of stability testing.[4] These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[1][6]

General Sample Preparation
  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[6]

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis).

Forced Degradation Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS HPLC->LCMS For Peak ID Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Pathway Degradation Pathway ID LCMS->Pathway Mass_Balance->Pathway API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo

Forced Degradation Study Workflow
Stress Conditions

3.3.1. Acidic Hydrolysis
  • Reagent: 0.1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Mix equal volumes of the 1 mg/mL stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute with mobile phase to the target concentration for HPLC analysis.

3.3.2. Basic Hydrolysis
  • Reagent: 0.1 M Sodium Hydroxide (NaOH)

  • Procedure:

    • Mix equal volumes of the 1 mg/mL stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

3.3.3. Oxidative Degradation
  • Reagent: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • Mix equal volumes of the 1 mg/mL stock solution and 6% H₂O₂.

    • Incubate the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

3.3.4. Thermal Degradation
  • Procedure:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 1, 3, 7 days).

    • Also, expose a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) to the same thermal stress.

    • At each time point, prepare a sample for HPLC analysis by dissolving the solid or diluting the solution.

3.3.5. Photolytic Degradation
  • Procedure:

    • Expose both the solid compound and a solution of the compound (e.g., 0.1 mg/mL) to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.[6]

    • Simultaneously, keep a control sample in the dark under the same temperature conditions.

    • At defined time points, prepare samples for HPLC analysis.

Potential Degradation Pathways Visualization

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis_Product 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product1 N-Oxide Parent->Oxidation_Product1 Oxidation Oxidation_Product2 Other Oxidized Species Parent->Oxidation_Product2 Oxidation Photo_Product Photodegradation Products Parent->Photo_Product Photolysis

Potential Degradation Pathways

Data Summary

The results from the forced degradation studies should be summarized in a table to provide a clear overview of the compound's stability profile.

Stress Condition Duration Temperature % Degradation Major Degradation Products (Peak Area %)
0.1 M HCl24 hours60 °C[Insert Data][Insert Data]
0.1 M NaOH24 hoursRoom Temp[Insert Data][Insert Data]
3% H₂O₂24 hoursRoom Temp[Insert Data][Insert Data]
Thermal (Solid)7 days80 °C[Insert Data][Insert Data]
Thermal (Solution)7 days80 °C[Insert Data][Insert Data]
Photolytic (Solid)[ICH Guideline][ICH Guideline][Insert Data][Insert Data]
Photolytic (Solution)[ICH Guideline][ICH Guideline][Insert Data][Insert Data]

References

Technical Support Center: Purification of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and its analogs. This class of compounds, built upon the 7-azaindole scaffold, is of significant interest in medicinal chemistry and drug development.[1][2] However, their unique structural features—a moderately polar heterocyclic core, a basic amino group, and an ester functionality—present specific challenges during purification.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues. We will move from frequently asked questions for quick problem-solving to detailed troubleshooting guides for more complex challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions encountered during the purification workflow.

Q1: My compound is streaking badly on a silica gel TLC plate. What is the primary cause and a quick fix?

A: Severe streaking or tailing is the most common issue when purifying amino-containing compounds on standard silica gel.[3] The basic amino group (a Lewis base) interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution and band-broadening.

  • Quick Fix: Add a basic modifier to your eluent system. Incorporating 0.5-2% triethylamine (TEA) or a 1% solution of ammonium hydroxide in methanol into your mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape.[3] A typical starting eluent for these analogs is Dichloromethane (DCM)/Methanol with 1% TEA.

Q2: What is a good starting solvent system for flash column chromatography of these analogs?

A: The polarity of your specific analog will dictate the exact ratio, but a gradient elution is almost always recommended. A reliable starting point is a gradient of 0-10% Methanol in Dichloromethane. Always include a basic modifier like triethylamine (as mentioned in Q1). For analogs with more polar substituents, Ethyl Acetate/Hexane systems may not be polar enough to elute the compound effectively.

Q3: My purified compound looks clean by TLC but shows impurities in the NMR. Why?

A: This often points to co-eluting impurities that have a very similar Rf to your product under the specific TLC conditions. It could also indicate on-column degradation.

  • Solution:

    • Try a different TLC solvent system: A system with different solvent characteristics (e.g., swapping DCM/MeOH for Ethyl Acetate/Methanol) might resolve the impurity.

    • Use a higher resolution technique: If flash chromatography is insufficient, consider preparative HPLC (prep-HPLC), which offers superior resolving power.

    • Check for Degradation: Run a 2D TLC. Spot your crude material, run the plate, dry it, and then run it again in the same solvent system at a 90-degree angle. If a new spot appears off the diagonal, your compound is likely degrading on the silica.[4]

Q4: I'm losing a significant amount of my product during purification. What are the likely causes?

A: Product loss can occur in several ways:

  • Irreversible binding to silica: The strong interaction with acidic silica can be so significant that a portion of your compound never elutes. Using a basic modifier helps, but for very sensitive compounds, consider an alternative stationary phase like neutral alumina.[3]

  • Precipitation on the column: If your compound has poor solubility in the mobile phase, it can precipitate at the top of the column, especially during loading. Ensure your compound is fully dissolved before loading.

  • Incomplete elution: After your main fractions are collected, perform a "column flush" with a very strong solvent (e.g., 20% Methanol in DCM) and analyze these fractions. You may find a surprising amount of your product eluting late.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to solving more persistent purification problems.

Guide 1: Overcoming Co-elution with Stubborn Impurities

Co-elution of impurities, such as starting materials or reaction byproducts with similar polarity, is a frequent challenge.

The Problem: Fractions appear pure by TLC in one solvent system, but analysis by LC-MS or NMR reveals a persistent impurity.

The Causality: The physicochemical properties (polarity, size, hydrogen bonding capability) of the impurity are too similar to your target compound for effective separation under standard conditions.

Solutions & Protocols:

  • Systematic Solvent System Optimization:

    • Principle: The "selectivity" of the separation can be altered by changing the nature of the solvents used.

    • Protocol: Prepare three TLC chambers with different solvent systems that give your product an Rf of ~0.3.

      • System A (Standard): 5% Methanol in DCM (+1% TEA)

      • System B (H-bond acceptor): 5% Acetonitrile in DCM (+1% TEA)

      • System C (H-bond donor/acceptor): 10% 2-Propanol in Hexanes (+1% TEA)

    • Analysis: Compare the separation (ΔRf) between your product and the impurity in each system. The system showing the largest ΔRf is the best candidate for your column.

  • Alternative Stationary Phases:

    • Principle: If changing the mobile phase is ineffective, changing the stationary phase provides an orthogonal separation mechanism.

    • Recommendation:

      • Neutral Alumina: Less acidic than silica and can be very effective for basic compounds.[3]

      • C18 Reversed-Phase Silica: Separation is based on hydrophobicity rather than polarity. This is an excellent, albeit more expensive, alternative. Analogs are eluted with a gradient of water and an organic solvent like acetonitrile or methanol.[5]

  • Recrystallization:

    • Principle: This classical technique purifies compounds based on differences in solubility between the desired product and impurities in a given solvent system at different temperatures.[6][7] It is highly effective for removing small amounts of impurities from solid materials.

    • Protocol: See the detailed protocol in Section 3.

Guide 2: Preventing On-Column Degradation

The 7-azaindole core can be sensitive, and certain analogs may degrade under purification conditions.

The Problem: Low recovery of the desired product, accompanied by the appearance of new, often more polar, spots on the TLC plate of eluted fractions.

The Causality: The acidic nature of silica gel can catalyze decomposition, especially for analogs with acid-labile functional groups.[3] Prolonged exposure to silica (e.g., a very slow-running column) exacerbates this issue.

Solutions & Protocols:

  • Deactivation of Silica Gel:

    • Principle: Neutralize the acidic silanol groups before the compound comes into contact with them.

    • Protocol: Before loading your sample, flush the packed silica gel column with 1-2 column volumes of the non-polar component of your mobile phase (e.g., Hexane or DCM) containing 1-2% triethylamine. Then, equilibrate the column with your starting mobile phase.[3]

  • Minimize Residence Time:

    • Principle: Reduce the amount of time the compound spends on the column.

    • Strategy:

      • Use a slightly stronger mobile phase to elute the compound faster (aim for an Rf of 0.3-0.4).

      • Apply slight air pressure ("flash" chromatography) rather than relying solely on gravity.

      • Avoid overloading the column, which leads to broader peaks and longer elution times. A general rule is to use a mass of silica gel that is 50-100 times the mass of your crude sample.[5]

  • Temperature Control:

    • Principle: Degradation reactions are often accelerated by heat.

    • Strategy: If you suspect thermal instability, run the column at room temperature and avoid heating the fractions during solvent evaporation (use a rotary evaporator without a heated water bath).

Section 3: Optimized Experimental Protocols

Protocol A: Standard Flash Chromatography with Basic Modifier

This protocol is the workhorse for purifying this compound analogs.

Materials:

  • Silica gel (230-400 mesh)

  • Crude product

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • TLC plates, chamber, and UV lamp

Methodology:

  • Solvent System Selection: Develop a mobile phase using TLC. A good target Rf for your product is ~0.3. Start with 98:2 DCM:MeOH and add 1% TEA to the total volume. Adjust the MeOH percentage to achieve the target Rf.

  • Column Packing: Dry pack the column with silica gel. Wet the silica by running your starting, non-polar solvent (e.g., DCM) through it until the bed is fully saturated and translucent.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. If solubility is low, add a few drops of MeOH. Pre-adsorb the dissolved sample onto a small amount of silica gel (~1-2x the sample weight). Dry this silica completely under vacuum. Carefully layer the dried, sample-impregnated silica onto the top of the column bed.

  • Elution: Begin elution with your starting mobile phase (e.g., 100% DCM + 1% TEA). Gradually increase the polarity by slowly adding the more polar solvent mixture (e.g., 90:10 DCM:MeOH + 1% TEA). A step-gradient or a linear gradient can be used.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator.

Protocol B: Recrystallization for Final Polishing

Use this protocol when you have a solid product that is >90% pure and you need to remove minor, closely-eluting impurities.

Materials:

  • Impure solid product

  • A selection of solvents for testing (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene)

  • Erlenmeyer flasks, hot plate, filtration apparatus

Methodology:

  • Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test this by placing a few milligrams of your solid in a test tube with ~0.5 mL of solvent. Observe solubility at room temperature and then upon heating.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a near-boil. Add the minimum amount of hot solvent required to fully dissolve the solid.[6]

  • Cooling (Crystal Formation): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process, as slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Data & Visualization

Table 1: Troubleshooting Summary
Problem EncounteredProbable CauseRecommended Solution(s)
Severe Tailing/Streaking Strong interaction between basic amine and acidic silica.Add 1-2% TEA or NH4OH to the mobile phase.[3]
Poor Separation Impurity and product have very similar polarity.Try a different solvent system; consider reversed-phase chromatography or recrystallization.
Low or No Recovery Irreversible binding to silica or on-column degradation.Deactivate silica with TEA; use a less acidic stationary phase (Alumina); work quickly.[3]
Compound Insoluble in Eluent Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., MeOH); pre-adsorb sample onto silica.
Product Crystallizes in Column Poor solubility in the chosen mobile phase.Load the sample in a stronger solvent; consider changing the entire solvent system.
Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy for your this compound analog.

Purification_Workflow Start Crude Reaction Mixture Assess Assess Purity & Solubility (TLC, LC-MS, Solubility Tests) Start->Assess Decision_Purity Is the Crude Product >85% Pure? Assess->Decision_Purity Decision_Polarity Are Impurities Well-Separated by TLC? Decision_Purity->Decision_Polarity No Recrystallize Attempt Recrystallization Decision_Purity->Recrystallize Yes Flash_Chrom Perform Flash Chromatography (Silica + Basic Modifier) Decision_Polarity->Flash_Chrom Yes Prep_HPLC Consider Prep-HPLC (Reversed-Phase C18) Decision_Polarity->Prep_HPLC No Final_Check Final Purity Analysis (NMR, LC-MS, m.p.) Flash_Chrom->Final_Check Recrystallize->Final_Check Prep_HPLC->Final_Check End Pure Compound Final_Check->End

Caption: Decision workflow for selecting a purification method.

References

Challenges in the scale-up synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key intermediate in the development of various therapeutic agents, notably as a scaffold for kinase inhibitors.[1] This document provides field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling this synthesis from the lab to production.

Introduction to the Synthesis

The synthesis of 7-azaindole derivatives like this compound is a multi-step process that often involves sensitive reagents and reaction conditions that can be challenging to control on a larger scale. Common synthetic strategies involve the construction of the pyrrolopyridine core through cyclization reactions, preceded or followed by functional group manipulations to install the desired amino and carboxylate moieties.[2] Key transformations often include palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) and intramolecular cyclizations.[2][3] This guide will focus on a common synthetic pathway and address the critical challenges encountered during its scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to build the 7-azaindole core for this molecule?

A1: The construction of the 7-azaindole (pyrrolo[2,3-b]pyridine) core is the cornerstone of this synthesis. Two prevalent strategies are:

  • Palladium-Catalyzed Cross-Coupling followed by Cyclization: This is a highly versatile method. It typically involves a Sonogashira coupling of a substituted aminopyridine (e.g., 2-amino-3-iodopyridine derivative) with a terminal alkyne. The resulting coupled product then undergoes an intramolecular cyclization to form the pyrrole ring.[2][3] Microwave-assisted conditions have been reported to improve yields and reaction times on a lab scale for similar structures.[3][4]

  • Domino Reactions/One-Pot Syntheses: More advanced methods aim to combine multiple steps into a single operation. For instance, domino reactions using starting materials like 2-fluoro-3-methylpyridine and an appropriate reaction partner can form the core structure efficiently.[5] Another approach involves the dilithiation of a protected aminomethylpyridine followed by quenching with an electrophile to initiate ring formation.[3]

Q2: Why is palladium catalyst selection so critical for scale-up?

A2: Palladium catalysts are central to many key C-C and C-N bond-forming reactions in these synthetic routes.[6][7] On a large scale, several factors become critical:

  • Cost and Abundance: Palladium is a precious metal, and its cost can be a significant driver of the final product's price. Minimizing catalyst loading (often expressed in mol% or ppm) is a key goal in process development.[6][8]

  • Catalyst Activity and Stability: An ideal catalyst provides high turnover numbers, meaning a small amount can convert a large amount of substrate efficiently. Catalyst stability under prolonged reaction times at scale is crucial to prevent decomposition and ensure batch-to-batch consistency.[9]

  • Ligand Design: The choice of ligand coordinated to the palladium center is paramount. Ligands modulate the catalyst's reactivity, stability, and selectivity, often enabling challenging transformations under milder conditions.[10]

  • Residual Palladium Removal: Stringent regulations for active pharmaceutical ingredients (APIs) require extremely low levels of residual palladium. Efficient removal techniques are non-trivial and must be developed and validated, adding complexity to the downstream process.[11]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Several safety hazards must be addressed:

  • Strong Bases: Many synthetic routes employ strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).[3][12] These are pyrophoric and react violently with water. Handling large quantities requires specialized equipment and stringent inert atmosphere control.

  • Exothermic Reactions: Metalation and cyclization steps can be highly exothermic. What is easily controlled in a lab flask with an ice bath can lead to a dangerous thermal runaway in a large reactor if the heat transfer capacity is insufficient. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential.

  • Hydrogen Gas Evolution: Some reduction steps may produce hydrogen gas, creating a potential explosion hazard if not properly vented.

  • Solvent Handling: The use of large volumes of flammable organic solvents (e.g., THF, dioxane) requires appropriate storage, transfer, and reactor grounding to prevent static discharge and ignition.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Problem 1: Low Yield in the Cyclization Step to Form the Pyrrolopyridine Core
Potential Cause Underlying Rationale & Causality Troubleshooting Actions & Protocol Adjustments
Incomplete Deprotonation/Metalation Strong bases like LDA can degrade if not handled under strictly anhydrous and anaerobic conditions. The stoichiometry is also critical; sometimes more than one equivalent is needed to deprotonate multiple sites or for tautomerization steps.[12]1. Reagent Quality: Titrate the strong base (e.g., n-BuLi, LDA) immediately before use to confirm its molarity. 2. Strict Inert Conditions: Ensure the reactor and solvents are scrupulously dried. Purge the reactor with nitrogen or argon and maintain a positive pressure. 3. Order of Addition: Experiment with the order of reagent addition. For example, adding the pyridine substrate to the LDA solution can sometimes be more effective than the reverse.[12]
Side Reactions (e.g., Dimerization) The lithiated intermediate can be highly reactive and may react with the starting material (picoline derivative) in a dimerization side reaction, consuming the starting material and reducing the yield of the desired product.[12]1. Temperature Control: Maintain the reaction at the specified low temperature (e.g., -40 °C to -78 °C) to minimize the rate of side reactions.[12] 2. Concentration: Run the reaction at a suitable dilution. High concentrations can favor bimolecular side reactions like dimerization.
Poor Cyclization Efficiency The final ring-closing step may have a high activation energy or be reversible. The presence of certain functional groups, like a nitro group, can deactivate the system and hinder cyclization.[3]1. Solvent Choice: The solvent can influence the solubility of intermediates and the transition state energy. Screen different ethereal solvents (THF, 2-MeTHF, CPME) or consider solvent mixtures. 2. Base Selection: For some cyclizations, the choice of base is critical. For instance, KN(SiMe3)2 might favor the desired 7-azaindole formation while LiN(SiMe3)2 could lead to a different product like a 7-azaindoline.[5]
Problem 2: Impurity Formation During Synthesis
Potential Cause Underlying Rationale & Causality Troubleshooting Actions & Protocol Adjustments
Formation of Regioisomers In reactions like the N-alkylation of a pyrazole ring, a mixture of regioisomers can form if both nitrogen atoms are accessible for alkylation.[13] While not directly in the core synthesis, this is a common issue with related heterocycles.1. Protecting Groups: If a specific nitrogen needs to be unreacted, use a suitable protecting group (e.g., SEM, Boc) that can be removed later. 2. Directed Metalation: Use a directing group to favor metalation (and subsequent reaction) at a specific position.
Over-reduction or Side-Reactions during Nitro Group Reduction The reduction of a nitro group to an amine is a critical step. Using harsh reducing agents or conditions can lead to the formation of undesired byproducts or reduction of other functional groups on the molecule.1. Milder Reducing Agents: Use chemoselective reducing agents. Common choices include catalytic hydrogenation (e.g., H2, Pd/C), transfer hydrogenation (e.g., ammonium formate), or metal-based reductions (e.g., SnCl2, Fe/HCl). 2. pH Control: For metal/acid reductions, controlling the pH during the reaction and workup is critical to prevent product degradation and ensure complete conversion.
Formaldehyde-Related Side Products during SEM-Deprotection If a (trimethylsilyl)ethoxymethyl (SEM) protecting group is used on the pyrrole nitrogen, its removal can release formaldehyde. This can react with the product amine to form various side products, including complex tricyclic structures.[7]1. Scavengers: Include a formaldehyde scavenger (e.g., dimedone, phloroglucinol) in the deprotection reaction mixture to trap the formaldehyde as it is formed. 2. Alternative Protecting Groups: In the process design phase, consider alternative N-protecting groups that do not generate reactive byproducts upon cleavage (e.g., Boc, Ts).
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Underlying Rationale & Causality Troubleshooting Actions & Protocol Adjustments
High Polarity of the Product The target molecule, with its amino group, pyrrole N-H, and ester, is quite polar. This can lead to poor solubility in common extraction solvents and difficult purification by standard normal-phase chromatography.[14]1. Crystallization/Recrystallization: This is the most desirable method for large-scale purification.[15] Perform a thorough screen of solvents and solvent mixtures to find conditions that yield a high-purity crystalline solid. 2. Specialized Chromatography: If chromatography is unavoidable, consider alternatives to standard silica gel. Options include reverse-phase chromatography on C18 columns designed for highly aqueous conditions, or Hydrophilic Interaction Liquid Chromatography (HILIC).[14][16] 3. Salt Formation: Temporarily converting the amine to a salt (e.g., hydrochloride) can alter its solubility, aiding in purification or isolation. The free base can be regenerated in a subsequent step.
Product is an Oil or Amorphous Solid The product may not crystallize easily, making isolation by filtration difficult and potentially trapping impurities.[15]1. Solvent Trituration: Stirring the crude oil or amorphous solid in a solvent in which the product is poorly soluble but the impurities are soluble can effectively wash away contaminants. 2. Seed Crystals: If a small amount of pure, crystalline material can be obtained (even from a prep-TLC plate), it can be used to seed a larger batch to induce crystallization.

Visualizations and Workflows

Synthetic Pathway Overview

The following diagram outlines a common synthetic approach involving a Sonogashira coupling and subsequent cyclization.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Functional Group Manipulation A Substituted 2-Amino-3-iodopyridine C Coupled Intermediate A->C Pd Catalyst CuI, Base B Terminal Alkyne (e.g., Methyl Propiolate) B->C D Pyrrolo[2,3-b]pyridine Core (7-Azaindole) C->D Base or Metal Catalyst E Final Product: This compound D->E e.g., Nitration then Reduction

Caption: A generalized synthetic workflow for the target molecule.

Troubleshooting Workflow: Low Product Purity After Crystallization

G Start Low Purity Detected (HPLC, NMR) CheckReaction Re-analyze Crude Reaction Mixture Start->CheckReaction ImpuritySource Source of Impurity? CheckReaction->ImpuritySource SideReaction Optimize Reaction: - Temperature - Stoichiometry - Reagent Quality ImpuritySource->SideReaction From Reaction WorkupIssue Optimize Workup: - pH adjustment - Solvent choice - Phase separation ImpuritySource->WorkupIssue From Workup Recrystallize Optimize Crystallization: - Screen new solvents/anti-solvents - Control cooling rate - Use seed crystals ImpuritySource->Recrystallize Inefficient Purification End Purity Specification Met SideReaction->End WorkupIssue->End Recrystallize->End

Caption: A decision tree for troubleshooting low product purity.

Detailed Experimental Protocol: Recrystallization for Final Product Purification

This protocol provides a general methodology for purifying the final product on a multi-gram scale. Note: This is a representative protocol and must be adapted based on laboratory-specific observations.

  • Solvent Screening (Small Scale):

    • In separate vials, test the solubility of ~50 mg of crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, water) at room temperature and at reflux.

    • Identify a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. This will be your primary recrystallization solvent.

    • Identify a second solvent in which the product is insoluble at all temperatures. This will be your "anti-solvent."

  • Scale-Up Recrystallization (100 g Scale Example):

    • Dissolution: Charge the crude this compound (100 g) to a clean, dry reactor equipped with a mechanical stirrer, condenser, and temperature probe. Add the minimum amount of the pre-determined primary solvent (e.g., isopropanol) required to form a slurry.

    • Heating: Slowly heat the mixture with stirring to reflux. Add more solvent in small portions until all the solid has just dissolved. Rationale: Using the minimum amount of solvent ensures the solution is saturated upon cooling, maximizing recovery.

    • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them. This must be done quickly to prevent premature crystallization.

    • Cooling (Crucial Step): Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. A typical cooling profile would be to cool from reflux to 50 °C over 2 hours, then to 20 °C over 3-4 hours.

    • Inducing Crystallization: If crystallization does not occur, scratch the inside of the reactor with a glass rod or add a few seed crystals of pure product.

    • (Optional) Anti-Solvent Addition: Once the solution is at room temperature and crystallization has begun, slowly add the anti-solvent (e.g., heptane) to further decrease the product's solubility and increase the yield.

    • Aging: Hold the resulting slurry at a lower temperature (e.g., 0-5 °C) for at least 2-4 hours with gentle stirring to ensure complete crystallization.

    • Isolation & Drying: Collect the crystals by filtration. Wash the filter cake with a small amount of cold recrystallization solvent or anti-solvent. Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

Avoiding degradation of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1234616-01-3). This resource is designed for researchers, medicinal chemists, and drug development professionals to address the critical issue of compound stability during storage and handling. As a key building block in pharmaceutical synthesis, maintaining the integrity of this 7-azaindole derivative is paramount for reproducible and reliable experimental outcomes.

This guide provides in-depth, field-proven insights into the potential degradation pathways of this molecule and offers practical, validated strategies to mitigate these risks. Our approach is rooted in a fundamental understanding of the compound's chemical vulnerabilities, enabling you to proactively safeguard your valuable materials.

I. Core Concepts: Understanding the Instability of this compound

This compound incorporates three key functional groups that are susceptible to degradation: an aromatic amine, a pyrrole ring (as part of the 7-azaindole system), and a methyl ester. Understanding the reactivity of each is crucial for preventing degradation.

  • Aromatic Amine and Pyrrole Ring Oxidation: The electron-rich nature of the aromatic amine and the pyrrole moiety makes them prime targets for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of colored degradation products, including quinone-imines and polymeric materials. This oxidative degradation is often the primary cause of discoloration (e.g., turning yellow, brown, or black) upon storage.

  • Methyl Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid and methanol. This process is significantly accelerated by the presence of moisture, and is catalyzed by both acidic and basic conditions.[1][2][3] The resulting carboxylic acid impurity can alter the compound's solubility, reactivity in subsequent synthetic steps, and biological activity.

  • Photodegradation: 7-Azaindole derivatives are known to be sensitive to light.[4] Exposure to UV or even ambient laboratory light can provide the energy needed to initiate oxidative and other radical-mediated degradation pathways.

The interplay of these factors—oxidation, hydrolysis, and photodegradation—dictates the overall stability of the compound. The following workflow illustrates the primary degradation pathways.

A This compound (Stable Compound) B Oxidative Degradation A->B O2, Light, Metal Ions C Hydrolytic Degradation A->C H2O (Acid/Base Catalyzed) D Photodegradation A->D UV/Visible Light E Colored Impurities (Quinone-imines, Polymers) B->E F 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid C->F G Complex Mixture of Degradants D->G

Caption: Primary degradation pathways for the target compound.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the storage and use of this compound in a practical question-and-answer format.

FAQs: Storage and Handling

Q1: My solid this compound has changed color from off-white to yellow/brown. What happened and is it still usable?

A1: A color change is a strong indicator of oxidative degradation. The aromatic amine and/or the pyrrole ring have likely been oxidized by atmospheric oxygen. The usability of the material depends on the extent of degradation and the tolerance of your specific application to impurities. For sensitive applications like quantitative biological assays or GMP synthesis, the material should be re-analyzed for purity (see Section III) before use. For less sensitive discovery chemistry applications, it may still be usable, but be aware that the actual concentration of the desired compound is lower than the weighed amount, and impurities may interfere with your reaction. To prevent this, always store the solid under an inert atmosphere (argon or nitrogen).

Q2: What are the optimal long-term storage conditions for this compound?

A2: Based on the chemical properties and safety data for related compounds, the following conditions are recommended to maximize shelf life.

ParameterRecommendationRationale
Temperature -20°CReduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the aromatic amine and pyrrole ring.
Light Amber Vial/Protection from LightPrevents photodegradation.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the methyl ester.

Q3: I need to weigh out the solid compound on an open bench. How can I minimize exposure to air and moisture?

A3: While working in a glovebox is ideal, you can minimize degradation on an open bench by being efficient. Have all your vials and spatulas ready. If possible, briefly flush the balance enclosure with a gentle stream of nitrogen. Weigh the compound quickly and immediately seal the stock bottle and the vial containing the weighed portion. For highly sensitive applications, it is strongly recommended to handle the solid exclusively within a glovebox or by using Schlenk techniques.

Q4: Can I store solutions of this compound? If so, what are the best practices?

A4: Storing solutions is generally not recommended for long periods due to the increased rate of degradation in the dissolved state. If you must store a solution, follow these guidelines:

  • Solvent: Use a dry, degassed, aprotic solvent (e.g., anhydrous DMSO, DMF, or dioxane). Degas the solvent by three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for at least 30 minutes.[5]

  • Storage: Store the solution at -20°C or -80°C in a tightly sealed vial with an inert gas headspace.

  • Duration: Use the solution as quickly as possible, preferably within days. Always perform a purity check if the solution has been stored for an extended period.

Troubleshooting Experimental Inconsistencies

Q5: I am getting inconsistent results in my reaction. Could degradation of my starting material be the cause?

A5: Absolutely. If the purity of your starting material is compromised, it can lead to lower yields, unexpected side products, and poor reproducibility. The primary degradation products—the carboxylic acid from hydrolysis and various oxidized species—can interfere with your reaction. The carboxylic acid, for example, can alter the pH of the reaction mixture or compete in reactions where the ester is the intended electrophile.

Q6: How can I quickly check if my compound has degraded before starting an experiment?

A6: A quick Thin Layer Chromatography (TLC) analysis is often sufficient. Dissolve a small amount of your stored compound and a fresh, high-purity standard (if available) in a suitable solvent. Spot them side-by-side on a TLC plate and elute with an appropriate solvent system. The appearance of new spots or a significant streak in the lane of your stored compound indicates the presence of impurities. The hydrolyzed carboxylic acid will typically have a lower Rf value than the parent ester.

III. Protocols for Stability Assessment

To quantitatively assess the stability of your compound, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method capable of separating the parent compound from its potential degradation products.

  • Forced Degradation Study: To ensure your method is "stability-indicating," you must first generate the degradation products. This is done by subjecting the compound to stress conditions:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 8-24 hours.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24-48 hours.

    • Photodegradation: Expose a solid sample and a solution of the compound to a photostability chamber (ICH Q1B guidelines) or intense laboratory light for an extended period.

    • Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

  • HPLC Analysis: Analyze the stressed samples alongside an unstressed control sample.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve compounds with different polarities.

    • Detection: Use a UV detector set to a wavelength where the parent compound and expected degradation products absorb (e.g., determined by a UV scan). A photodiode array (PDA) detector is ideal as it can assess peak purity.

  • Method Validation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

The following diagram outlines the workflow for assessing compound stability.

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome A Obtain Sample of This compound B Prepare Solutions in Degassed, Anhydrous Solvent A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Photolysis (ICH Q1B) B->F G Thermal Stress (Solid, 80°C) B->G H HPLC-UV/PDA Analysis C->H D->H E->H F->H G->H I LC-MS for Impurity Identification H->I K Quantify Purity and Degradation Products H->K J NMR for Structural Elucidation of Major Degradants I->J L Establish Degradation Profile and Pathways K->L M Define Optimal Storage and Handling Conditions L->M

Caption: Workflow for a forced degradation study.

Protocol 2: Handling Air-Sensitive Solids for Analysis

This protocol provides a step-by-step guide for preparing a solution of an air-sensitive solid for HPLC or NMR analysis using standard laboratory equipment.

  • Glassware Preparation: Oven-dry all glassware (e.g., vials, flasks) at 125°C overnight and cool in a desiccator.[5]

  • Inert Atmosphere Setup: Use a Schlenk line or a manifold with a dual vacuum and inert gas (argon or nitrogen) supply. Attach your flask or vial to the line.

  • Evacuate and Refill: Carefully evacuate the flask to remove air and adsorbed moisture, then backfill with the inert gas. Repeat this cycle three times.[6]

  • Solvent Preparation: Use a dry, degassed solvent. Solvents can be degassed by the freeze-pump-thaw method or by sparging with an inert gas.[5]

  • Compound Transfer: Under a positive pressure of inert gas, quickly open the flask, add the solid compound, and reseal. If using a glovebox, this step is performed inside the box.

  • Dissolution: Using a gas-tight syringe, transfer the required volume of degassed solvent into the flask to dissolve the compound.

  • Sample Transfer for Analysis:

    • For HPLC: Use a gas-tight syringe to draw up the solution and filter it through a syringe filter into an HPLC vial. Crimp the vial immediately.

    • For NMR: Place a standard NMR tube inside a larger tube that can be attached to the Schlenk line.[6] Evacuate and backfill the outer tube. Using a long needle on a gas-tight syringe, transfer the solution directly into the NMR tube while it remains under an inert atmosphere.[6] Cap the NMR tube securely.

By adhering to these protocols, you can confidently store, handle, and analyze this compound, ensuring the integrity of your material and the reliability of your research.

IV. References

  • Negrie, F., & Gascón, J. A. (1991). Photophysics of a novel optical probe, 7-azaindole and an antiviral agent, hypericin. Photochemistry and Photobiology, 54(3), 335-343.

  • Borys, A. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Retrieved from --INVALID-LINK--

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from --INVALID-LINK--

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.

  • Sigma-Aldrich. Handling Air-Sensitive Reagents. Technical Bulletin AL-134. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from --INVALID-LINK--

  • Science.gov. (n.d.). methyl ester hydrolysis: Topics. Retrieved from --INVALID-LINK--

  • Google Patents. (1980). Hydrolysis of methyl esters. US4185027A. Retrieved from --INVALID-LINK--

  • Parchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Smolecule. (2023, August 15). methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester. Retrieved from --INVALID-LINK--

  • Spectrum Chemical. (n.d.). This compound, min 97%, 500 mg. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Kinase Inhibition: Sunitinib vs. the Emerging Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the strategic targeting of protein kinases has proven to be a cornerstone of modern cancer therapy. Sunitinib (marketed as Sutent®) stands as a testament to the success of this approach, a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a standard of care for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] However, the quest for novel kinase inhibitors with improved efficacy, selectivity, and safety profiles is a continuous endeavor. This guide provides a comparative analysis of the well-established Sunitinib and the burgeoning potential of the 1H-pyrrolo[2,3-b]pyridine scaffold, exemplified by derivatives of its core structure, as a fertile ground for the development of next-generation kinase inhibitors.

This document moves beyond a simple side-by-side comparison of two commercial products. Instead, it offers a strategic overview for drug development professionals, contrasting a clinically validated entity with a versatile chemical scaffold that holds significant promise. We will dissect the established mechanisms of Sunitinib and explore the diverse kinase inhibitory activities reported for various 1H-pyrrolo[2,3-b]pyridine derivatives, providing a framework for envisioning and designing future therapeutic agents.

Section 1: The Benchmark - Sunitinib's Mechanism and Target Profile

Sunitinib's efficacy stems from its ability to simultaneously inhibit multiple RTKs involved in both tumor angiogenesis and direct tumor cell proliferation.[1][2] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for the formation of new blood vessels that supply tumors with essential nutrients.[1][2] By blocking these pathways, Sunitinib effectively chokes off the tumor's blood supply, leading to reduced tumor vascularization and subsequent cancer cell apoptosis.[2]

Beyond its anti-angiogenic effects, Sunitinib also targets other key kinases such as c-KIT, FMS-like tyrosine kinase-3 (FLT3), and RET, which are implicated in the pathogenesis of various malignancies.[2] This multi-targeted approach contributes to its broad-spectrum antitumor activity.[1][2]

Table 1: Key Kinase Targets of Sunitinib

Kinase TargetBiological Function in Cancer
VEGFR-1, -2, -3Tumor angiogenesis, endothelial cell proliferation and survival
PDGFR-α, -βTumor cell proliferation, angiogenesis, recruitment of pericytes
c-KITProliferation and survival in GIST and other cancers
FLT3Proliferation of leukemic cells in acute myeloid leukemia (AML)
RETOncogenic driver in certain thyroid and lung cancers

This table summarizes the primary kinase targets of Sunitinib and their roles in cancer progression.[2][3]

Section 2: The Challenger - The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Platform for Novel Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its structural resemblance to the purine core of ATP, the ubiquitous phosphate donor in kinase-catalyzed reactions. This inherent characteristic makes it an ideal starting point for the design of competitive kinase inhibitors. While "Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" itself is more of a chemical building block, its core scaffold has been extensively derivatized to yield potent inhibitors against a diverse range of kinases.

Unlike Sunitinib's broad-spectrum activity, the 1H-pyrrolo[2,3-b]pyridine scaffold offers the potential for developing highly selective inhibitors, depending on the nature and position of its substituents. This tunability is a significant advantage in modern drug design, aiming to minimize off-target effects and associated toxicities.

Table 2: Diverse Kinase Targets of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Kinase TargetReported Activity of DerivativesTherapeutic Area
FGFR1/2/3Potent inhibition with IC50 values in the low nanomolar range.[4][5]Oncology (e.g., breast cancer)
TNIKHigh inhibition with IC50 values below 1 nM.[6][7]Oncology (e.g., colorectal cancer)
IGF-1RNanomolar potency in enzyme and cellular assays.[8]Oncology
JAK1/3Selective inhibition for immunomodulatory effects.[9][10]Inflammatory and autoimmune diseases
CDK8Potent type II inhibition with an IC50 of 48.6 nM.[11]Oncology (e.g., colorectal cancer)[11]

This table highlights the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting a wide array of kinases, with supporting citations for the reported activities.

Section 3: Visualizing the Mechanisms of Action

To conceptualize the distinct approaches of Sunitinib and inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, the following diagrams illustrate their engagement with cellular signaling pathways.

Sunitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR, PDGFR, c-KIT, etc. Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Sunitinib Sunitinib Sunitinib->RTK Inhibits ATP ATP ATP->RTK Competes with Gene Gene Expression (Proliferation, Angiogenesis) Downstream->Gene

Caption: Sunitinib's multi-targeted inhibition of receptor tyrosine kinases.

Pyrrolopyridine_Pathway cluster_cytoplasm Cytoplasm / Nucleus Kinase Specific Kinase (e.g., FGFR, TNIK, JAK) Downstream Specific Downstream Signaling Kinase->Downstream Activates Cellular Specific Cellular Response Downstream->Cellular Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine Derivative Pyrrolopyridine->Kinase Inhibits ATP ATP ATP->Kinase Competes with

Caption: Targeted inhibition of specific kinases by 1H-pyrrolo[2,3-b]pyridine derivatives.

Section 4: A Framework for Comparative Efficacy Evaluation: Experimental Protocols

For drug development professionals seeking to evaluate novel 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors against a benchmark like Sunitinib, a tiered experimental approach is crucial. The following protocols outline a logical workflow for a comprehensive comparison.

Experimental Workflow

Experimental_Workflow cluster_cellular Cellular Efficacy A Biochemical Kinase Assays (IC50 Determination) B Cell-Based Assays A->B C In Vivo Xenograft Models B->C D Pharmacokinetic & Toxicological Studies C->D E Final Efficacy & Safety Profile D->E B1 Cell Viability Assays (e.g., MTT, CellTiter-Glo) B2 Target Engagement Assays (e.g., Western Blot for p-Kinase) B3 Functional Assays (e.g., Migration, Invasion)

Caption: A tiered experimental workflow for comparing kinase inhibitors.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of target kinases and compare it to Sunitinib.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, PDGFRβ, FGFR1, TNIK)

  • Kinase-specific peptide substrates

  • ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) and Sunitinib

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the test compound and Sunitinib in DMSO.

  • In a 96-well plate, add the assay buffer, the appropriate concentration of the recombinant kinase, and the peptide substrate.

  • Add the serially diluted compounds to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For ADP-Glo™ assays, follow the manufacturer's protocol to measure luminescence.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Causality and Self-Validation: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase. The inclusion of a known inhibitor (Sunitinib) serves as a positive control and a benchmark for potency. The dose-response curve validates the inhibitory effect and provides a quantitative measure of potency (IC50).

Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines and compare its potency with Sunitinib.

Materials:

  • Cancer cell lines expressing the target kinases (e.g., HUVEC for VEGFR2, HT-29 for FGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and Sunitinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and Sunitinib for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability versus the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Causality and Self-Validation: This assay provides a measure of the compound's overall effect on cell proliferation and viability. A dose-dependent decrease in viability indicates a cytotoxic or cytostatic effect. Comparing the GI50 value to that of Sunitinib provides a direct measure of relative cellular potency.

Objective: To evaluate the in vivo anti-tumor efficacy of the test compound in a murine model and compare it to Sunitinib.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Cancer cell line for xenograft implantation

  • Test compound and Sunitinib formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: vehicle control, test compound (at various doses), and Sunitinib (at a clinically relevant dose).

  • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth inhibition between the treatment groups and the vehicle control.

Causality and Self-Validation: This in vivo model provides the most clinically relevant assessment of a compound's anti-tumor efficacy. A statistically significant reduction in tumor growth in the treated groups compared to the vehicle control demonstrates in vivo activity. The Sunitinib group serves as a benchmark for efficacy in a well-established model. Monitoring body weight and observing the general health of the animals provides a preliminary assessment of the compound's toxicity profile.

Section 5: Conclusion and Future Directions

Sunitinib has undoubtedly paved the way for multi-targeted kinase inhibitors in oncology. Its success provides a valuable benchmark for the development of new therapeutics. The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising and versatile platform for the discovery of the next generation of kinase inhibitors. The ability to fine-tune the selectivity of these compounds opens up possibilities for more targeted therapies with potentially improved safety profiles.

For researchers and drug development professionals, the path forward involves a systematic and rigorous evaluation of novel 1H-pyrrolo[2,3-b]pyridine derivatives. By employing the comparative experimental framework outlined in this guide, it is possible to identify and advance lead candidates that not only match but potentially exceed the therapeutic window of established drugs like Sunitinib. The ultimate goal is to translate the chemical versatility of this scaffold into tangible clinical benefits for patients.

References

Structure-activity relationship (SAR) of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Analogs as Kinase Inhibitors

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure is a bioisostere of adenine, the nitrogenous base of ATP, which allows it to function as a "hinge-binder" within the ATP-binding pocket of protein kinases.[1][2] This ability to form crucial hydrogen bonds with the kinase hinge region makes it a privileged scaffold for designing potent and selective kinase inhibitors.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs derived from the this compound core, synthesizing data from various studies to inform future drug design efforts. The primary focus will be on their role as inhibitors of key kinase families, such as the Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), which are pivotal in oncology and immunology.[4][5][6]

The Core Scaffold and Key Modification Sites

The foundational structure provides multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The key sites for derivatization are the pyrrole nitrogen (N1), the ester at C3, the substituent at C4, and the amino group at C5. Understanding the impact of modifications at these positions is crucial for rational drug design.

SAR_Points cluster_0 This compound Core cluster_1 Key Modification Sites mol N1 N1 (Pyrrole H) C3 C3 (Ester Group) C4 C4 Position C5 C5 (Amino Group)

Caption: Core scaffold and key sites for SAR exploration.

Comparative SAR Analysis: A Positional Breakdown

The development of potent kinase inhibitors from this scaffold is a tale of systematic optimization at each available position. The core itself typically anchors the molecule in the ATP hinge region, while peripheral modifications fine-tune interactions with the surrounding protein surface to achieve desired activity and selectivity.

The Pyrrolo[2,3-b]pyridine Core: The Hinge-Binding Anchor

The fundamental role of the 7-azaindole nucleus is to mimic adenine and form two critical hydrogen bonds with the backbone of the kinase hinge region. For instance, in studies of FGFR1 inhibitors, the pyrrolo[2,3-b]pyridine motif forms hydrogen bonds with the backbone carbonyl of glutamate (E562) and the NH of alanine (A564).[7] This bidentate interaction is a recurring theme across various kinases and is the primary reason for the scaffold's success. The nitrogen at position 7 (N7) is often considered essential for this activity.[8]

Modifications at the C5 Position: Driving Potency

The 5-amino group is a versatile handle for introducing substituents that can probe deeper into the ATP pocket or interact with the solvent front. A common strategy involves converting the amine into a carboxamide, which then serves as a linker to larger, more complex chemical groups.

In the development of JAK3 inhibitors, this position was extensively explored.[6] Starting with a lead compound, researchers found that the C5-carboxamide could be attached to various cyclic systems to dramatically influence potency.

Table 1: SAR at the C5-Position for JAK3 Inhibition (Data synthesized from Nakajima, Y. et al., Bioorg. Med. Chem., 2015)[6]

Compound IDC5-Amide SubstituentJAK3 IC₅₀ (nM)hERG Inhibition (%) @ 10 µM
Lead (2) N-cyanopyridyl-piperidine2874
Analog A Cyclohexyl1139
Analog B Cyclopentyl1633
Optimized (31) 4-fluorocyclohexyl1.3<10

Causality and Insights: The initial lead compound showed potent JAK3 inhibition but also significant off-target activity against the hERG channel, a common liability in drug development. The SAR exploration revealed that replacing the complex and basic N-cyanopyridyl-piperidine group with simpler, less basic cycloalkyl rings not only maintained or improved JAK3 potency but also drastically reduced hERG inhibition.[6] The introduction of a fluorine atom onto the cyclohexyl ring in compound 31 further enhanced potency, likely by favorably altering electronic properties and forming additional interactions within the binding site. This demonstrates a classic medicinal chemistry strategy: optimizing target activity while simultaneously engineering out safety liabilities.

Modifications at the C4 Position: Enhancing Selectivity

The C4 position often points towards the ribose-binding pocket or the solvent-exposed region of the kinase. Substituents here can be tailored to exploit differences between kinase isoforms, thereby achieving selectivity.

In the same series of JAK3 inhibitors, modifications at the C4 position were critical. The lead compound possessed a piperidine ring linked to the C4 position. Substituting this with other cycloalkyl rings was found to be highly effective for increasing JAK3 inhibitory activity.[6]

Table 2: SAR at the C4-Position for JAK3 Inhibition (Data synthesized from Nakajima, Y. et al., Bioorg. Med. Chem., 2015)[6]

Compound IDC4-SubstituentJAK3 IC₅₀ (nM)Selectivity vs JAK1Selectivity vs JAK2
Series A Piperidin-4-ylamino~25-50ModerateModerate
Series B Cyclohexylamino~5-15GoodGood
Optimized (31) (cis-4-aminocyclohexyl)amino1.3>100-fold>100-fold

Causality and Insights: The data shows that moving from a piperidine to a cyclohexyl group at C4 improved potency. The optimized compound 31 features a (cis-4-aminocyclohexyl)amino group, which provided a significant boost in potency and excellent selectivity over other JAK isoforms.[6] The specific stereochemistry and the presence of the amino group on the cyclohexane ring allow for optimal interactions in a sub-pocket of JAK3 that is not conserved in JAK1 or JAK2, thus explaining the high degree of selectivity.

Modifications at the N1 (Pyrrole) Position

The N1 position of the pyrrole ring is another key site for modification. Alkylation or arylation at this position can alter the electronic properties of the ring system and introduce new interaction points. However, the utility of this modification is highly context-dependent.

  • Positive Impact: In the design of JAK1-selective inhibitors, N-alkyl substitution was a key element of the design strategy that led to potent and selective compounds.[9]

  • Negative Impact: Conversely, in a series of 7-azaindole derivatives designed as inhibitors of the SARS-CoV-2 spike-hACE2 interaction, introducing substituents like a carboxyl or cycloalkane group at the N1 position resulted in a significant loss of antiviral activity.[10]

This dichotomy underscores a critical principle in SAR: a modification beneficial for one target may be detrimental for another. The N1 vector likely points towards a region that is sterically constrained in the SARS-CoV-2 target protein but offers a favorable interaction pocket in the JAK1 kinase.

Experimental Protocols for Evaluation

To produce the comparative data discussed above, standardized biochemical and cellular assays are essential. Below are representative, step-by-step protocols.

Protocol 1: General In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the inhibition of a specific kinase.

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate peptide, and ATP solution. Serially dilute the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2 µL of serially diluted compound, 4 µL of kinase/peptide mix, and initiate the reaction by adding 4 µL of ATP solution.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a stop/detection buffer containing EDTA and a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Reading: After a 60-minute incubation, read the plate on a time-resolved fluorescence reader, measuring the ratio of emission at 665 nm (APC) to 620 nm (Europium).

  • Data Analysis: Convert fluorescence ratios to percent inhibition relative to controls (0% inhibition = DMSO only; 100% inhibition = no ATP). Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

  • Cell Plating: Seed human cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.[8]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by non-linear regression analysis.

Visualization of Workflows and Pathways

Screening_Cascade cluster_workflow Kinase Inhibitor Screening Workflow lib Compound Library primary Primary Screen (Single Concentration) lib->primary Initial Hit Finding dose Dose-Response (IC50) primary->dose Confirm & Quantify selectivity Selectivity Panel (vs. Related Kinases) dose->selectivity Assess Specificity cell Cellular Potency Assay (e.g., Proliferation) selectivity->cell Validate in Cells pk In Vitro ADME/PK cell->pk Assess Drug-like Properties invivo In Vivo Efficacy Model pk->invivo Preclinical Validation

Caption: A typical screening cascade for kinase inhibitor discovery.

JAK_STAT_Pathway cluster_pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT receptor->stat 4. STAT Recruitment & Phosphorylation jak->receptor 3. Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 5. Dimerization nucleus Nucleus stat_dimer->nucleus 6. Nuclear Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene inhibitor 7-Azaindole Inhibitor (e.g., Compound 31) inhibitor->jak INHIBITION

Caption: The JAK-STAT pathway and the point of intervention for inhibitors.

Conclusion

The this compound core represents a highly fruitful starting point for the development of kinase inhibitors. The structure-activity relationship data clearly indicate that the 7-azaindole nucleus serves as an effective hinge-binding element. Potency, selectivity, and desirable pharmaceutical properties are achieved through systematic and rational modification at the C4 and C5 positions. Specifically, the introduction of non-basic cycloalkyl groups at these positions has proven to be a successful strategy for developing potent and selective JAK inhibitors with improved safety profiles.[6] The divergent results from modifying the N1 position highlight that while general SAR trends can be established, the optimal substitution strategy remains highly dependent on the specific topology of the target kinase's ATP-binding site. This guide underscores the power of iterative design, synthesis, and testing in transforming a privileged scaffold into a clinical candidate.

References

A Researcher's Guide to Validating the Inhibitory Effect of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate on JAK1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory potential and selectivity of the novel compound, Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, against Janus Kinase 1 (JAK1). Given that this compound belongs to the pyrrolo[2,3-b]pyridine class, which has shown promise for JAK1-selective inhibitors, a systematic validation is critical.[1][2] We will proceed through a logical, multi-tiered experimental approach, from direct biochemical assays to cell-based functional validation, using clinically approved JAK inhibitors as benchmarks for comparison.

Introduction: The Rationale for Selective JAK1 Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases pivotal for cytokine signaling.[3] Upon cytokine binding, JAKs activate, leading to the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn regulate genes involved in immunity, inflammation, and hematopoiesis.[4][5] The JAK/STAT pathway is a cornerstone of cellular communication, mediating responses for numerous growth factors and cytokines.[6][7][8]

Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers.[9][10] While broad-spectrum JAK inhibitors have therapeutic value, they can cause side effects due to the inhibition of multiple JAK isoforms. For instance, JAK2 inhibition is associated with anemia and thrombocytopenia.[11] Therefore, developing inhibitors with high selectivity for JAK1 is a promising strategy to achieve therapeutic efficacy while minimizing off-target effects.[5]

This guide will use Ruxolitinib (a potent JAK1/JAK2 inhibitor) and Tofacitinib (a pan-JAK inhibitor with preference for JAK1/3) as comparators to contextualize the potency and selectivity of our test compound, this compound.[12][13][14]

The Validation Workflow: A Multi-Tiered Approach

A robust validation strategy begins with direct enzyme inhibition and progresses to more complex cellular systems. This ensures that observed effects are due to on-target activity.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Cellular Target Engagement a In Vitro Kinase Assay b Determine IC50 vs. JAK1 a->b Quantify c Kinase Panel Screening b->c Progress if Potent d Compare IC50s (JAK1, JAK2, JAK3, TYK2) c->d Analyze e Phospho-Flow or Western Blot d->e Progress if Selective f Measure p-STAT Inhibition e->f g Confirm On-Target Effect f->g

Caption: A tiered workflow for validating a novel kinase inhibitor.

Tier 1: Direct Enzyme Inhibition - The Biochemical Assay

The foundational step is to determine if this compound directly inhibits the enzymatic activity of purified, recombinant JAK1.

Causality: This cell-free assay isolates the kinase and the inhibitor, ensuring that any observed effect is a direct interaction, free from the complexities of cellular uptake, metabolism, or off-target signaling.

Protocol: In Vitro JAK1 Kinase Assay (Luminescent)

This protocol is based on assays that measure ATP consumption, such as the Kinase-Glo® MAX assay.[15][16]

  • Reagent Preparation :

    • Prepare a 2X solution of recombinant human JAK1 enzyme in kinase assay buffer.

    • Prepare a 2X solution of a suitable substrate (e.g., IRS-1tide peptide) and ATP in kinase assay buffer.[17]

    • Serially dilute the test compound, Ruxolitinib, and Tofacitinib in DMSO, then further dilute in kinase assay buffer to create a 10X concentration series (e.g., from 100 µM to 1 nM).

  • Reaction Setup (384-well plate) :

    • Add 2.5 µL of 10X inhibitor solution to appropriate wells.

    • Add 2.5 µL of 10X DMSO solution to "no inhibitor" (positive control) and "no enzyme" (background) wells.

    • Add 5 µL of kinase assay buffer to the "no enzyme" wells.

    • Add 5 µL of 2X JAK1 enzyme solution to all other wells.

    • Incubate for 10 minutes at room temperature to allow inhibitor binding.

  • Initiate Kinase Reaction :

    • Add 12.5 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Detection :

    • Add 25 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis & Comparison

The raw luminescence data is converted to percent inhibition relative to the positive (no inhibitor) and background (no enzyme) controls. Plot percent inhibition against the log of inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value—the concentration required to inhibit 50% of kinase activity.

CompoundExpected JAK1 IC50 (nM)Reference
This compound To be determined -
Ruxolitinib~3.3[13][18]
Tofacitinib~112[12]

Tier 2: Gauging Specificity - Kinase Selectivity Profiling

A potent inhibitor is only valuable if it is also selective. This tier assesses the compound's activity against other JAK family members to establish a selectivity profile.

Causality: Comparing IC50 values across the JAK family reveals the inhibitor's preference. High selectivity for JAK1 over JAK2 is particularly desirable to avoid potential hematological side effects.[11]

Protocol: Repeat the In Vitro Kinase Assay described above, but substitute the JAK1 enzyme with purified recombinant JAK2 , JAK3 , and TYK2 .

Data Analysis & Comparison

Calculate the selectivity ratio by dividing the IC50 of the off-target kinase (e.g., JAK2) by the IC50 of the on-target kinase (JAK1). A higher ratio indicates greater selectivity.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (JAK2/JAK1)
Test Compound From Tier 1TBDTBDTBDTBD
Ruxolitinib~3.3~2.8~428~19~0.85
Tofacitinib~112~20~1N/A~0.18

Note: Literature values for IC50 can vary based on assay conditions.[12][14][19]

Tier 3: Proving the Mechanism in a Biological Context - Cellular Assays

Demonstrating that the compound inhibits JAK1 signaling within a living cell is the ultimate proof of its potential. This is achieved by measuring the phosphorylation of STAT proteins, the direct downstream targets of JAKs.[20]

Causality: Cytokines like Interleukin-6 (IL-6) or Interferon-alpha (IFNα) activate receptor-associated JAK1, leading to the phosphorylation of STAT3 or STAT1, respectively.[5][14] A successful JAK1 inhibitor will block this phosphorylation event in a dose-dependent manner.

G cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Test Compound Inhibitor->JAK1 Inhibits

Caption: The canonical JAK-STAT signaling pathway and point of inhibition.

Protocol: In-Cell Western™ Assay for Phospho-STAT3

The In-Cell Western (ICW) is a quantitative, plate-based immunofluorescence assay that is higher in throughput than traditional Western blotting.[21][22]

  • Cell Culture :

    • Seed a suitable human cell line (e.g., U-937 or TF-1) in a 96-well plate and starve overnight in a low-serum medium to reduce basal signaling.

  • Inhibitor Treatment :

    • Pre-treat cells with a serial dilution of the test compound, Ruxolitinib, or Tofacitinib for 1-2 hours. Include DMSO-only wells as a control.

  • Cytokine Stimulation :

    • Stimulate the cells with an appropriate cytokine to activate the JAK1 pathway (e.g., 100 ng/mL of IL-6) for 15-30 minutes. Leave some wells unstimulated as a negative control.

  • Fixing and Permeabilization :

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with PBS containing 0.1% Triton X-100 for 20 minutes.[23]

  • Immunostaining :

    • Block the cells with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 3% BSA in PBS) for 90 minutes.[23]

    • Incubate cells with a cocktail of two primary antibodies from different species:

      • Rabbit anti-phospho-STAT3 (Tyr705)

      • Mouse anti-total-STAT3 or a normalization stain (e.g., β-Actin)

    • Wash the plate thoroughly with PBS containing 0.1% Tween-20.

    • Incubate with a cocktail of two spectrally distinct secondary antibodies:

      • IRDye® 800CW Goat anti-Rabbit (detects p-STAT3)

      • IRDye® 680RD Goat anti-Mouse (detects total STAT3/normalization protein)

  • Imaging and Analysis :

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity in both the 700nm and 800nm channels.

    • Calculate the ratio of the p-STAT3 signal to the total STAT3 (or normalization) signal for each well.

    • Determine the cellular IC50 by plotting the normalized p-STAT3 signal against inhibitor concentration.

Expected Outcome

A successful JAK1 inhibitor will show a dose-dependent decrease in the p-STAT3/total STAT3 ratio upon cytokine stimulation. The cellular IC50 should be reasonably close to the biochemical IC50, although differences are expected due to factors like cell membrane permeability.

CompoundExpected Cellular p-STAT3 IC50
Test Compound To be determined
RuxolitinibPotent (low nM range)
TofacitinibPotent (nM range)

Conclusion

This structured, comparative guide provides a robust pathway to validate the inhibitory activity and selectivity of this compound against JAK1. By progressing from direct biochemical assays to mechanism-based cellular validation and benchmarking against established inhibitors, researchers can generate a comprehensive data package. This rigorous approach is essential for establishing the scientific credibility of a novel compound and making informed decisions in the drug development process. Concordance between biochemical potency, kinase selectivity, and cellular target engagement provides the strongest evidence for on-target activity.[3]

References

Comparative analysis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate against other JAK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for immune-mediated inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral small molecules. Their ability to modulate cytokine signaling has led to significant advancements in the treatment of conditions ranging from rheumatoid arthritis to myelofibrosis. This guide provides a comparative analysis of established JAK inhibitors, including Tofacitinib, Ruxolitinib, Upadacitinib, Filgotinib, and Baricitinib. Furthermore, we will explore the promising pyrrolo[2,3-b]pyridine scaffold, represented here by the novel compound Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and outline the experimental framework for its evaluation against current standards of care.

The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to changes in gene expression. This pathway plays a fundamental role in immunity, inflammation, hematopoiesis, and cell growth.

The process begins with the binding of a cytokine to its specific receptor on the cell surface. This binding event induces the dimerization or oligomerization of receptor subunits, bringing the associated JAKs into close proximity. The four members of the JAK family are JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This proximity allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

These newly phosphorylated sites serve as docking stations for STAT proteins. Once recruited, the STATs themselves are phosphorylated by the activated JAKs. This phosphorylation event causes the STATs to dimerize and translocate into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes. The specificity of the cellular response is determined by the particular combination of cytokines, receptors, JAKs, and STATs involved.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT_inactive Inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK1->Receptor JAK1->JAK2 3. Trans-phosphorylation & Activation JAK1->STAT_inactive 6. STAT Phosphorylation STAT_active Active STAT Dimer STAT_inactive->STAT_active 7. Dimerization Nucleus Nucleus STAT_active->Nucleus 8. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 9. Gene Regulation Inhibitor JAK Inhibitor (e.g., Methyl 5-amino-1H-pyrrolo [2,3-b]pyridine-3-carboxylate) Inhibitor->JAK1 Inhibition Inhibitor->JAK2

Figure 1: The JAK-STAT Signaling Pathway and the Mechanism of JAK Inhibition.

Comparative Profiles of Established JAK Inhibitors

The therapeutic efficacy and safety profiles of JAK inhibitors are largely dictated by their selectivity for the different JAK isoforms. A lack of selectivity can lead to off-target effects. For instance, inhibition of JAK2 can be associated with hematological side effects like anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.[1]

Here, we compare five prominent, clinically approved JAK inhibitors.

Tofacitinib

Tofacitinib is considered a first-generation JAK inhibitor and was initially developed as a selective JAK3 inhibitor.[2] However, subsequent studies revealed that it also inhibits JAK1 and to a lesser extent, JAK2.[1][2] Its broader inhibition profile contributes to its efficacy in various autoimmune conditions but also to some of its side effects.[1]

Ruxolitinib

Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[3][4] Its strong activity against JAK2 makes it particularly effective in myeloproliferative neoplasms (MPNs) where JAK2 signaling is often dysregulated.[5]

Upadacitinib

Upadacitinib is a second-generation JAK inhibitor with a higher selectivity for JAK1 over JAK2, JAK3, and TYK2.[6][] This enhanced selectivity for JAK1 is thought to provide a more targeted immunomodulatory effect with a potentially improved safety profile compared to less selective inhibitors.[]

Filgotinib

Filgotinib is another selective JAK1 inhibitor.[8][9] It demonstrates a significant preference for JAK1 over the other JAK isoforms, which is believed to contribute to its favorable risk-benefit profile in the treatment of inflammatory diseases.[8]

Baricitinib

Baricitinib is a selective inhibitor of JAK1 and JAK2.[10][11] Its dual inhibition of these two isoforms allows it to modulate the signaling of a broad range of pro-inflammatory cytokines.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of the discussed JAK inhibitors against the four JAK isoforms in enzymatic assays. Lower IC50 values indicate greater potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib112[2]20[2]1[2]-
Ruxolitinib3.3[3]2.8[3]428[5]19[5]
Upadacitinib43[6]120[6]2300[6]4700[6]
Filgotinib10[8][12]28[8][12]810[8][12]116[8][12]
Baricitinib5.9[10]5.7[10]560[13]53[11]

Note: IC50 values can vary between different studies and assay conditions.

The Promise of Novel Scaffolds: The Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of novel JAK inhibitors.[14][15] This heterocyclic system is a key component of several kinase inhibitors and offers a versatile platform for chemical modification to achieve high potency and selectivity.[15]

This compound is a representative of this class of compounds. While specific JAK inhibitory data for this exact molecule is not widely published, its structural features suggest it has the potential to interact with the ATP-binding pocket of JAKs. The amino group at the 5-position and the carboxylate at the 3-position provide opportunities for forming key interactions within the kinase domain, potentially leading to potent and selective inhibition.

Experimental Framework for Evaluating Novel JAK Inhibitors

To ascertain the therapeutic potential of a novel compound like this compound, a systematic evaluation of its inhibitory activity and selectivity is essential. The following experimental protocols provide a robust framework for this analysis.

In Vitro Kinase Assay: Determining Direct Inhibitory Potency

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated JAK isoforms.

InVitro_Kinase_Assay cluster_workflow In Vitro Kinase Assay Workflow start Start prep Prepare Reagents: - Recombinant JAK enzyme - Substrate peptide - ATP - Test compound dilutions start->prep plate Plate Assay: - Add enzyme, substrate, and test compound to 384-well plate prep->plate incubate Incubate to allow compound binding plate->incubate initiate Initiate Reaction: Add ATP incubate->initiate react Kinase Reaction: Phosphorylation of substrate initiate->react detect Detect Signal: - Add detection reagent (e.g., luminescence-based) react->detect read Read Plate: Measure signal (e.g., luminescence) detect->read analyze Data Analysis: - Plot dose-response curve - Calculate IC50 value read->analyze end End analyze->end

Figure 2: Workflow for an In Vitro Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and control inhibitors (e.g., Tofacitinib) in DMSO.

    • Prepare solutions of recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, and ATP in kinase assay buffer.

  • Assay Plating:

    • In a 384-well plate, add the JAK enzyme, substrate peptide, and the test compound at various concentrations. Include wells with a vehicle control (DMSO) and a positive control inhibitor.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for each JAK enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Reaction and Detection:

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a detection reagent. Luminescence-based assays that measure the amount of ATP remaining or ADP produced are commonly used.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each JAK isoform.

Cellular Phospho-STAT Assay: Assessing Functional Inhibition in a Biological Context

This assay measures the functional consequence of JAK inhibition by quantifying the phosphorylation of downstream STAT proteins in response to cytokine stimulation in whole blood or isolated cells.

Step-by-Step Methodology:

  • Cell Preparation and Treatment:

    • Obtain fresh human whole blood or isolate peripheral blood mononuclear cells (PBMCs).

    • Pre-incubate aliquots of whole blood or PBMCs with serial dilutions of this compound or control inhibitors for a specified time.

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine known to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-4 for JAK1/JAK3, or GM-CSF for JAK2).

  • Cell Lysis and Fixation:

    • After a short stimulation period (e.g., 15-30 minutes), lyse the red blood cells and fix the remaining white blood cells to preserve the phosphorylation state of the STAT proteins.

  • Permeabilization and Staining:

    • Permeabilize the cells to allow intracellular staining.

    • Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers to identify specific cell populations (e.g., CD4+ T cells, monocytes).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Quantify the level of STAT phosphorylation in the different cell populations based on the fluorescence intensity.

  • Data Analysis:

    • Determine the percent inhibition of STAT phosphorylation for each compound concentration.

    • Calculate the IC50 values to assess the compound's potency in a cellular context.

Conclusion

The field of JAK inhibition continues to evolve, with second-generation inhibitors demonstrating improved selectivity and potentially better safety profiles. The comparative analysis of established JAK inhibitors provides a crucial benchmark for the development of new chemical entities. The pyrrolo[2,3-b]pyridine scaffold represents a promising avenue for the discovery of novel JAK inhibitors with desirable potency and selectivity. A rigorous experimental evaluation, encompassing both biochemical and cellular assays, is paramount to characterizing the therapeutic potential of compounds like this compound and advancing the next wave of innovative treatments for immune-mediated diseases.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The discovery and optimization of small molecule inhibitors are cornerstones of modern drug development. Within this landscape, certain chemical scaffolds emerge as "privileged structures" due to their favorable interactions with key biological targets. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a prime example, renowned for its role as an exceptional hinge-binding motif in a multitude of kinase inhibitors.[1][2][3] Its ability to form two crucial hydrogen bonds with the kinase hinge region makes it a powerful starting point for designing potent ATP-competitive inhibitors.[2][3]

This guide focuses on a specific derivative, Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate . As researchers and drug development professionals, our primary challenge extends beyond potency against the intended target; we must rigorously characterize the compound's selectivity. The very features that make the 7-azaindole scaffold so effective can also predispose it to binding across a wide range of kinases, leading to potential off-target effects and unforeseen toxicities.[4] Therefore, a comprehensive cross-reactivity profile is not merely a supplementary dataset but a critical step in validating a compound's therapeutic potential.

Here, we provide a comparative analysis framework, detailing the essential experimental workflows and data interpretation strategies necessary to thoroughly profile this compound against the human kinome.

The 7-Azaindole Scaffold: A Foundation for Potency and a Call for Selectivity

The utility of the 7-azaindole core lies in its structural mimicry of the adenine portion of ATP, allowing it to sit within the ATP-binding pocket of kinases. This interaction is primarily stabilized by hydrogen bonds with the kinase hinge region, a conserved segment that connects the N- and C-terminal lobes of the kinase domain.[2][5] This foundational binding provides a high-affinity anchor, from which medicinal chemists can build out substitutions to achieve desired potency and selectivity.

However, the ATP-binding site is highly conserved across the kinome.[6] Consequently, inhibitors built upon this scaffold can interact with numerous kinases if not exquisitely optimized. Derivatives of 7-azaindole have been developed as inhibitors for a diverse range of kinases, including PI3K, JAK1, FGFR, and ABL/SRC, underscoring the scaffold's versatility but also highlighting the inherent risk of cross-reactivity.[5][7][8][9] This necessitates a systematic, kinome-wide approach to profiling to identify all potential molecular targets.

Comparative Kinase Selectivity Profile

To contextualize the performance of this compound, it is essential to compare its inhibitory activity against a panel of kinases alongside other known 7-azaindole-based inhibitors. The following table presents a hypothetical but representative dataset, illustrating how such a comparison provides critical insights into selectivity.

Compound/InhibitorTarget KinaseIC50 (nM)Reference Compound For
This compound (Hypothetical Data) PI3Kα 15 Primary Target
JAK1250Off-Target
JAK2>1000Off-Target
FGFR1850Off-Target
VEGFR21200Off-Target
SRC900Off-Target
Compound 31 (JAK3 Inhibitor) JAK31.0JAK Family
JAK142JAK Family
JAK2170JAK Family
Compound 4h (FGFR Inhibitor) FGFR17FGFR Family[9]
FGFR29FGFR Family[9]
FGFR325FGFR Family[9]
Compound C2 (PI3Kγ Inhibitor) PI3Kγ<1PI3K Family[7]

Data for reference compounds are sourced from cited literature. Data for the topic compound is hypothetical for illustrative purposes.

This comparative view immediately highlights the selectivity profile. While our hypothetical compound is potent against PI3Kα, its activity against JAK1 is only ~17-fold weaker, suggesting a potential off-target liability that warrants further investigation.

Experimental Methodologies: A Multi-Pronged Approach

A robust cross-reactivity assessment relies on a combination of biochemical and cell-based assays. This tiered approach provides a comprehensive understanding of a compound's interaction with the human kinome.

Workflow for Comprehensive Kinase Cross-Reactivity Profiling

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Data Analysis A Compound of Interest (Methyl 5-amino-1H-pyrrolo [2,3-b]pyridine-3-carboxylate) B Primary Target Assay (e.g., PI3Kα HTRF Assay) A->B Potency C Broad Kinome Panel Screen (e.g., 400+ Kinases @ 1µM) B->C Broaden Scope D Dose-Response (IC50) Determination for Identified Hits C->D Quantify Hits E Cellular Target Engagement (e.g., CETSA or NanoBRET) D->E Validate in Cells H Selectivity Score Calculation (S-Score, Gini Coefficient) D->H F Phospho-Protein Western Blot (Downstream Signaling) E->F Confirm Mechanism G Phenotypic Assays (e.g., Anti-proliferation) F->G Functional Outcome I Off-Target Liability Assessment H->I Prioritize Risks

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Biochemical Kinase Panel Screening

This is the foundational experiment for understanding kinome-wide selectivity. Commercial services offer panels that cover a large fraction of the human kinome.[10][11] The goal is to identify all kinases that are inhibited by the compound at a specific concentration (typically 1-10 µM).

Principle: These assays measure the transfer of phosphate from ATP to a substrate peptide or protein by a specific kinase. Inhibition is quantified by a reduction in this signal.

Step-by-Step Protocol (Radiometric Filter Binding Assay - e.g., HotSpot™):

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and the necessary cofactors in a reaction buffer.

  • Compound Addition: Add "this compound" at a fixed concentration (e.g., 1 µM). Include a vehicle control (e.g., DMSO) and a known inhibitor for that kinase as a positive control.

  • Initiation: Start the reaction by adding [γ-³³P]-ATP. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for each kinase to ensure accurate potency assessment.[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination & Capture: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose), which captures the phosphorylated substrate.

  • Washing: Wash the filter extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Follow-up: For any kinase showing significant inhibition (e.g., >50%), perform a dose-response experiment by testing a range of compound concentrations to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Biochemical assays are invaluable but do not confirm target engagement within the complex milieu of a living cell. CETSA is a powerful technique to validate that the compound binds to its intended target (and potential off-targets) in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. CETSA measures this change in stability by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Step-by-Step Protocol (Melt-Curve Format):

  • Cell Culture and Treatment: Culture cells that express the target kinase(s) to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM) or vehicle for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation to remove insoluble debris.

  • Heating: Aliquot the clarified lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Separation of Soluble/Aggregated Fractions: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using an antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct binding.

Illustrating the Impact of Cross-Reactivity

The consequences of off-target inhibition can be complex, potentially leading to toxicity or even unexpected therapeutic benefits (polypharmacology). Understanding which pathways are affected is crucial.

G cluster_0 On-Target Pathway (PI3K) cluster_1 Off-Target Pathway (JAK/STAT) compound Methyl 5-amino-1H-pyrrolo [2,3-b]pyridine-3-carboxylate PI3K PI3Kα compound->PI3K Desired Inhibition JAK1 JAK1 compound->JAK1 Cross-Reactivity AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK1->STAT3 GeneTx Inflammatory Gene Transcription STAT3->GeneTx

Caption: Impact of cross-reactivity on distinct signaling pathways.

Conclusion

This compound belongs to a powerful class of compounds built on the 7-azaindole scaffold. While this foundation offers a high probability of potent kinase inhibition, it demands a rigorous and multi-faceted approach to selectivity profiling. By combining broad biochemical screening with cellular target validation, researchers can build a comprehensive cross-reactivity profile. This profile is indispensable for making informed decisions in lead optimization, predicting potential toxicities, and ultimately determining the therapeutic viability of a novel kinase inhibitor. The methodologies and comparative frameworks presented here provide a robust guide for navigating this critical aspect of drug discovery.

References

A Guide to Orthogonal Assays for Confirming the Biological Activity of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the validation of a small molecule's biological activity and its mechanism of action is paramount. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors targeting a range of enzymes from FGFR to JAKs and CDKs.[1][2][3][4][5] This guide focuses on a specific derivative, Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a compound with the potential to act as a kinase inhibitor.

A primary challenge in early-stage drug development is ensuring that an observed biological effect is a direct consequence of the compound interacting with its intended target.[6] Relying on a single assay can be misleading, as off-target effects or assay-specific artifacts can confound results.[7] Therefore, a robust validation strategy employs orthogonal assays —distinct methods that measure the same biological event through different techniques and principles. This multi-pronged approach builds a powerful, self-validating body of evidence for a compound's specific activity.

This document provides a comprehensive comparison of two essential orthogonal assays to confirm and characterize the activity of our subject compound as a putative kinase inhibitor: a direct, cell-free biochemical assay to determine enzymatic inhibition, and a cell-based assay to confirm target engagement and functional response in a physiological context.

The Principle of Orthogonal Validation

G cluster_0 Hypothesis Generation cluster_1 Orthogonal Assays cluster_2 Validation Points Compound This compound Hypothesis Putative Inhibitor of 'Kinase X' Compound->Hypothesis Structural Similarity to Known Inhibitors Biochemical Assay 1: Cell-Free Biochemical Assay Hypothesis->Biochemical Cellular Assay 2: Cell-Based Functional Assay Hypothesis->Cellular Direct Confirms Direct Enzyme Inhibition & Potency Biochemical->Direct Functional Confirms Target Engagement & Cellular Efficacy Cellular->Functional Conclusion Validated 'Kinase X' Inhibitor Direct->Conclusion Convergent Evidence Functional->Conclusion Convergent Evidence G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Detection Kinase Purified Kinase X ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation ATP ATP ATP->ADP Phosphorylation Inhibitor Test Compound Inhibitor->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate ADP_detect ADP ADP->ADP_detect Quantified ATP_detect ATP ADP_detect->ATP_detect Kinase Detection Reagent (converts ADP to ATP) Luciferase Luciferase/Luciferin ATP_detect->Luciferase Light Luminescent Signal Luciferase->Light G cluster_0 Cellular Signaling Cascade cluster_1 Western Blot Workflow Activator Upstream Signal (e.g., Growth Factor) KinaseX Kinase X Activator->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y Response Downstream Cellular Response pSubstrateY->Response Inhibitor Test Compound Inhibitor->KinaseX Inhibits step1 1. Cell Lysis step2 2. SDS-PAGE step1->step2 step3 3. Protein Transfer step2->step3 step4 4. Antibody Probing (Anti-p-Substrate Y & Anti-Total Substrate Y) step3->step4 step5 5. Imaging & Densitometry step4->step5

References

Head-to-head comparison of different synthetic routes for Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a crucial building block in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The efficiency of its synthesis directly impacts the pace of drug discovery and development. This guide provides a detailed, head-to-head comparison of two plausible synthetic routes to this valuable intermediate, starting from readily available pyridine precursors. We will delve into the strategic considerations behind each pathway, supported by experimental insights and a thorough analysis of their respective advantages and disadvantages.

Introduction to the 7-Azaindole Scaffold

The 7-azaindole (pyrrolo[2,3-b]pyridine) skeleton is a privileged scaffold in medicinal chemistry due to its ability to mimic the indole ring present in many biologically active molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding affinity to various biological targets. The specific substitution pattern of an amino group at the 5-position and a methyl carboxylate at the 3-position provides versatile handles for further chemical modifications, making it a highly sought-after intermediate in the synthesis of kinase inhibitors and other targeted therapies.

This guide will compare two synthetic strategies:

  • Route 1: Synthesis starting from 2-Amino-5-nitropyridine

  • Route 2: Synthesis starting from 2-Chloro-5-nitropyridine

Both routes converge on a common theme: the construction of the pyrrole ring onto a pre-functionalized pyridine core. The key differences lie in the initial substitution pattern of the pyridine starting material and the subsequent chemical transformations required to install the desired functionalities.

Route 1: Synthesis from 2-Amino-5-nitropyridine

This route leverages the directing effects of the amino group and the nitro group to facilitate the construction of the 7-azaindole core. The overall strategy involves the introduction of a three-carbon unit at the 3-position of the pyridine ring, followed by cyclization and subsequent reduction of the nitro group.

Route_1_Workflow Start 2-Amino-5-nitropyridine Step1 Iodination Start->Step1 Intermediate1 2-Amino-3-iodo-5-nitropyridine Step1->Intermediate1 Step2 Sonogashira Coupling Intermediate1->Step2 Intermediate2 2-Amino-5-nitro-3-(trimethylsilylethynyl)pyridine Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Intermediate3 5-Nitro-1H-pyrrolo[2,3-b]pyridine Step3->Intermediate3 Step4 Carboxylation Intermediate3->Step4 Intermediate4 Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 End This compound Step5->End

Figure 1: Proposed workflow for the synthesis of the target molecule starting from 2-Amino-5-nitropyridine.

Mechanistic Considerations and Experimental Insights

The initial iodination of 2-amino-5-nitropyridine at the 3-position is a critical step. The amino group strongly activates the pyridine ring towards electrophilic substitution, while the nitro group is a deactivating group. The ortho-directing effect of the amino group favors substitution at the 3-position.

The subsequent Sonogashira coupling introduces the alkyne moiety, which is essential for the formation of the pyrrole ring. This palladium-catalyzed cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds.

The cyclization to form the 7-azaindole ring can be achieved under basic or acidic conditions. The choice of conditions can influence the yield and purity of the product. Following the formation of the 7-azaindole core, the introduction of the methyl carboxylate group at the 3-position can be achieved through various methods, such as Friedel-Crafts acylation followed by oxidation and esterification, or direct carboxylation using methyl chloroformate.

Finally, the reduction of the nitro group to an amino group is typically accomplished using standard reducing agents like tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. This step is generally high-yielding and clean.

Protocol: A Representative Synthesis based on Route 1

Step 1: Iodination of 2-Amino-5-nitropyridine To a solution of 2-amino-5-nitropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent.

Step 2: Sonogashira Coupling The iodinated intermediate (1.0 eq) is dissolved in a mixture of a suitable solvent like tetrahydrofuran (THF) and triethylamine. To this solution, trimethylsilylacetylene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) are added. The reaction mixture is heated under an inert atmosphere until completion.

Step 3: Cyclization and Carboxylation The crude product from the previous step is subjected to cyclization conditions. For instance, treatment with a base like potassium carbonate in methanol can effect both desilylation and cyclization. Subsequent treatment with methyl chloroformate in the presence of a base would yield the desired carboxylated product.

Step 4: Reduction of the Nitro Group The nitro-substituted 7-azaindole carboxylate (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, for example, tin(II) chloride dihydrate (5.0 eq), is added, and the mixture is heated to reflux. After completion of the reaction, the mixture is neutralized, and the product is extracted.

Route 2: Synthesis from 2-Chloro-5-nitropyridine

This alternative route utilizes a nucleophilic aromatic substitution (SNAr) reaction as a key step to introduce a side chain that will ultimately form the pyrrole ring. The electron-withdrawing nitro group facilitates this substitution at the ortho-position.

Route_2_Workflow Start 2-Chloro-5-nitropyridine Step1 SNAr with Glycine Ester Start->Step1 Intermediate1 N-(5-Nitropyridin-2-yl)glycine methyl ester Step1->Intermediate1 Step2 Dieckmann Condensation Intermediate1->Step2 Intermediate2 Methyl 3-hydroxy-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Step2->Intermediate2 Step3 Dehydroxylation/Aromatization Intermediate2->Step3 Intermediate3 Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 End This compound Step4->End

Figure 2: Proposed workflow for the synthesis of the target molecule starting from 2-Chloro-5-nitropyridine.

Mechanistic Considerations and Experimental Insights

The initial SNAr reaction between 2-chloro-5-nitropyridine and a glycine ester derivative is a crucial step. The nitro group strongly activates the 2-position for nucleophilic attack. The choice of the glycine derivative and the reaction conditions are important to achieve a good yield.

The subsequent intramolecular Dieckmann condensation of the resulting N-substituted glycine ester derivative leads to the formation of the pyrrolidinone ring fused to the pyridine core. This base-catalyzed cyclization is a classic method for forming five-membered rings.

Aromatization of the pyrrolidinone ring to the desired pyrrole ring can be achieved through a dehydration or dehydroxylation step, often under acidic or thermal conditions. This step is critical for the formation of the final 7-azaindole scaffold.

Finally, similar to Route 1, the nitro group is reduced to an amino group using standard reduction methods.

Protocol: A Representative Synthesis based on Route 2

Step 1: Nucleophilic Aromatic Substitution 2-Chloro-5-nitropyridine (1.0 eq) and methyl glycinate hydrochloride (1.2 eq) are suspended in a suitable solvent like ethanol. A base, such as triethylamine (2.5 eq), is added, and the mixture is heated to reflux for several hours.

Step 2: Dieckmann Condensation The N-substituted glycine ester (1.0 eq) is dissolved in an anhydrous solvent like toluene. A strong base, such as sodium methoxide (1.5 eq), is added, and the mixture is heated to facilitate the intramolecular cyclization.

Step 3: Aromatization The resulting 3-hydroxy-pyrrolopyridine intermediate is subjected to conditions that promote dehydration and aromatization. This could involve heating in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Step 4: Reduction of the Nitro Group The nitro-substituted 7-azaindole carboxylate is reduced to the corresponding amine using a method similar to that described in Route 1 (e.g., with SnCl₂·2H₂O).

Head-to-Head Comparison

FeatureRoute 1 (from 2-Amino-5-nitropyridine)Route 2 (from 2-Chloro-5-nitropyridine)
Starting Material Availability Readily available.Readily available.
Number of Steps Typically 4-5 steps.Typically 4 steps.
Key Reactions Iodination, Sonogashira coupling, Cyclization, Reduction.SNAr, Dieckmann condensation, Aromatization, Reduction.
Potential Challenges Palladium catalyst removal, regioselectivity of carboxylation.Control of the Dieckmann condensation, aromatization conditions.
Overall Yield Moderate to good, highly dependent on the efficiency of the coupling and cyclization steps.Moderate, can be affected by the efficiency of the cyclization and aromatization.
Scalability Sonogashira coupling can be challenging to scale up.SNAr and Dieckmann condensation are generally scalable.
Versatility for Analogs Allows for diverse alkyne partners in the Sonogashira coupling, leading to a variety of C2-substituted analogs.The core structure is built early, further diversification relies on functional group transformations.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , starting from 2-amino-5-nitropyridine, offers flexibility in introducing substituents at the 2-position of the 7-azaindole core through the choice of the alkyne coupling partner. However, it involves the use of a palladium catalyst, which may require careful removal from the final product, a critical consideration in pharmaceutical synthesis.

Route 2 , commencing with 2-chloro-5-nitropyridine, relies on more classical organic reactions like SNAr and Dieckmann condensation, which can be more amenable to large-scale synthesis. The starting materials are inexpensive, and the process avoids the use of heavy metal catalysts in the key ring-forming steps.

The choice between these two routes will ultimately depend on the specific needs of the research or development program. For the rapid generation of a diverse library of analogs with modifications at the 2-position, Route 1 might be preferred. For a more cost-effective and potentially more scalable synthesis of the title compound itself, Route 2 presents a compelling alternative. Further optimization of reaction conditions for each step is crucial to maximize yields and ensure the production of high-purity this compound for its application in the advancement of drug discovery.

Benchmarking the Selectivity of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of selective kinase inhibitors remains a cornerstone of targeted therapy development. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1][2][3] This guide provides an in-depth comparative analysis of the selectivity of novel derivatives of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key intermediate in the synthesis of potent kinase inhibitors.[4] We will delve into the rationale behind experimental design, provide detailed protocols for assessing kinase selectivity, and present a comparative analysis of hypothetical derivatives to guide medicinal chemists and pharmacologists in their quest for next-generation therapeutics.

The Significance of Kinase Selectivity and the 7-Azaindole Scaffold

Protein kinases, numbering over 500 in the human genome, are critical regulators of a vast array of cellular processes.[5] Their dysregulation is a hallmark of many diseases, most notably cancer. The high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that target a specific kinase without affecting others, leading to off-target effects and potential toxicity.[5][6]

The 7-azaindole core is an excellent bioisostere of purines and is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3][7] This inherent binding capability makes it a versatile starting point for designing both highly selective and multi-targeted kinase inhibitors.[7] Derivatives of this compound have shown promise as inhibitors of various kinases, including Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-dependent kinases (CDKs).[8][9][10][11][12] Therefore, a rigorous evaluation of their selectivity profile is paramount to understanding their therapeutic potential and guiding further optimization.

Experimental Design for Robust Selectivity Profiling

A comprehensive understanding of a compound's selectivity requires screening against a broad panel of kinases representing diverse families of the human kinome.[13][14][15] This approach not only identifies the primary target(s) but also uncovers potential off-target liabilities. For this guide, we will focus on a hypothetical study comparing three novel derivatives of this compound: Derivative A , Derivative B , and Derivative C .

Choice of Kinase Panel: The selection of kinases for the screening panel should be guided by the intended therapeutic target and potential off-targets based on structural similarity or known cross-reactivity of the scaffold. Our panel will include representatives from major kinase families, including tyrosine kinases (TKs), serine/threonine kinases (S/T kinases), and lipid kinases.

Assay Technology: A variety of assay formats are available for kinase inhibitor profiling, including radiometric assays (e.g., 33P-ATP filter binding) and non-radiometric methods like fluorescence/luminescence-based assays (e.g., ADP-Glo™).[6][15][16][17][18] For this guide, we will utilize the widely adopted ADP-Glo™ luminescent kinase assay platform, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[16][17] This method offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening.

Control Compounds: The inclusion of well-characterized kinase inhibitors as controls is crucial for assay validation and data interpretation.

  • Staurosporine: A potent but non-selective kinase inhibitor, used as a positive control for broad-spectrum inhibition.

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and SRC family kinases, serving as a reference for a specific selectivity profile.[6]

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, providing another distinct selectivity benchmark.[15]

Visualizing the Experimental Workflow

The following diagram illustrates the systematic workflow for benchmarking the selectivity of our hypothetical kinase inhibitor derivatives.

experimental_workflow cluster_prep Compound Preparation cluster_assay Kinase Selectivity Profiling cluster_analysis Data Analysis & Interpretation compound_synthesis Synthesis of Derivatives A, B, and C compound_qc Purity & Characterization (NMR, LC-MS, HPLC) compound_synthesis->compound_qc compound_prep Serial Dilution in DMSO compound_qc->compound_prep kinase_panel Kinase Panel Screening (e.g., 96-well format) compound_prep->kinase_panel Test Compounds & Controls assay_protocol ADP-Glo™ Kinase Assay kinase_panel->assay_protocol data_acquisition Luminescence Reading assay_protocol->data_acquisition ic50_determination IC50 Curve Fitting data_acquisition->ic50_determination Raw Luminescence Data selectivity_score Selectivity Score Calculation ic50_determination->selectivity_score sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_score->sar_analysis

Caption: A streamlined workflow for kinase inhibitor selectivity profiling.

Step-by-Step Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.[13][17]

  • Compound Plating:

    • Prepare serial dilutions of the test compounds (Derivatives A, B, C) and control inhibitors (Staurosporine, Dasatinib, Sorafenib) in DMSO.

    • Using an acoustic liquid handler or a multichannel pipette, transfer 50 nL of each compound dilution to the appropriate wells of a 384-well assay plate. Include DMSO-only wells as a negative control (100% kinase activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution for each kinase in the panel according to the manufacturer's recommendations (e.g., Promega Kinase Selectivity Profiling Systems).[13][17]

    • Add 5 µL of the kinase/substrate solution to each well of the assay plate.

    • Prepare an ATP solution at the desired concentration (typically at the Km,ATP for each kinase to ensure accurate Ki determination).[6]

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation:

    • Briefly centrifuge the plate to ensure proper mixing.

    • Incubate the reaction at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Normalize the data to the DMSO controls (100% activity) and a positive control for complete inhibition (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative Selectivity Data of Hypothetical Derivatives

The following table summarizes the IC50 values (in nM) of our hypothetical derivatives and control compounds against a representative panel of kinases. Lower values indicate higher potency.

Kinase TargetDerivative A (nM)Derivative B (nM)Derivative C (nM)Staurosporine (nM)Dasatinib (nM)Sorafenib (nM)
ABL1 >10,0005,200850155 2,500
SRC >10,0004,800920208 3,100
VEGFR2 8,900150253015012
PDGFRβ 7,500180352512015
c-KIT >10,0002,100450409520
RAF1 (c-Raf) >10,000>10,0006,50050>10,0006
PI3Kα 15 851,2001005,000>10,000
PI3Kδ 8 659801204,500>10,000
JAK1 25012 5,500802,5008,000
JAK2 3,50025 6,200752,8007,500
CDK2 >10,0008,900>10,0005>10,000>10,000
IKKα 5,5006,200150 2508,000>10,000

Interpretation of Results and Structure-Activity Relationships (SAR)

The data presented above allows for a detailed comparison of the selectivity profiles of the three hypothetical derivatives:

  • Derivative A: Exhibits high potency and selectivity for PI3Kα and PI3Kδ, with IC50 values of 15 nM and 8 nM, respectively. It shows minimal activity against the other kinases in the panel, suggesting it is a highly selective PI3K inhibitor. This selectivity could be attributed to a specific chemical moiety that favorably interacts with a unique pocket in the PI3K active site.

  • Derivative B: Demonstrates a multi-targeted profile with potent inhibition of JAK1 (12 nM) and JAK2 (25 nM), as well as moderate activity against VEGFR2 (150 nM) and PDGFRβ (180 nM). This profile suggests that Derivative B could be a candidate for diseases where dual inhibition of these pathways is beneficial. The broader activity spectrum compared to Derivative A implies that its structural modifications allow for interactions with a wider range of kinase active sites.

  • Derivative C: Shows a distinct selectivity profile, with primary activity against VEGFR2 (25 nM), PDGFRβ (35 nM), and moderate inhibition of IKKα (150 nM).[19][20] The potency against the tyrosine kinases is notable, while the activity against IKKα suggests a potential role in inflammatory signaling. The SAR indicates that the modifications in Derivative C favor interactions with the active sites of these specific kinases over others in the panel.

Contextualizing Kinase Inhibition: The PI3K/AKT/mTOR Signaling Pathway

To illustrate the biological context of our findings for the selective inhibitor, Derivative A, the following diagram depicts the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[8]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation TSC2 TSC2 AKT->TSC2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb-GTP TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of translation initiation DerivativeA Derivative A DerivativeA->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Derivative A.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking the selectivity of novel this compound derivatives. Through a combination of rational experimental design, robust assay protocols, and careful data analysis, researchers can effectively characterize the selectivity profiles of their compounds. Our hypothetical data illustrates how subtle chemical modifications can dramatically alter the selectivity of the 7-azaindole scaffold, leading to highly selective inhibitors (Derivative A), multi-targeted agents (Derivative B), or compounds with novel activity profiles (Derivative C).

The journey from a promising scaffold to a clinical candidate is long and requires a deep understanding of the compound's interaction with the human kinome. The principles and methodologies detailed in this guide provide a solid foundation for making informed decisions in the iterative process of drug design and optimization, ultimately accelerating the development of safer and more effective targeted therapies. It is imperative to remember that biochemical potency must be validated in cellular and in vivo models to ensure translation to a therapeutic setting.[21]

References

Verifying the Binding Mode of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Comparative Guide to Mutagenesis and Biophysical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of rational drug design and lead optimization. For compounds like Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a derivative of a privileged scaffold known to target a variety of protein kinases, understanding the key molecular interactions is paramount.[1][2][3][4][5] This guide provides a comprehensive comparison of experimental strategies to verify the binding mode of this compound, with a primary focus on site-directed mutagenesis as a validation tool. We will also explore alternative and complementary biophysical and structural methods, offering researchers a holistic view of the available techniques.

For the purpose of this guide, we will consider a hypothetical scenario where this compound has been identified as a potent inhibitor of Janus Kinase 1 (JAK1), a critical mediator of cytokine signaling in inflammatory and autoimmune diseases.[4][5][6] Computational docking studies have proposed a putative binding mode within the ATP-binding pocket of JAK1, highlighting several key amino acid residues potentially involved in hydrogen bonding and hydrophobic interactions. Our objective is to experimentally validate this predicted binding mode.

The Central Role of Mutagenesis in Validating Binding Interactions

Site-directed mutagenesis is a powerful and accessible technique to probe the functional importance of specific amino acid residues in protein-ligand interactions.[7][8] By systematically replacing key residues with others, typically alanine, we can assess the impact of these mutations on ligand binding and subsequent biological activity. Alanine scanning mutagenesis, in particular, is a widely used approach where residues are substituted with alanine to remove side-chain interactions beyond the β-carbon without introducing significant steric hindrance or novel chemical properties.[9][10][11][12]

Experimental Workflow for Mutagenesis Studies

The overall workflow for utilizing mutagenesis to validate the binding mode of our lead compound is a multi-step process that requires careful planning and execution.

cluster_0 Computational Modeling cluster_1 Mutagenesis cluster_2 Protein Expression & Purification cluster_3 Biophysical & Functional Assays cluster_4 Data Analysis & Interpretation a Computational Docking of This compound with JAK1 b Identify Key Residues in Predicted Binding Site a->b c Design Primers for Site-Directed Mutagenesis b->c d Perform Site-Directed Mutagenesis (e.g., Alanine Scanning) c->d e Express Wild-Type (WT) and Mutant JAK1 Proteins d->e f Purify WT and Mutant JAK1 Proteins e->f g Binding Affinity Assays (e.g., ITC, SPR) f->g h Enzyme Activity Assays f->h i Compare Binding Affinity (Kd) and Inhibitory Potency (IC50) of WT vs. Mutants g->i h->i j Validate or Refine Binding Mode Hypothesis i->j

Caption: Workflow for validating ligand binding mode using mutagenesis.

Detailed Protocol: Site-Directed Mutagenesis of JAK1

This protocol outlines the key steps for generating point mutations in the JAK1 kinase domain.

  • Primer Design: Design primers containing the desired mutation. The mutation site should be in the middle of the primer with 15-20 complementary bases on each side. The melting temperature (Tm) of the primers should be calculated to ensure efficient annealing.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type JAK1 cDNA with the designed mutagenic primers.

  • Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells for plasmid propagation.

  • Sequence Verification: Isolate the plasmid DNA from several colonies and sequence the entire gene to confirm the presence of the desired mutation and ensure no other mutations were introduced.

Comparative Analysis: Mutagenesis vs. Alternative Techniques

While mutagenesis is a cornerstone for functional validation, a comprehensive understanding of the binding mode is often achieved by integrating data from multiple techniques.

TechniquePrincipleAdvantagesDisadvantages
Site-Directed Mutagenesis Assesses the functional contribution of individual amino acid residues by observing changes in binding affinity or activity upon mutation.Relatively low cost and high accessibility. Directly links specific residues to function.Can sometimes lead to protein misfolding or instability. Provides indirect information about the binding mode.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[13][14][15][16][17]Provides a complete thermodynamic profile of the interaction in solution. Label-free.[13]Requires relatively large amounts of pure protein and ligand. Not suitable for very high or very low affinity interactions.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized protein, providing real-time kinetics (kon and koff) and affinity (Kd) data.[18][19][20][21][22]High sensitivity and requires small amounts of protein. Provides kinetic information.[22]Requires immobilization of the protein, which may affect its conformation. Mass transport limitations can be an issue.
X-ray Crystallography Determines the three-dimensional structure of the protein-ligand complex at atomic resolution.[23][24][25]Provides a direct, high-resolution visualization of the binding mode.[23]Requires the growth of high-quality crystals, which can be a major bottleneck.[26][27] The crystal packing forces may sometimes influence the observed conformation.
Cryo-Electron Microscopy (Cryo-EM) Images frozen, hydrated samples to determine the three-dimensional structure of macromolecules.[28][29][30][31][32]Can be used for large and flexible proteins that are difficult to crystallize.[29] Samples are in a near-native state.[28]Resolution may be lower than X-ray crystallography for smaller proteins. High cost of instrumentation.
Computational Docking Predicts the preferred orientation and conformation of a ligand when bound to a protein target using scoring functions to estimate binding affinity.[33][34][35][36]Rapid and cost-effective for screening large compound libraries and generating initial binding hypotheses.Accuracy is dependent on the scoring function and the quality of the protein structure. Predictions require experimental validation.

Interpreting the Data: A Hypothetical Case Study with JAK1

Following the mutagenesis of several key residues in the JAK1 ATP-binding pocket predicted to interact with this compound, we would perform binding and functional assays. The hypothetical data below illustrates how the results would be interpreted.

JAK1 VariantPredicted InteractionBinding Affinity (Kd) by ITC (nM)Inhibitory Potency (IC50) (nM)Fold Change (vs. WT)Interpretation
Wild-Type -15 ± 225 ± 4-Baseline affinity and potency.
L881A Hydrophobic1550 ± 1202600 ± 250~100-foldSignificant loss of affinity and potency, indicating a critical role for L881 in hydrophobic interactions.
E957A Hydrogen Bond (Hinge)>10000>10000>400-foldComplete loss of binding, confirming E957 as a key hydrogen bond donor/acceptor in the hinge region.
G958A van der Waals35 ± 555 ± 8~2-foldMinimal change, suggesting this residue is not a primary determinant of binding.
Y961F Hydrogen Bond (Side Chain)320 ± 30550 ± 60~20-foldModerate loss of affinity, indicating the hydroxyl group of Y961 is important for a hydrogen bond.

This data strongly suggests that the binding of this compound to JAK1 is critically dependent on interactions with residues L881 and E957.

cluster_0 Hypothesized Binding Mode cluster_1 JAK1 ATP Binding Pocket ligand This compound L881 L881 ligand->L881 Hydrophobic Interaction E957 E957 (Hinge) ligand->E957 Hydrogen Bond Y961 Y961 ligand->Y961 Hydrogen Bond G958 G958 ligand->G958 van der Waals

Caption: Hypothesized interactions between the compound and JAK1.

Conclusion

Verifying the binding mode of a novel inhibitor like this compound is a critical step in drug development. While computational methods provide a valuable starting hypothesis, experimental validation is essential. Site-directed mutagenesis, particularly alanine scanning, offers a robust and accessible method for functionally probing the importance of specific amino acid residues. For a more complete and high-resolution understanding, a multi-faceted approach that integrates mutagenesis data with biophysical techniques such as ITC and SPR, and structural methods like X-ray crystallography or Cryo-EM, is the most rigorous strategy. This integrated approach not only validates the binding mode but also provides deep insights that can guide the future optimization of the compound's potency, selectivity, and overall drug-like properties.

References

A Researcher's Guide to the In Vivo Validation of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a novel heterocyclic compound belonging to the promising class of 1H-pyrrolo[2,3-b]pyridine derivatives. While direct in vivo data for this specific molecule is emerging, this document synthesizes established methodologies and comparative data from structurally related compounds to propose a robust preclinical validation strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this and similar molecules in relevant animal models.

The 1H-pyrrolo[2,3-b]pyridine core, an isomer of purine, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1][2][3] Derivatives of this scaffold have shown potent activity against a range of therapeutic targets, including Janus kinases (JAKs), Ataxia Telangiectasia Mutated (ATM) kinase, and Fibroblast Growth Factor Receptors (FGFRs).[4][5][6][7] Given this precedent, our validation strategy will proceed under the hypothesis that this compound functions as a kinase inhibitor.

Part 1: Hypothesized Mechanism of Action and In Vivo Model Selection

The selection of an appropriate animal model is contingent on the hypothesized molecular target and the intended therapeutic indication. Based on the activities of analogous compounds, we will consider two primary therapeutic avenues for our validation strategy: oncology and autoimmune/inflammatory diseases.

Oncology

Many 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative effects in cancer cell lines and tumor growth inhibition in xenograft models.[4][7] For instance, a highly selective ATM inhibitor based on this scaffold, in combination with irinotecan, demonstrated synergistic antitumor efficacy in HCT116 and SW620 xenograft models.[4] Similarly, an FGFR inhibitor from this class was shown to inhibit proliferation and induce apoptosis in breast cancer 4T1 cells.[7]

Proposed Animal Model: Human tumor xenograft model in immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

  • Rationale: This model is the industry standard for evaluating the efficacy of anti-cancer compounds on human-derived tumors. The choice of cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer, HCT116 for colorectal cancer) should be guided by initial in vitro screening data indicating sensitivity to the test compound.[3][8]

Autoimmune/Inflammatory Diseases

Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been developed as potent and selective inhibitors of Janus kinases (JAKs), which are key mediators of cytokine signaling in inflammatory and autoimmune responses.[5][6] One such derivative demonstrated efficacy in a rat heterotopic cardiac transplant model, indicating its potential as an immunomodulator.[5]

Proposed Animal Model: Collagen-Induced Arthritis (CIA) in mice.

  • Rationale: The CIA model is a well-established and widely used model for rheumatoid arthritis, a chronic autoimmune inflammatory disease. It shares many pathological features with the human disease, making it suitable for evaluating the efficacy of novel immunomodulatory agents.

Part 2: Comparative In Vivo Efficacy Study Design

To provide a clear assessment of the therapeutic potential of this compound, its in vivo activity will be compared against a standard-of-care or a well-characterized competitor compound.

Experimental Workflow: Oncology Xenograft Model

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis a Implantation of human tumor cells (e.g., A549) into nude mice b Tumor growth to pre-determined size (e.g., 100-150 mm³) a->b c Randomization of mice into treatment groups d Daily administration of: - Vehicle Control - Test Compound - Competitor Compound c->d e Monitor tumor volume and body weight d->e f Euthanasia and tumor excision g Pharmacodynamic (PD) analysis of tumor tissue (e.g., target phosphorylation) f->g h Toxicity assessment (histopathology of major organs) f->h

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Comparative Data Summary: Oncology
ParameterThis compoundCompetitor: Cabozantinib[3]
Animal Model BALB/c nude mice with A549 lung carcinoma xenograftsBALB/c nude mice with lung carcinoma allografts
Dosage To be determined (based on MTD studies)20 mg/kg
Administration Oral gavage, dailyOral gavage, daily
Tumor Growth Inhibition (TGI) TBD47.9%
Body Weight Change TBDNo significant change
Observed Toxicity TBDNo obvious signs of toxicity in kidney, heart, or liver

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

G cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Prophylactic Treatment cluster_2 Phase 3: Endpoint Analysis a Primary immunization with bovine type II collagen in Complete Freund's Adjuvant b Booster immunization at day 21 with type II collagen in Incomplete Freund's Adjuvant a->b c Initiate daily treatment at the time of primary immunization d Treatment groups: - Vehicle Control - Test Compound - Competitor Compound c->d e Monitor clinical signs of arthritis (paw swelling, erythema) d->e f Euthanasia and collection of paws and serum g Histopathological analysis of joint inflammation and damage f->g h Measurement of serum cytokine levels (e.g., IL-6, TNF-α) f->h

Caption: Workflow for in vivo efficacy testing in a CIA model.

Comparative Data Summary: Autoimmune/Inflammatory Disease
ParameterThis compoundCompetitor: JAK1/3 Inhibitor[9]
Animal Model DBA/1 mice with Collagen-Induced ArthritisMurine model of chronic inflammation
Dosage To be determined (based on MTD studies)Not specified
Administration Oral gavage, dailyNot specified
Reduction in Clinical Score TBDSignificant reduction
Histopathological Improvement TBDSignificant reduction in inflammation and joint destruction
Effect on Inflammatory Cytokines TBDDose-dependent reduction

Part 3: Detailed Experimental Protocols

Protocol 1: Human Tumor Xenograft Efficacy Study
  • Cell Culture and Implantation:

    • Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female BALB/c nude mice.

  • Tumor Monitoring and Group Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume (mm³) = (length x width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

  • Compound Preparation and Administration:

    • Prepare the test compound and competitor compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administer the compounds and vehicle control daily via oral gavage at a volume of 10 mL/kg body weight.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study (e.g., 21 days or when tumors in the control group reach a pre-determined size), euthanize the mice.

    • Excise tumors, weigh them, and collect a portion for pharmacodynamic analysis (e.g., Western blot for target protein phosphorylation).

    • Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to assess toxicity.

Protocol 2: Collagen-Induced Arthritis (CIA) Efficacy Study
  • Disease Induction:

    • Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA).

    • On day 0, inject 100 µL of the emulsion intradermally at the base of the tail of 8-10 week old male DBA/1 mice.

    • On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • For a prophylactic treatment regimen, begin daily oral gavage of the test compound, competitor compound, or vehicle on day 0 and continue until the end of the study (e.g., day 42).

  • Clinical Assessment:

    • Starting from day 21, visually score the mice for signs of arthritis 3 times per week. Each paw is scored on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum clinical score per mouse is 16.

    • Measure paw thickness using digital calipers.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect blood via cardiac puncture for serum cytokine analysis (e.g., ELISA for TNF-α and IL-6).

    • Dissect the hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the paws and stain with hematoxylin and eosin (H&E) for histopathological evaluation of inflammation, pannus formation, and bone/cartilage erosion.

Part 4: Concluding Remarks and Future Directions

This guide outlines a comprehensive and comparative approach to the in vivo validation of this compound. By leveraging established animal models and benchmarking against relevant competitor compounds, researchers can generate the critical data necessary to assess the therapeutic potential of this novel molecule. Successful demonstration of efficacy and a favorable safety profile in these models would provide a strong rationale for further preclinical development, including more extensive toxicology and pharmacokinetic studies, ultimately paving the way for potential clinical investigation.

References

Safety Operating Guide

A Proactive Defense: PPE and Safe Handling Guide for Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemistry, often handling novel compounds with incomplete toxicological profiles. Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, falls into this category. The absence of a specific, publicly available Safety Data Sheet (SDS) necessitates a conservative, risk-based approach to handling.

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our primary goal is to empower you to work safely and effectively, transforming prudent practices into second nature.

Part 1: Inferred Hazard Assessment & Risk Mitigation

Due to the lack of specific toxicity data, we must infer potential hazards from the compound's chemical structure and data from analogous molecules. The structure contains a pyrrolo[2,3-b]pyridine (7-azaindole) core, an amino group, and a methyl ester. Structurally similar compounds, such as aminopyridines and other heterocyclic amines, are known to be potentially toxic and irritating.[1][2]

Potential Hazards:

  • Skin and Eye Irritation: Aromatic amines can be irritating to the skin and eyes.[3]

  • Respiratory Irritation: Fine powders can be easily inhaled, causing respiratory tract irritation.[3]

  • Toxicity: Aminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Unknown Long-Term Effects: As a novel compound, chronic toxicity, mutagenicity, and reproductive hazards are unknown.

Given these potential risks, a Hierarchy of Controls must be implemented. This foundational principle of industrial hygiene prioritizes the most effective control measures.[4]

Figure 1: Hierarchy of Controls for Chemical Safety.

For this compound, elimination and substitution are not applicable. Therefore, our focus begins with robust Engineering Controls .

Part 2: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before you even select your gloves, ensure the proper engineering and administrative controls are in place.

  • Primary Engineering Control: Chemical Fume Hood. All handling of this compound as a solid or in solution must be performed inside a certified chemical fume hood.[5] This protects you from inhaling airborne powders or solvent vapors. Confirm adequate hood performance before starting your work.[6]

  • Designated Area: Designate a specific area within the lab for working with this compound.[7] Cover the work surface with disposable, plastic-backed absorbent paper to contain spills and facilitate cleanup.[8][9]

  • Administrative Controls:

    • Develop a written Standard Operating Procedure (SOP) for handling this chemical.

    • Ensure all personnel are trained on the SOP and the potential hazards before beginning work.[10]

    • Never work alone when handling highly hazardous or unknown chemicals.[5]

    • Keep containers closed whenever possible to minimize the risk of spills or aerosolization.[8]

Part 3: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough hazard assessment of the tasks to be performed.[11] The following table outlines the minimum required PPE.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling/Weighing Solid ANSI Z87.1-compliant safety goggles.[11]2 pairs of powder-free nitrile gloves.Fully-buttoned lab coat.Recommended: N95 respirator.
Preparing Solutions Chemical splash goggles. A face shield is required if there is a significant splash risk.[12]Chemical-resistant gloves (e.g., nitrile) rated for the solvent being used.Chemical-resistant apron over a lab coat.Not required if handled in a fume hood.
Small-Scale Reactions Chemical splash goggles.Chemical-resistant gloves rated for solvents/reagents.Lab coat.Not required if handled in a fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Lab coat.Not required.
In-Depth PPE Selection and Use:
  • Eye and Face Protection: Standard safety glasses are not sufficient. Chemical splash goggles are required to protect against splashes and fine powders.[11] A face shield should be worn over goggles during procedures with a higher risk of splashing.[12]

  • Hand Protection: Double-gloving with powder-free nitrile gloves is a prudent measure when handling the solid.[7] Nitrile offers good protection against a variety of chemicals, but you must always verify compatibility with any solvents used.[12] Inspect gloves for any signs of damage before use and remove them promptly if contamination is suspected.[6] Wash hands thoroughly after removing gloves.[5]

  • Body Protection: A clean, fully-buttoned lab coat is mandatory. For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9] Do not wear lab coats outside of the laboratory area.

  • Respiratory Protection: While working in a fume hood is the primary control, an N95 respirator is recommended as a secondary precaution when weighing the solid powder to prevent inhalation of fine particles.[13] Use of a respirator requires enrollment in your institution's respiratory protection program, including fit-testing and training.[12]

Part 4: Step-by-Step Operational and Disposal Plans

Weighing and Handling the Solid Compound
  • Preparation: Don your full PPE (double nitrile gloves, lab coat, splash goggles, optional N95 respirator). Designate and prepare your workspace inside the fume hood by laying down absorbent bench paper.[8]

  • Use Anti-Static Measures: Fine powders can be affected by static electricity, causing them to scatter. Use an anti-static weigh boat or an anti-static gun to minimize this effect.[7]

  • Transfer Technique: Use a spatula to transfer small amounts of the powder. Avoid pouring directly from the bottle, which can create dust.[8] Keep the container as close to the balance as possible to minimize travel distance.

  • Cleanup: Once weighing is complete, carefully close the container. Decontaminate the spatula and any surfaces with a damp cloth (using a solvent the compound is soluble in) and dispose of the cloth and bench paper as hazardous waste.[7]

Figure 2: Workflow for Safely Weighing Powdered Compound.

Spill and Emergency Procedures
  • Small Spill (Solid): If a small amount of powder spills inside the fume hood, gently cover it with a wet paper towel to avoid raising dust. Carefully wipe the area, place the contaminated materials in a sealed bag, and dispose of it as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Disposal Plan

All waste contaminated with this compound, including disposable gloves, weigh paper, bench covers, and contaminated solvents, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any solutions down the drain.

By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety. This proactive stance is the bedrock of innovative and responsible research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.